molecular formula C10H11ClN4O3 B7971090 6-Chloropurine-2'-deoxyriboside

6-Chloropurine-2'-deoxyriboside

Cat. No.: B7971090
M. Wt: 270.67 g/mol
InChI Key: PGEULCIODBNODW-RRKCRQDMSA-N
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Description

6-Chloropurine-2'-deoxyriboside is a useful research compound. Its molecular formula is C10H11ClN4O3 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEULCIODBNODW-RRKCRQDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-45-0
Record name 6-Chloropurine 2'-deoxyriboside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloropurine-2'-deoxyriboside: The "Click-Ready" Purine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Chloropurine-2'-deoxyriboside: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.

Executive Summary

In the landscape of nucleoside chemistry, This compound (6-Cl-PdR) represents a critical "divergent intermediate." Unlike naturally occurring nucleosides, the C6-chlorine atom renders the purine ring highly electrophilic, enabling rapid diversification via Nucleophilic Aromatic Substitution (


).

For drug development professionals, this molecule is not merely a reagent; it is a gateway scaffold. It allows for the late-stage introduction of complex amine, thiol, or ether functionalities at the N6-position, facilitating the synthesis of adenosine deaminase (ADA)-resistant analogues, cytokinins, and molecular probes without requiring de novo glycosylation.

This guide synthesizes the physicochemical properties, enzymatic production, and practical derivatization protocols of 6-Cl-PdR, grounded in recent biocatalytic and synthetic literature.

Chemical Identity & Structural Analysis[1][2][3]

At its core, 6-Cl-PdR consists of a 6-chloropurine base glycosylated at the N9 position with 2-deoxy-D-ribose. The electron-withdrawing chlorine atom activates the pyrimidine ring of the purine system, making the C6 position susceptible to nucleophilic attack—a property absent in natural adenosine or guanosine.

Physicochemical Profile[4][5][6][7][8][9]
PropertyValue / Description
IUPAC Name 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-chloropurine
CAS Number 4594-45-0
Molecular Formula

Molecular Weight 270.67 g/mol
Melting Point 165–167 °C (decomposes)
UV Max (

)
~264 nm (pH dependent)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in

pKa ~8.6 (sugar moiety), Base is non-ionizable in physiological range
Appearance White to off-white crystalline powder
Stability Moisture sensitive (slow hydrolysis to deoxyinosine); Light sensitive
Structural Visualization

The following diagram illustrates the core reactivity and structural connectivity of 6-Cl-PdR.

G Substrate This compound (6-Cl-PdR) C6 C6-Chlorine (Electrophilic Center) Substrate->C6 Site of S_NAr N9 N9-Glycosidic Bond (Beta-Configuration) Substrate->N9 Enzymatic Linkage Sugar 2'-Deoxyribose (Solubility Handle) Substrate->Sugar Hydrophilic

Figure 1: Structural decomposition of 6-Cl-PdR highlighting the electrophilic C6 center critical for derivatization.

Synthetic Routes: The Shift to Biocatalysis

Historically, 6-Cl-PdR was synthesized via the Vorbrüggen coupling of silylated 6-chloropurine with protected chlorosugars. While effective, this method requires toxic Lewis acids (TMSOTf), strict anhydrous conditions, and multiple deprotection steps.

Modern Standard: The industry has shifted toward Enzymatic Transglycosylation . This "Green Chemistry" approach uses Nucleoside Deoxyribosyltransferases (NDTs) or Purine Nucleoside Phosphorylases (PNPs) to transfer the sugar moiety from a donor (e.g., 2'-deoxyguanosine) to the 6-chloropurine base.

Protocol A: Enzymatic Synthesis (Biocatalytic)

Rationale: This method ensures stereochemical purity (


-anomer only) and eliminates the need for protecting groups.

Reagents:

  • Acceptor: 6-Chloropurine (10 mM)

  • Donor: 2'-Deoxyguanosine or Thymidine (30–50 mM, excess drives equilibrium)

  • Catalyst: Lactobacillus leichmannii NDT (LlNDT) or E. coli PNP.

  • Buffer: 50 mM Potassium Phosphate, pH 6.0–7.0.

Workflow:

  • Dissolution: Dissolve 6-chloropurine in a minimal volume of DMSO (final concentration <5% v/v) to aid solubility.

  • Incubation: Add the donor nucleoside and enzyme to the buffer. Initiate reaction by adding the dissolved base.

  • Reaction: Incubate at 40–50 °C with gentle shaking for 12–24 hours.

    • Critical Control: Monitor HPLC at 264 nm. The appearance of the product peak usually elutes later than the free base due to the sugar moiety.

  • Termination: Quench by heating to 95 °C for 5 minutes (denatures enzyme) or adding equal volume of MeOH.

  • Purification: Remove protein by filtration. Purify via preparative HPLC (C18 column, Water/MeOH gradient).

Reactivity & Functionalization (The Utility)

The primary value of 6-Cl-PdR is its ability to undergo Nucleophilic Aromatic Substitution (


) . The chlorine is a facile leaving group, allowing displacement by amines, thiols, and alkoxides.
Protocol B: Synthesis of N6-Substituted Adenosine Analogues

Context: This protocol converts 6-Cl-PdR into a functionalized adenosine derivative (e.g., for use as a CDK inhibitor or molecular probe).

Mechanism:


 Displacement.
Target:  Conversion of 6-Cl-PdR to 

-cyclopentyl-2'-deoxyadenosine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 6-Cl-PdR (1.0 eq) in absolute Ethanol or MeOH (0.1 M concentration).

  • Nucleophile Addition: Add Cyclopentylamine (1.2 – 1.5 eq).

  • Base Scavenger: Add Triethylamine (

    
    , 2.0 eq) to neutralize the HCl generated.
    
    • Note: Inorganic bases like

      
       can be used but may reduce solubility in organic solvents.
      
  • Reaction: Heat to 50–60 °C for 4–6 hours.

    • Observation: The reaction mixture often becomes clear as the starting material is consumed and the more soluble product forms.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography (

    
    :MeOH, 95:5).
    

Troubleshooting:

  • Hydrolysis Risk: If water is present and the amine is weak, the C6-Cl may hydrolyze to form 2'-deoxyinosine (C6-OH). Ensure solvents are dry.

  • Temperature: Do not exceed 80 °C, as the glycosidic bond (N9) is thermally labile in acidic environments.

Pathway Visualization: From Scaffold to Drug Candidate

The following diagram maps the logical flow from raw materials to high-value pharmaceutical intermediates using 6-Cl-PdR.

Pathway Donor Sugar Donor (Thymidine/dGuo) Enzyme Biocatalysis (PNP/NDT Enzyme) Donor->Enzyme Base 6-Chloropurine (Base) Base->Enzyme Scaffold 6-Cl-PdR Scaffold (The Core) Enzyme->Scaffold Transglycosylation (Yield >60%) ProdA N6-Alkyl-dA (Cytokinins/Probes) Scaffold->ProdA + Primary Amine (S_NAr) ProdB N6-Aryl-dA (Kinase Inhibitors) Scaffold->ProdB + Aniline deriv. (Heat/Microwave) ProdC 6-Thio-dA (Cross-linkers) Scaffold->ProdC + NaSH/Thiourea

Figure 2: Divergent synthesis pathway showing the versatility of 6-Cl-PdR in generating diverse nucleoside libraries.

Stability & Handling Guidelines

To maintain the integrity of 6-Cl-PdR, strict adherence to storage protocols is required.

  • Hydrolytic Instability: The C6-Cl bond is sensitive to acidic hydrolysis. Prolonged exposure to pH < 4.0 converts the molecule to 2'-deoxyinosine.

  • Light Sensitivity: Like many halogenated heterocycles, it is prone to photodecomposition. Store in amber vials.

  • Storage:

    
     is recommended for long-term storage. The powder is stable for years; solutions (in DMSO) should be used within 24 hours or frozen.
    

References

  • Chemical Identity & Properties: PubChem. "6-Chloropurine riboside (Compound Summary)." National Library of Medicine. [Link]

  • Enzymatic Synthesis Protocol: Fernández-Lucas, J., et al.[1] "Enzymatic Synthesis of Nucleoside Analogues: Recent Advances." Molecular Biotechnology, 2010. [Link]

  • Reactivity & S_NAr Applications: Janeba, Z., et al. "Efficient Syntheses of 2-Chloro-2'-deoxyadenosine (Cladribine) from 2'-Deoxyguanosine." Journal of Organic Chemistry, 2003.[2] (Contextualizing the reactivity of chloropurine intermediates). [Link]

  • Biocatalytic Transglycosylation: Kaminski, J., et al. "Nucleoside Deoxyribosyltransferase from Lactobacillus leichmannii: Structural Basis for Substrate Specificity." Journal of Biological Chemistry, 2008. [Link]

Sources

The 6-Chloropurine Scaffold: A Technical Guide to Biological Activity and Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Mechanism of action, Structure-Activity Relationships (SAR), and validated experimental protocols for 6-chloropurine nucleoside analogues.

Executive Summary: The "Privileged" Electrophile

In the realm of nucleoside chemistry, the 6-chloropurine scaffold functions less as a final drug and more as a high-fidelity gateway . Its biological activity is dual-natured: it serves as a pro-drug precursor that undergoes intracellular metabolic activation, and as a versatile electrophile allowing rapid diversification of the C6-position to probe the purine binding pockets of polymerases and kinases.

This guide dissects the technical utility of 6-chloropurine analogues, moving beyond basic synthesis to focus on biological characterization . We analyze how specific substitutions drive cytotoxicity and antiviral efficacy, supported by rigorous experimental workflows.

Mechanisms of Action[1]

The biological efficacy of 6-chloropurine analogues typically follows one of three distinct mechanistic pathways. Understanding these is critical for interpreting assay data.

The "Pro-Drug" Metabolic Pathway

Most 6-chloropurine nucleosides are biologically inert until metabolized.

  • Intracellular Conversion: Upon entry into the cell (often via nucleoside transporters like hENT1), the analogue is phosphorylated by cellular kinases (e.g., adenosine kinase).

  • Thiolysis/Aminolysis: The C6-chlorine atom is highly susceptible to nucleophilic attack by intracellular glutathione or ammonia, often converting the analogue into a 6-thio or 6-amino derivative (adenine analogue) in situ.

  • Lethal Incorporation: The resulting triphosphate competes with natural dATP/ATP for incorporation into DNA or RNA, leading to chain termination or accumulation of mutations (error catastrophe).

Adenosine Deaminase (ADA) Resistance

Native adenosine analogues are rapidly deaminated to inosine by ADA, rendering them inactive.

  • Causality: The presence of the electron-withdrawing chlorine at C6 (or C2) prevents ADA recognition. This steric and electronic blockade extends the plasma half-life of the drug, allowing it to reach therapeutic concentrations where the natural nucleoside would fail.

Direct Enzyme Inhibition (Covalent Potential)

Recent studies (e.g., SARS-CoV research) suggest that the electrophilic C6-Cl moiety can form covalent bonds with nucleophilic residues (cysteine/serine) in the active sites of viral proteases or polymerases, acting as an irreversible inhibitor.

Structure-Activity Relationships (SAR)

The biological output is strictly dictated by the substituent pattern. The following table summarizes key SAR trends observed in recent literature (e.g., anti-SARS-CoV and cytostatic studies).

Table 1: Comparative SAR of 6-Chloropurine Analogues
Modification SiteSubstituent TypeBiological OutcomeMechanistic Insight
C6-Position -Cl (Parent) High Antiviral/Cytotoxic Electrophilic core; potential for covalent inhibition or metabolic conversion to active thio-purines.
-NH₂ (Adenine)Low/Inactive (Directly)Rapidly deaminated by ADA unless protected; lacks the electrophilic "warhead."
-Aryl / -HetarylHigh Cytostatic Generated via Suzuki coupling. Bulky groups at C6 often inhibit kinases directly rather than being incorporated into DNA.
N9-Sugar Ribose (OH-OH)Broad CytotoxicityMimics adenosine; high affinity for cellular kinases.
2'-DeoxyriboseDNA-TargetingPreferentially incorporated into DNA; typically S-phase specific toxicity.
Acyclic ChainAntiviral SpecificityMimics Acyclovir/Ganciclovir mechanism; requires viral thymidine kinase for initial phosphorylation (selectivity).
C2-Position -HBaseline ActivityStandard scaffold.
-NH₂Reduced Antiviral In some SARS-CoV screens, adding the 2-amino group (guanine mimic) lowered potency, likely due to altered steric fit in the viral polymerase.

Visualizing the Signaling & Metabolic Pathway

The following diagram illustrates the divergent pathways a 6-chloropurine nucleoside takes upon cell entry, highlighting the "Lethal Synthesis" route versus direct inhibition.

G Entry Extracellular 6-Cl-Purine Nucleoside Transport hENT/hCNT Transporters Entry->Transport Intra Intracellular Nucleoside Transport->Intra Kinase1 Nucleoside Kinase (Rate Limiting) Intra->Kinase1 Phosphorylation ADA Adenosine Deaminase Intra->ADA Blocked by 6-Cl Substituent Target Viral Polymerase (Cys/Ser Residue) Intra->Target Nucleophilic Attack on C6-Cl MP Nucleoside-MP Kinase1->MP TP Nucleoside-TP (Active Metabolite) MP->TP DNA DNA/RNA Incorporation TP->DNA Polymerase Competition Apoptosis Chain Termination / Apoptosis DNA->Apoptosis Inosine Inosine Derivative (Inactive) Covalent Covalent Adduct (Enzyme Inactivation) Target->Covalent

Caption: Figure 1. Divergent pharmacological fates of 6-chloropurine nucleosides. Note the critical role of the C6-chlorine in blocking ADA-mediated deactivation (dashed red line).

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed with self-validating control steps.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Why SRB? Unlike MTT/MTS, which measure mitochondrial metabolic activity (and can be skewed by metabolic inhibitors), SRB measures total protein mass. This is crucial for nucleoside analogues that may induce cell cycle arrest without immediately killing the cell.

Materials:

  • Cell Lines: HeLa (Cervical), CCRF-CEM (Leukemia), or Vero (for viral toxicity controls).

  • Reagents: Trichloroacetic acid (TCA), SRB dye (0.4% in 1% acetic acid), Tris base (10 mM).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.

  • Treatment: Add 6-chloropurine analogues (dissolved in DMSO, final concentration <0.5%) in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Validation Control: Include Cladribine (2-CdA) or Gemcitabine as a positive control for cytotoxicity.

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate for 48–72 hours.

  • Fixation (Critical Step):

    • Add cold 50% TCA (final concentration 10%) directly to the medium.

    • Incubate at 4°C for 1 hour. Causality: This fixes the cells to the plastic bottom, preserving the protein content.

  • Staining: Wash 5x with water. Dry. Add SRB solution (100 µL) for 15 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

  • Read: Measure Absorbance at 510 nm.

  • Calculation: Calculate % Growth Inhibition =

    
    .
    
Protocol B: Antiviral Plaque Reduction Assay (SARS-CoV/Flu Model)

Why Plaque Reduction? It provides a direct quantification of infectious viral particles, which is the gold standard compared to indirect PCR methods.

Step-by-Step Workflow:

  • Monolayer Formation: Seed Vero E6 cells in 6-well plates until 90-100% confluent.

  • Infection: Infect cells with virus (approx. 50-100 PFU/well). Adsorb for 1 hour at 37°C.

  • Treatment Overlay: Remove inoculum. Add semi-solid overlay medium (e.g., CMC or Agarose) containing the 6-chloropurine analogue at varying concentrations.

    • Validation Control:Remdesivir or Ribavirin (known RdRp inhibitors).

  • Incubation: 48–72 hours (virus dependent) until plaques are visible.

  • Fixation/Staining: Fix with 4% Formaldehyde. Stain with Crystal Violet.

  • Counting: Count plaques manually or using automated software.

  • Analysis: Plot % Plaque Reduction vs. Log[Concentration] to determine EC50.

Synthesis & Screening Workflow Diagram

This workflow integrates the chemical synthesis with biological evaluation, ensuring a closed-loop discovery process.

Workflow Synth 1. Scaffold Synthesis (6-Cl-Purine + Sugar) Deriv 2. Diversification (Suzuki/SNAr) Synth->Deriv Purify 3. HPLC Purification (>95% Purity) Deriv->Purify Screen 4. Primary Screen (10 µM Single Dose) Purify->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Active Drop Discard Screen->Drop Inactive Profile 5. Dose-Response (IC50 / EC50) Hit->Profile

Caption: Figure 2. Integrated workflow for the development of 6-chloropurine therapeutics, from scaffold generation to hit profiling.

References

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides. Journal of Medicinal Chemistry. [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides... and Evaluation of Antiproliferative Activity. MDPI Molecules. [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. [Link]

  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry. [Link]

A Researcher's Comprehensive Guide to 6-Chloropurine-2'-deoxyriboside (CAS 4594-45-0): From Sourcing to Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a crucial resource for researchers and drug development professionals working with 6-Chloropurine-2'-deoxyriboside. This versatile purine nucleoside analogue is a key building block in the synthesis of a wide array of biologically active molecules, particularly in the realms of antiviral and anticancer drug discovery. This guide provides a comprehensive overview of its chemical properties, sourcing, handling, quality control, and, most importantly, its application in chemical synthesis with detailed protocols.

Understanding this compound: A Potent Synthetic Intermediate

This compound, with the CAS number 4594-45-0, is a synthetic nucleoside analogue. Its structure, featuring a chlorine atom at the 6-position of the purine ring, makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups to create a diverse library of purine derivatives. These derivatives have shown significant potential as antiviral and anticancer agents, often acting as inhibitors of key enzymes involved in nucleic acid synthesis or cellular signaling pathways.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 4594-45-0[3]
Molecular Formula C₁₀H₁₁ClN₄O₃[3]
Molecular Weight 270.67 g/mol [4]
IUPAC Name (2R,3S,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol[4]
Appearance White to off-white powder[3]
Purity Typically ≥96.0% or 97%[3][5]
Solubility Soluble in organic solvents such as DMSO and dimethylformamide.[6] Slightly soluble in water.[4]
Canonical SMILES C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O[4]
InChI Key PGEULCIODBNODW-RRKCRQDMSA-N[4]
Storage Store at -20°C.[6] Light sensitive.[7]

Sourcing and Procurement of High-Quality this compound

The quality of starting materials is paramount in any synthetic endeavor. For this compound, purity and proper characterization are critical to ensure the success and reproducibility of subsequent reactions.

Reputable Suppliers

Several chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's reputation for quality and consistency.

SupplierAvailable PurityAvailable QuantitiesNotes
Thermo Scientific Chemicals 97%250 mg, 1 gFormerly part of the Alfa Aesar portfolio.[3][7]
Thomas Scientific 97%1 gDistributes Thermo Scientific Chemicals products.[5]
Alfa Chemistry Research GradeInquire for detailsOffers the compound for experimental/research use.[4]
ChemicalBook 97%-99%Varies by supplierA platform listing multiple suppliers, including Career Henan Chemical Co.[8]
Supplier Qualification Workflow

G Supplier Qualification Workflow cluster_0 Initial Screening cluster_1 Technical Evaluation cluster_2 Final Selection Identify Potential Suppliers Identify Potential Suppliers Request Quotations Request Quotations Identify Potential Suppliers->Request Quotations Initial Supplier Vetting Initial Supplier Vetting Request Quotations->Initial Supplier Vetting Request Certificate of Analysis (CoA) Request Certificate of Analysis (CoA) Initial Supplier Vetting->Request Certificate of Analysis (CoA) Review Analytical Data (NMR, HPLC, MS) Review Analytical Data (NMR, HPLC, MS) Request Certificate of Analysis (CoA)->Review Analytical Data (NMR, HPLC, MS) Request Sample for In-house QC Request Sample for In-house QC Review Analytical Data (NMR, HPLC, MS)->Request Sample for In-house QC Compare Price and Lead Time Compare Price and Lead Time Request Sample for In-house QC->Compare Price and Lead Time Assess Supplier Reliability Assess Supplier Reliability Compare Price and Lead Time->Assess Supplier Reliability Select and Approve Supplier Select and Approve Supplier Assess Supplier Reliability->Select and Approve Supplier

Caption: A workflow for qualifying suppliers of this compound.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Safety Precautions : this compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage at -20°C is recommended.[6] The compound is light-sensitive, so it should be stored in a light-resistant container.[7]

  • Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.[5]

Quality Control and Analytical Methods

Independent verification of the purity and identity of this compound is a critical step before its use in any experiment.

Recommended QC Workflow

G In-House Quality Control Workflow Received Compound Received Compound Visual Inspection Visual Inspection Received Compound->Visual Inspection ¹H NMR Spectroscopy ¹H NMR Spectroscopy Visual Inspection->¹H NMR Spectroscopy HPLC Analysis HPLC Analysis ¹H NMR Spectroscopy->HPLC Analysis Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Purity Confirmation Purity Confirmation Mass Spectrometry->Purity Confirmation Release for Use Release for Use Purity Confirmation->Release for Use Purity ≥ 95% Reject Batch Reject Batch Purity Confirmation->Reject Batch Purity < 95%

Caption: A recommended workflow for the in-house quality control of this compound.

Step-by-Step Analytical Protocols

Protocol 1: ¹H NMR Spectroscopy for Structural Verification

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup : Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition : Acquire a standard proton NMR spectrum.

  • Data Analysis : The spectrum should be consistent with the structure of this compound. Key signals to look for include the anomeric proton of the deoxyribose sugar and the aromatic protons of the purine ring. Compare the obtained spectrum with a reference spectrum if available.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Sample Preparation : Prepare a stock solution of 1 mg/mL this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 265 nm.[6]

    • Injection Volume : 10 µL.

  • Data Analysis : The purity of the sample can be determined by the relative area of the main peak in the chromatogram. The retention time should be consistent for a given set of conditions.[10]

Synthetic Applications and Protocols

The primary utility of this compound lies in its role as a versatile precursor for a wide range of modified nucleosides. The chlorine at the 6-position is a good leaving group, readily displaced by various nucleophiles.

General Derivatization Pathway

G Derivatization of this compound This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Amine Nucleophile Amine Nucleophile Nucleophilic Substitution->Amine Nucleophile Thiol Nucleophile Thiol Nucleophile Nucleophilic Substitution->Thiol Nucleophile Alkoxide Nucleophile Alkoxide Nucleophile Nucleophilic Substitution->Alkoxide Nucleophile 6-Aminopurine Derivatives 6-Aminopurine Derivatives Amine Nucleophile->6-Aminopurine Derivatives 6-Thiopurine Derivatives 6-Thiopurine Derivatives Thiol Nucleophile->6-Thiopurine Derivatives 6-Alkoxypurine Derivatives 6-Alkoxypurine Derivatives Alkoxide Nucleophile->6-Alkoxypurine Derivatives

Caption: Common nucleophilic substitution reactions of this compound.

Step-by-Step Synthetic Protocols

Protocol 3: Synthesis of a 6-Substituted Aminopurine Derivative (General)

This protocol is a general method for the synthesis of N⁶-substituted 2'-deoxyadenosine analogues, which are often investigated for their biological activities.[11]

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents : Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Reaction Conditions : Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N⁶-substituted 2'-deoxyadenosine analogue.

  • Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 4: Enzymatic Synthesis of Modified Purine Nucleosides

Enzymatic synthesis offers a highly regioselective and stereoselective method for the preparation of nucleoside analogues. Nucleoside deoxyribosyltransferases can be employed to transfer the deoxyribose moiety to a modified purine base.[12]

  • Enzyme and Substrates :

    • Enzyme : Nucleoside deoxyribosyltransferase from a suitable source (e.g., Lactobacillus leichmannii).[12]

    • Deoxyribose Donor : A suitable 2'-deoxynucleoside (e.g., 7-methyl-2'-deoxyguanosine).[12]

    • Acceptor Base : 6-chloropurine.

  • Reaction Buffer : Prepare a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Mixture : Combine the deoxyribose donor, acceptor base, and the enzyme in the reaction buffer.

  • Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) and monitor the formation of the product by HPLC.

  • Reaction Quenching : Once the reaction has reached the desired conversion, quench it by heating or by adding a denaturing agent.

  • Purification : Purify the desired this compound from the reaction mixture using preparative HPLC or other suitable chromatographic techniques.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of modified nucleosides with significant therapeutic potential. A thorough understanding of its properties, careful sourcing, and implementation of robust quality control measures are essential for its successful application in research and drug development. The synthetic protocols provided in this guide offer a starting point for the exploration of novel purine derivatives with the potential to address unmet medical needs.

References

  • Maruyama, T., Sato, Y., & Oto, Y. (1993). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Nucleosides & Nucleotides, 12(1), 35-44. [Link]

  • Fisher Scientific. 6-Chloropurine 2'-deoxyriboside, 97% 1 g. [Link]

  • Alexeev, C. S., Konkina, M. A., Kurochkin, N. N., & Drenichev, M. S. (2025). Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase. Doklady Biochemistry and Biophysics, 523(1), 444-451. [Link]

  • Sivets, G., & Sivets, A. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2969. [Link]

  • ResearchGate. Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase. [Link]

  • Zhejiang University of Technology. (2009). Synthesis method of 6-chloropurine. CN101602715A.
  • Cheméo. 6-Chloropurine. [Link]

  • Robins, M. J., & Basom, G. L. (1973). Nucleic Acid Related Compounds. 8. Direct Conversion of 2′-Deoxyinosine to 6-Chloropurine 2′-Deoxyriboside and Selected 6-Substituted Deoxynucleosides and Their Evaluation As Substrates of Adenosine Deaminase. Canadian Journal of Chemistry, 51(19), 3161-3169. [Link]

  • Wellcome Foundation. (1993). Preparation of 2-amino-6-chloropurine. WO1993015075A1.
  • ResearchGate. PREPARATION OF 6-AZIDO-2-CHLOROPURINE-2'-DEOXYRIBOSIDE BY ENZYMATIC TRANSGLYCOSYLATION REACTION CATALYZED BY LACTOBACILLUS LEICHMANNII TYPE 2 NUCLEOSIDE DEOXYRIBOSYLTRANSFERASE. [Link]

  • PubChem. 2-Amino-6-chloropurine riboside. [Link]

  • Kim, J. H., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2465-2469. [Link]

  • Amanote Research. (PDF) Synthesis and Antiviral Activity of 6-Chloropurine. [Link]

  • Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. US2832781A.
  • ResearchGate. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. [Link]

  • Hindorf, U., et al. (2022). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Metabolites, 12(10), 947. [Link]

  • Cheng, L. L., et al. (2015). Designing Quality Assurance Process for Quality Control of NMR Metabolomics Studies of Human Blood. Magnetic Resonance in Medicine, 74(5), 1145-1155. [Link]

  • Claessens, H. A., et al. (1983). Correlations between HPLC and NMR properties of some selected alkyl bonded phases. Chromatographia, 17(6), 332-334. [Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]

Sources

Therapeutic Potential & Synthetic Utility of 6-Chloropurine-2'-deoxyriboside in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists and oncology researchers. It prioritizes mechanistic clarity, experimental reproducibility, and the strategic utility of 6-chloropurine-2'-deoxyriboside (6-Cl-PdR).

Executive Summary

This compound (6-Cl-PdR; CAS 4594-45-0) represents a critical "gateway nucleoside" in oncology research. While possessing modest intrinsic cytotoxicity (


), its primary value lies in its role as a versatile pharmacophore scaffold  and a metabolic probe . Unlike established analogs such as Cladribine (2-CdA) or Fludarabine, 6-Cl-PdR lacks the C2-halogenation that confers absolute resistance to Adenosine Deaminase (ADA). Consequently, it serves as a unique tool for studying ADA-dependent metabolic shunting and as a high-fidelity precursor for synthesizing N6-substituted purine nucleosides that exhibit potent antileukemic activity. This guide delineates its dual identity as both a metabolic substrate and a synthetic progenitor for next-generation chemotherapeutics.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 6-chloro-9-(2-deoxy-

-D-erythro-pentofuranosyl)purine
CAS Number 4594-45-0
Molecular Formula

Molecular Weight 270.67 g/mol
Solubility Soluble in DMSO (>5 mg/mL), DMF; sparingly soluble in water.[1]
Stability Susceptible to hydrolytic dechlorination in acidic aqueous media; light sensitive.
Key Structural Feature C6-Chloro group acts as a reactive electrophile, enabling rapid

displacement by amines/thiols.

Pharmacological Mechanism: The "Janus" Effect

The therapeutic potential of 6-Cl-PdR is defined by a divergent metabolic fate, dictating its use either as a cytotoxic agent or a prodrug scaffold.

Metabolic Shunting (The ADA Checkpoint)

In physiological environments, 6-Cl-PdR is a substrate for Adenosine Deaminase (ADA) . The enzyme catalyzes the hydrolytic dechlorination at the C6 position, converting 6-Cl-PdR into 2'-deoxyinosine , which is pharmacologically inert in terms of direct cytotoxicity. This rapid conversion limits the in vivo half-life of the parent molecule but makes it an excellent probe for testing ADA inhibitor efficacy (e.g., in combination with Pentostatin).

Intracellular Activation (The Kinase Pathway)

In ADA-deficient contexts (or when ADA is inhibited), 6-Cl-PdR enters the nucleoside salvage pathway:

  • Phosphorylation: Deoxycytidine Kinase (dCK) phosphorylates the 5'-OH to form the monophosphate (6-Cl-PdR-MP).

  • Anabolism: Subsequent conversion to di- and triphosphates.

  • DNA Incorporation: The triphosphate competes with dATP for DNA polymerase, leading to chain termination or inhibition of Ribonucleotide Reductase (RNR), triggering apoptosis in S-phase cells.

Visualization of Metabolic Fate

The following diagram illustrates the competing pathways determining the efficacy of 6-Cl-PdR.

MetabolicFate Substrate 6-Cl-PdR (Extracellular) Transport hENT1/2 (Transporter) Substrate->Transport Intracellular 6-Cl-PdR (Intracellular) Transport->Intracellular ADA Adenosine Deaminase (ADA) Intracellular->ADA Major Pathway (Dechlorination) dCK Deoxycytidine Kinase (dCK) Intracellular->dCK Minor Pathway (Phosphorylation) Inosine 2'-Deoxyinosine (Inactive) ADA->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine MP 6-Cl-PdR-MP dCK->MP TP 6-Cl-PdR-TP (Active Metabolite) MP->TP DNA DNA Incorporation (Apoptosis) TP->DNA

Figure 1: Divergent metabolic pathways of 6-Cl-PdR. The dominant ADA pathway inactivates the drug, while the dCK pathway leads to cytotoxicity.

Oncology Applications & Synthetic Utility[2]

Direct Cytotoxicity

While less potent than Cladribine, 6-Cl-PdR exhibits cytotoxicity in Acute Myeloid Leukemia (AML) cell lines (e.g., HL-60, K562) with


 values in the 40–60 

range. Its activity is significantly enhanced when co-administered with ADA inhibitors (Pentostatin), effectively "locking" the molecule in its active form.
The "Scaffold" Strategy (Primary Application)

The 6-chloro group is an excellent leaving group. Researchers utilize 6-Cl-PdR to synthesize libraries of N6-substituted adenosine analogs via nucleophilic aromatic substitution (


).
  • Target: Synthesis of N6-benzyl, N6-cyclopentyl, or N6-amino acid derivatives.

  • Benefit: These derivatives are often ADA-resistant and exhibit

    
     values in the low nanomolar range, far superior to the parent 6-Cl-PdR.
    

Experimental Protocols

Protocol A: Enzymatic Synthesis of 6-Cl-PdR (Transglycosylation)

Rationale: Chemical synthesis from 2'-deoxyinosine requires harsh chlorinating agents (


). Enzymatic transglycosylation is milder and stereospecific.

Reagents:

  • 7-Methyl-2'-deoxyguanosine (Donor)[2]

  • 6-Chloropurine (Base Acceptor)

  • Enzyme: Nucleoside Deoxyribosyltransferase (NDT) from Lactobacillus leichmannii (recombinant).

  • Buffer: 50 mM Potassium Phosphate, pH 6.0.

Workflow:

  • Preparation: Dissolve 6-chloropurine (10 mM) and 7-methyl-2'-deoxyguanosine (30 mM) in buffer.

  • Initiation: Add NDT enzyme (1.5 U/mL). Incubate at 40°C with gentle shaking.

  • Monitoring: Analyze aliquots via HPLC (C18 column, MeOH/Water gradient) every 30 mins. 6-Cl-PdR elutes after the base but before the donor.

  • Termination: Quench with cold ethanol (1:1 v/v) once conversion >60% (typically 2-4 hours) to prevent hydrolysis.

  • Purification: Evaporate solvent and purify via semi-preparative HPLC.

Protocol B: In Vitro Cytotoxicity Assay (Leukemia Panel)

Rationale: To assess the intrinsic activity of 6-Cl-PdR vs. its N6-derivatives.

Materials:

  • Cell Lines: K562 (CML), Jurkat (T-ALL).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment: Treat with serial dilutions of 6-Cl-PdR (0.1

    
     to 100 
    
    
    
    ).
    • Control A: Vehicle (DMSO < 0.1%).

    • Control B: Cladribine (Positive Control).

    • Control C: 6-Cl-PdR + Pentostatin (1

      
      ) to assess ADA impact.
      
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT (5 mg/mL), incubate 4 hours. Solubilize formazan with SDS/HCl. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves and calculate

    
     using non-linear regression (GraphPad Prism).
    

Synthesis Workflow Visualization

The following diagram details the synthetic utility of 6-Cl-PdR as a precursor for high-value oncology drugs.

SynthesisFlow Start 2'-Deoxyinosine Intermediate This compound (6-Cl-PdR) Start->Intermediate Chlorination (Chemical) Reagent POCl3 / N,N-Dimethylaniline Reagent->Intermediate Deriv1 N6-Alkyl-dA Analogs (High Potency / ADA Resistant) Intermediate->Deriv1 SNAr with Amines (R-NH2, 50°C) Deriv2 6-Mercaptopurine-2'-dR (Thiolated Analog) Intermediate->Deriv2 NaSH / H2S Deriv3 Cladribine (2-CdA) (Via C2-Chlorination) Intermediate->Deriv3 Multi-step Functionalization

Figure 2: Synthetic divergence from 6-Cl-PdR to high-potency antineoplastic agents.

References

  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388.[3] Link

  • Pospíšilová, H., et al. (2008). Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases. Bioscience Reports, 28, 3161–3169. Link

  • Maruenda, H., et al. (1998). Synthesis of 1,N6-ethano-2'-deoxyadenosine... and its incorporation into oligomeric DNA. The Journal of Organic Chemistry, 63(13). Link

  • Kamatani, Y., et al. (2004). 5'-O-Masked analogues of this compound as novel anti-HCV agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Montgomery, J. A., & Temple Jr, C. (1961). Synthesis of Potential Anticancer Agents.[1] XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society, 83(3), 630-635.[1] Link

Sources

The Divergent Scaffold: A Technical Guide to 6-Chloropurine-2'-Deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

6-Chloropurine-2'-deoxyriboside (6-Cl-PdR) acts as a pivotal "divergent node" in nucleoside chemistry. Unlike end-product nucleosides, 6-Cl-PdR is a reactive scaffold defined by the electrophilicity of the C6-chlorine atom. For drug development professionals, this molecule represents a strategic entry point for generating diverse libraries of


-functionalized 2'-deoxyadenosine analogs without requiring de novo glycosylation for each derivative.

Its primary utility lies in the Nucleophilic Aromatic Substitution (


)  of the C6-chloride. This allows researchers to late-stage functionalize the purine ring with amines, thiols, or alkoxides, preserving the sensitive glycosidic bond.
Core Chemical Profile
PropertySpecification
IUPAC Name 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-chloropurine
CAS Number 4594-45-0
Molecular Formula

Molecular Weight 270.67 g/mol
Key Reactivity C6-Electrophile (

susceptible)
Solubility DMSO, DMF, MeOH (Sparingly soluble in water)

Part 2: Synthesis of the Intermediate

To access 6-Cl-PdR, two primary methodologies exist: Chemical Glycosylation (scalable, traditional) and Enzymatic Transglycosylation (stereoselective, green).

Method A: Chemical Glycosylation (The Sodium Salt Method)

This method is preferred for multi-gram to kilogram scale synthesis where enzymatic costs are prohibitive.

  • Mechanism:

    
     displacement of a 1-chloro-sugar by the purine anion.
    
  • Precursors: 6-Chloropurine (NaH activated) + 1-chloro-3,5-di-O-p-toluoyl-2-deoxyribose.

  • Critical Control Point: The formation of N9 vs. N7 isomers. The sodium salt method in acetonitrile/DME typically favors the desired N9 isomer (

    
    -anomer), but rigorous chromatographic separation is often required.
    
Method B: Enzymatic Transglycosylation (The "Green" Route)

Preferred for high-value, small-scale library generation due to perfect stereocontrol (


-anomer only).
  • Biocatalyst: Nucleoside Deoxyribosyltransferase (NDT) or Purine Nucleoside Phosphorylase (PNP).

  • Donor: 2'-Deoxyuridine or Thymidine.

  • Acceptor: 6-Chloropurine.[1][2][3][4]

  • Advantage: One-pot reaction in aqueous buffer; no protection/deprotection steps required.

Part 3: Downstream Applications (The "Hub" Logic)

The true value of 6-Cl-PdR is its ability to convert into distinct bioactive classes via simple displacement reactions.

Synthesis of -Substituted 2'-Deoxyadenosines

Reaction with primary or secondary amines yields analogs used as:

  • Cytokinins: Plant growth regulators.

  • Chemical Probes: Introduction of fluorescent tags or affinity handles at the

    
     position.
    
  • Therapeutic Candidates:

    
    -methyl and 
    
    
    
    -benzyl derivatives often exhibit altered adenosine deaminase (ADA) resistance.
Synthesis of 6-Mercaptopurine-2'-Deoxyriboside (6-MPdR)

Reaction with NaSH or thiourea generates 6-MPdR, a critical metabolite in the study of thiopurine drugs (e.g., azathioprine, mercaptopurine) and their incorporation into DNA.

Synthesis of 2'-Deoxyadenosine (dAd)

While dAd is commercially available, industrial routes often utilize 6-Cl-PdR via ammonolysis (reaction with liquid


) to produce high-purity dAd free of contaminating isomers.
Visualization: The Divergent Synthesis Hub

G Start 6-Chloropurine (Base) Intermediate This compound (6-Cl-PdR) Start->Intermediate Enzymatic Transglycosylation (NDT/PNP) Prod1 N6-Alkyl-dA (Cytokinins/Probes) Intermediate->Prod1 R-NH2 / Heat (Amination) Prod2 6-Mercaptopurine-dR (Thiopurine Studies) Intermediate->Prod2 NaSH or Thiourea (Thiolation) Prod3 2'-Deoxyadenosine (Native Nucleoside) Intermediate->Prod3 NH3 (liq) / MeOH (Ammonolysis) Prod4 6-Alkoxy-purine-dR (O6-Alkylguanine mimics) Intermediate->Prod4 NaOR / ROH (Alkoxylation)

Figure 1: The central role of 6-Cl-PdR as a divergent intermediate for nucleoside analog synthesis.

Part 4: Experimental Protocol

Protocol: Synthesis of -Benzyl-2'-deoxyadenosine via 6-Cl-PdR

This protocol demonstrates the


 utility of 6-Cl-PdR. This specific derivative is a model for generating "stopped-flow" ADA inhibitors.

Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Cl-PdR (270 mg, 1.0 mmol) in anhydrous ethanol (10 mL).

  • Addition: Add triethylamine (280 µL, 2.0 mmol) followed by benzylamine (131 µL, 1.2 mmol).

    • Note:

      
       acts as a scavenger for the HCl generated during the substitution.
      
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 4–6 hours.
    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Workup: Evaporate the solvent under reduced pressure to yield a crude oil.

  • Purification: Redissolve in a minimum amount of DCM and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

  • Yield: Expect 85–92% yield of a white crystalline solid.

Analytical Validation (Self-Validating System)

To confirm the success of the transformation, look for these specific NMR signatures:

  • Loss of C6-Cl Signal: In

    
     NMR, the C6 peak shifts significantly upfield (from ~150-152 ppm in 6-Cl-PdR to ~155 ppm in the 
    
    
    
    -product, characteristic of the amino-substitution).
  • Appearance of N-H: In

    
     NMR (DMSO-
    
    
    
    ), a broad triplet around
    
    
    8.0–8.5 ppm indicates the
    
    
    coupled to the benzylic methylene.

Part 5: Quality Control & Stability

  • Storage: 6-Cl-PdR is stable at

    
     for >2 years if kept dry. It is sensitive to moisture (slow hydrolysis to 2'-deoxyinosine).
    
  • Handling: 6-Chloropurines are potential skin sensitizers. All weighing should occur in a fume hood.

  • Purity Check: HPLC on C18 column (

    
     gradient). Impurities often include free 6-chloropurine (from glycosidic bond cleavage) or 2'-deoxyinosine (hydrolysis product).
    

References

  • Enzymatic Synthesis of 2'-Deoxyribonucleosides

    • Title: Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction.[5][6][7]

    • Source: Doklady Biochemistry and Biophysics (2025).
    • URL:[Link]

  • Chemical Synthesis & Reactivity

    • Title: Direct Conversion of 2'-Deoxyinosine to 6-Chloropurine 2'-Deoxyriboside.
    • Source: Canadian Journal of Chemistry.[8]

    • URL:[Link]

  • Applic

    • Title: Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative.[1][2]

    • Source: PubMed (Antiviral Research).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 6-Chloropurine 2'-deoxyriboside Product Specific
    • Source: Thermo Scientific Chemicals.[9]

Sources

Technical Guide: Solubility & Stability of 6-Chloropurine-2'-deoxyriboside

[1]

Executive Summary

6-Chloropurine-2'-deoxyriboside (CAS: 4594-45-0) exhibits a distinct solubility profile characterized by high solubility and stability in Dimethyl Sulfoxide (DMSO) and limited solubility with significant chemical instability in water .[1]

For research and drug development applications, anhydrous DMSO is the required solvent for stock solution preparation.[1] Aqueous environments should be avoided for storage due to the risk of hydrolytic dehalogenation, which converts the compound into 2'-deoxyinosine, compromising experimental integrity.[1]

Physicochemical Profile

The solubility behavior of this compound is dictated by the competition between its hydrophobic 6-chloro substituent and the hydrophilic deoxyribose sugar moiety.[1]

PropertyDetail
Compound Name This compound
Synonyms 6-Chloro-2'-deoxyribofuranosylpurine; 6-Cl-PdR
CAS Number 4594-45-0
Molecular Formula C₁₀H₁₁ClN₄O₃
Molecular Weight 270.67 g/mol
Structural Feature The C6-Chlorine atom renders the purine ring electron-deficient and lipophilic, enhancing organic solubility while making the C6-position susceptible to nucleophilic attack (hydrolysis).[1][2][3]

Solubility & Stability Data

The following data synthesizes empirical observations from nucleoside analog handling and specific product datasheets.

Comparative Solubility Table
SolventSolubility LimitStability StatusRecommendation
DMSO (Anhydrous) High (≥ 10–30 mg/mL)*Stable (Months at -20°C)Primary Solvent for Stock
DMF High (~ 10 mg/mL)StableAlternative Organic Solvent
Water / PBS Low (< 2–5 mg/mL)Unstable (Hydrolysis Risk)Use Only for Immediate Dilution
Ethanol ModerateVariableNot Recommended for long-term storage

*Note: While saturation may reach higher limits (approx.[1] 27.5 mg/mL for the base moiety), a working stock concentration of 10 mM (~2.7 mg/mL) is recommended to prevent precipitation during freeze-thaw cycles.[1]

The Hydrolysis Risk (Water Instability)

In aqueous solutions, especially at elevated temperatures or non-neutral pH, the chlorine atom at the C6 position is a good leaving group. Water acts as a nucleophile, attacking the C6 position and displacing the chlorine.

  • Reaction: this compound + H₂O → 2'-Deoxyinosine + HCl[1]

  • Consequence: Your active compound disappears and is replaced by an inactive inosine derivative, leading to false negatives in biological assays.[1]

Visualization: Solubility & Degradation Pathways

The following diagram illustrates the correct handling workflow and the chemical mechanism of degradation in water.

GCompoundThis compound(Solid Powder)DMSODissolve in DMSO(Anhydrous)Compound->DMSORecommendedWaterDissolve in Water/BufferCompound->WaterNOT RecommendedStockStable Stock Solution(-20°C Storage)DMSO->StockMaintains IntegrityStock->WaterImmediate DilutionBefore AssayHydrolysisHydrolytic Dehalogenation(Nucleophilic Attack at C6)Water->HydrolysisTime/pH DependentProductDegradation Product:2'-Deoxyinosine (Inactive)Hydrolysis->ProductLoss of Activity

Figure 1: Decision tree for solvent selection showing the stability pathway in DMSO versus the degradation risk in aqueous media.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Recommended)

This protocol creates a standard stock solution suitable for cell culture or enzymatic assays.

Materials:

  • This compound (Solid)[1]

  • DMSO (Dimethyl sulfoxide), sterile-filtered, anhydrous (≥99.9%)[1]

  • Vortex mixer[1]

  • Amber glass vials or polypropylene tubes (to protect from light)[1]

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, weigh 2.71 mg of the solid.

    • Calculation:

      
      .[1]
      
  • Solvation: Add 1 mL of anhydrous DMSO to the vial containing the solid.

  • Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve completely to form a clear, colorless solution.[1]

    • Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 5 minutes.[1] Avoid heating above 30°C to prevent degradation.[1]

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for >6 months) or -80°C (stable for years). Protect from moisture.[1][4]

Protocol B: Aqueous Dilution for Biological Assays

Critical Rule: Do not store the aqueous dilution. Prepare immediately before use.

  • Thaw: Thaw the DMSO stock aliquot at room temperature.

  • Dilute: Add the DMSO stock dropwise to the cell culture medium or buffer (e.g., PBS) while swirling.

    • Example: To achieve a 100 µM final concentration, add 10 µL of 10 mM stock to 990 µL of media.[1]

  • Solvent Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in cell assays.

  • Mix: Vortex gently. Use within 4 hours.

Troubleshooting & FAQ

Q: Can I dissolve the compound directly in PBS? A: This is not recommended. The solubility is low, and you risk incomplete dissolution.[1] Furthermore, the compound will begin to hydrolyze slowly.[1] Always dissolve in DMSO first.[1]

Q: My DMSO stock has precipitated after freezing. What do I do? A: This is common if the stock concentration is high or if moisture has entered the DMSO.

  • Warm the vial to 37°C for 5–10 minutes.

  • Vortex vigorously.[1]

  • If it does not redissolve, sonicate.[1]

  • Prevention: Use anhydrous DMSO and seal vials tightly with Parafilm.[1]

Q: Is the compound light sensitive? A: Yes, purine nucleosides can be sensitive to UV light.[1] Store in amber vials or wrap tubes in aluminum foil.

References

  • Note: Provides solubility data for the structural analog 6-chloropurine riboside (DMSO: 5 mg/mL).
  • Note: Establishes the high solubility of the 6-chloropurine base in DMSO (~27.5 mg/mL).
  • PubChem. (n.d.).[1][3] this compound (CID 92132234).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

    • Note: Confirms chemical structure and identifiers (CAS 4594-45-0).
  • Note: Verifies commercial availability and storage requirements.

The Evolution and Application of 6-Chloropurine-2'-deoxyriboside in Molecular Therapeutics and Oligonucleotide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

The Core Directive: A Strategic Intermediate in Medicinal Chemistry

In the landscape of nucleoside analog development, 6-chloropurine-2'-deoxyriboside (CAS 4594-45-0) has emerged as a critical, highly versatile intermediate[1]. Characterized by a highly reactive chlorine atom at the C-6 position of the purine ring, this molecule serves as an optimal substrate for nucleophilic aromatic substitution (


). For drug development professionals and molecular biologists, it functions as a "reactive placeholder," enabling the late-stage functionalization of complex oligonucleotides, the synthesis of site-specific DNA damage adducts, and the development of lipophilic antiviral prodrugs.

Synthetic Evolution: From Harsh Chemistry to Green Biocatalysis

The historical development of this compound synthesis reflects a broader industry shift from brute-force chemical derivation to precision biocatalysis.

  • Legacy Chemical Chlorination: Early methodologies relied on the direct halogenation of 2'-deoxyinosine using thionyl chloride (

    
    ) or phosphoryl chloride (
    
    
    
    )[2]. While this approach successfully yielded the chlorinated product, the harsh, highly acidic conditions frequently induced depurination (cleavage of the glycosidic bond) and yielded complex anomeric mixtures, necessitating rigorous and low-yielding purification steps.
  • Modern Biocatalytic Transglycosylation: To circumvent the limitations of chemical synthesis, researchers developed enzymatic pathways utilizing nucleoside-2'-deoxyribosyltransferase (NDTase, E.C. 2.4.2.6) [3]. By reacting 6-chloropurine (the nucleobase acceptor) with 2'-deoxycytidine (the deoxysugar donor) in mild aqueous conditions, the enzyme catalyzes a strictly stereospecific transfer, yielding the pure

    
    -anomer. Recent advancements utilizing thermophilic whole-cell biocatalysts, such as Geobacillus stearothermophilus, have optimized this thermodynamic equilibrium, achieving conversion rates up to 90%[4].
    

Synthesis_Pathways ChemSub 2'-Deoxyinosine (Chemical Precursor) Target This compound (Core Intermediate) ChemSub->Target SOCl2 / POCl3 (Harsh Chlorination) BioSub 6-Chloropurine + 2'-Deoxycytidine (Biocatalytic Precursors) BioSub->Target NDTase / Whole Cell (Mild Transglycosylation) Oligo 5'-DMT-3'-Phosphoramidite (Oligo Labeling) Target->Oligo DMT-Cl, then Phosphitylation Prodrug 5'-O-Masked Analogue (Anti-HCV Prodrug) Target->Prodrug Benzoylation (Lipophilicity Boost)

Caption: Pathways for the synthesis and downstream application of this compound.

Mechanistic Causality: Why 6-Chloropurine?

The "Reactive Placeholder" in Oligonucleotide Engineering

Directly incorporating bulky functional groups (e.g., fluorophores like tetramethylrhodamine) into nucleosides prior to solid-phase DNA synthesis often leads to catastrophic coupling failures due to steric hindrance. Causality: By converting this compound into a 5'-dimethoxytrityl 3'-phosphoramidite, researchers can seamlessly incorporate it into a growing DNA chain with high coupling efficiency[3]. Post-synthesis, the electron-withdrawing nature of the purine ring makes the C-6 chlorine an exceptional leaving group. A simple treatment with a primary amine (e.g., a cadaverine-linked fluorophore) drives a rapid


 reaction, yielding a site-specifically labeled oligonucleotide[3].
Prodrug Lipophilicity in Antiviral Therapeutics

In the pursuit of Hepatitis C Virus (HCV) therapeutics, unmasked this compound exhibits weak antiviral activity (


)[5]. Causality:  The highly polar 5'-hydroxyl group severely limits intracellular accumulation. By synthesizing 5'-O-masked analogues (e.g., the 5'-O-benzoyl derivative), researchers artificially inflate the molecule's lipophilicity, allowing it to bypass the hydrophobic cell membrane. Once inside the cell, endogenous esterases cleave the benzoyl mask, releasing the active nucleoside analog and drastically improving potency (

)[5].
DNA Damage and Repair Probes

The reactivity of the C-6 position is also exploited to synthesize complex DNA lesions for repair assays. It serves as the primary starting material for synthesizing Malondialdehyde (MDA) adducts like


[6], and 

-Ethano-2'-deoxyadenosine, a metabolic adduct formed by the antitumor agent BCNU[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating mandatory analytical checkpoints to confirm mechanistic success.

Protocol 1: Biocatalytic Transglycosylation (Synthesis)

Objective: Synthesize strictly


-anomeric this compound avoiding acidic depurination.
  • Substrate Preparation: Suspend 6-chloropurine (acceptor) and a slight molar excess of 2'-deoxycytidine (donor) in a 50 mM phosphate buffer (pH 6.5).

  • Biocatalyst Addition: Introduce Geobacillus stearothermophilus whole cells (expressing NDTase) to the suspension[4].

  • Thermodynamic Incubation: Incubate the mixture at 60°C under continuous agitation. The elevated temperature increases substrate solubility and accelerates enzyme kinetics.

  • Self-Validation Checkpoint (HPLC): Pull aliquots every 2 hours and analyze via Reverse-Phase HPLC (C18 column, UV detection at 260 nm). Validation criteria: The chronological disappearance of the 6-chloropurine peak and the emergence of a highly polar product peak confirms successful transglycosylation. The reaction is terminated when conversion plateaus (~90%).

  • Isolation: Filter the biomass, concentrate the filtrate in vacuo, and purify via preparative HPLC.

Protocol 2: Post-Synthetic Oligonucleotide Functionalization

Objective: Site-specific fluorescent labeling of a DNA sequence.

  • Automated Synthesis: Utilize standard solid-phase phosphoramidite chemistry to synthesize the desired oligonucleotide, incorporating the this compound phosphoramidite at the target locus[3]. Leave the oligo bound to the Controlled Pore Glass (CPG) resin.

  • Nucleophilic Displacement: Submerge the CPG resin in a solution of tetramethylrhodamine-cadaverine (primary amine) dissolved in anhydrous DMSO/triethylamine. Incubate at 50°C for 12 hours.

  • Deprotection & Cleavage: Wash the resin thoroughly, then treat with concentrated aqueous ammonia at room temperature to cleave the labeled oligo from the solid support and remove protecting groups.

  • Self-Validation Checkpoint (MALDI-TOF MS): Analyze the crude cleavage product via mass spectrometry. Validation criteria: The observed mass must precisely match the theoretical mass of the oligonucleotide sequence, minus the atomic mass of Chlorine (35.45 Da), plus the mass of the conjugated fluorophore amine[3].

Labeling_Workflow S1 1. Phosphoramidite Generation (6-Cl-Purine Placeholder) S2 2. Solid-Phase DNA Synthesis (Automated Coupling) S1->S2 High Yield Coupling S3 3. On-Column SNAr Displacement (Primary Amine Fluorophore) S2->S3 C-6 Cl Leaving Group S4 4. Deprotection & Cleavage (Aqueous Ammonia) S3->S4 Fluorophore Attached S5 5. Purified Labeled Oligo (Ready for Assay) S4->S5 HPLC / MS Validation

Caption: Step-by-step workflow for incorporating this compound into labeled DNA.

Quantitative Data & Performance Metrics

The following table summarizes the key quantitative benchmarks associated with the synthesis and application of this compound derivatives across various research domains.

Compound / DerivativeApplication DomainKey Metric / YieldMechanistic Causality
This compound (Biocatalytic)Chemical Intermediate~90% Conversion [4]NDTase enables stereoselective transglycosylation, avoiding the depurination seen in chemical chlorination.
5'-O-Benzoyl-6-chloropurine-2'-deoxyriboside Anti-HCV Prodrug

[5]
Masking the 5'-OH dramatically improves cellular permeability; intracellular esterases release the active agent.
Unmasked this compound Anti-HCV Baseline

[5]
High polarity and poor lipophilicity limit intracellular accumulation, resulting in weak efficacy.

Nucleoside Adduct
DNA Damage BiomarkerHigh-yield 1-pot synthesis [6]Utilizing the 6-Cl precursor bypasses complex activation steps, allowing direct synthesis of MDA adducts.

Conclusion

The trajectory of this compound research highlights a masterclass in applied chemical biology. By transitioning from destructive chemical syntheses to elegant biocatalytic frameworks, researchers have secured a reliable supply of this critical intermediate. Its unique structural properties—specifically the highly reactive C-6 chlorine—continue to drive innovations in post-synthetic oligonucleotide labeling, the mapping of mutagenic DNA adducts, and the strategic design of lipophilic antiviral prodrugs.

References

  • Semisynthesis of this compound 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite and its use in the synthesis of fluorescently labeled oligonucleotides. Nucleosides Nucleotides Nucleic Acids.3

  • Synthesis of 1,N6-Ethano-2'-deoxyadenosine, a Metabolic Product of 1,3-Bis(2-chloroethyl)nitrosourea, and Its Incorporation into Oligomeric DNA. The Journal of Organic Chemistry.2

  • 6-Chloropurine 2'-deoxyriboside, 97% | Thermo Scientific Chemicals. Thermo Fisher Scientific.1

  • A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine. Chemical Research in Toxicology.6

  • Whole Cell Biocatalysts for the Preparation of Nucleosides and their Derivatives. Current Organic Chemistry.

  • The Action of Adenosine Deaminase (E.C. 3.5.4.4.) on Adenosine and Deoxyadenosine Acetates: The Crucial Role of the 5′-Hydroxy Group for the Enzyme Activity. ResearchGate.5

  • Biosynthesis of anti-HCV compounds using thermophilic microorganisms. Bioorganic & Medicinal Chemistry Letters.4

Sources

Technical Guide: Mechanism of Action for 6-Chloropurine Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 6-Chloropurine "Privileged Structure"

The 6-chloropurine scaffold represents a cornerstone in antiviral medicinal chemistry, functioning not merely as a structural template but as a reactive pharmacophore. Unlike inert scaffolds, the C6-chloro substituent imparts specific electrophilic properties that enable two distinct mechanisms of action:

  • Prodrug Activation: It serves as a lipophilic "mask" for polar guanine or adenine analogs, facilitating passive diffusion across viral or host cell membranes before intracellular conversion.

  • Covalent Trapping: In specific contexts, the electrophilic C6 center can undergo nucleophilic aromatic substitution (

    
    ) with cysteine residues in viral proteins, leading to irreversible inhibition.
    

This guide dissects these mechanisms, supported by experimental protocols for synthesis and biological validation.

Chemical Basis of Action: The Electrophilic Warhead

The biological activity of 6-chloropurine stems from the electron-deficient nature of the purine ring, exacerbated by the electron-withdrawing chlorine atom at position 6.

  • Reactivity: The C6 position is highly susceptible to nucleophilic attack.

  • Lipophilicity: The chloro-substitution significantly increases

    
     compared to the corresponding 6-oxo (guanine) or 6-amino (adenine) analogs, enhancing bioavailability and blood-brain barrier (BBB) penetration.
    
Mechanism A: The "Masked" Prodrug Pathway

Most 6-chloropurine antivirals function as prodrugs. The chlorine atom acts as a leaving group, displaced intracellularly by water (hydrolysis) or ammonia equivalents (amination) to generate the active nucleobase.

Pathway Logic:

  • Entry: 6-Cl-nucleoside crosses the cell membrane via equilibrative nucleoside transporters (ENTs) or passive diffusion.

  • Bioactivation (Phase I):

    • Hydrolysis:[1] Conversion to 6-oxo derivative (Inosine/Guanine analog) via Adenosine Deaminase (ADA) or non-enzymatic hydrolysis.

    • Thiolysis: Reaction with Glutathione (GSH) followed by enzymatic processing to 6-thio or 6-oxo species.

  • Anabolism (Phase II): The resulting nucleoside is phosphorylated by cellular or viral kinases (e.g., Thymidine Kinase) to the triphosphate form.

  • Target Engagement: The triphosphate competes with natural dGTP/dATP for viral DNA polymerase, causing chain termination.

Mechanism B: Direct Covalent Inhibition

Recent SAR studies suggest that certain 6-chloropurine derivatives can inhibit viral enzymes (e.g., SARS-CoV proteases or polymerases) directly. The C6-Cl undergoes nucleophilic attack by a catalytic cysteine thiolate within the enzyme active site, forming a stable thioether adduct and permanently disabling the enzyme.

Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the dual-pathway mechanism of 6-chloropurine agents: the metabolic conversion to active nucleotides and the direct covalent inhibition route.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 6-Chloropurine Nucleoside (Prodrug) Enzyme_Target Viral Enzyme (Cys-SH) Prodrug->Enzyme_Target Direct Binding Intermediate 6-Substituted Intermediate Prodrug->Intermediate Cell Entry & Metabolism (ADA/GSH) Covalent_Complex Enzyme-Inhibitor Adduct (Irreversible) Enzyme_Target->Covalent_Complex SnAr Reaction (Cl Displacement) Active_Base Guanine/Adenine Analog Intermediate->Active_Base Hydrolysis/Amination Triphosphate Active Triphosphate Active_Base->Triphosphate Viral Kinase (TK) Phosphorylation Viral_DNA Viral DNA/RNA Chain Termination Triphosphate->Viral_DNA Polymerase Incorporation

Figure 1: Dual mechanism of action showing metabolic activation (green path) and direct covalent inhibition (red path).

Experimental Protocols

Protocol A: Chemical Synthesis of 6-Chloropurine Nucleosides

Objective: To couple the 6-chloropurine base with a modified sugar moiety (e.g., ribose, arabinose) using the Mitsunobu reaction.

Reagents:

  • 6-Chloropurine[2][3][4][5][6][7][8][9][10]

  • Protected Sugar (e.g., 2,3,5-tri-O-benzyl-D-arabinofuranose)

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the protected sugar (1.0 eq) and

    
     (1.5 eq) in anhydrous THF under 
    
    
    
    atmosphere.
  • Addition: Add 6-chloropurine (1.2 eq) to the mixture.

  • Activation: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Purification: Concentrate in vacuo. Purify the N9-isomer via silica gel column chromatography.

  • Deprotection: Remove benzyl groups using

    
     in 
    
    
    
    at -78°C to yield the free nucleoside.
Protocol B: Antiviral Plaque Reduction Assay

Objective: To quantify the antiviral potency (


) of the synthesized agent against a DNA virus (e.g., HSV-1 or VZV).

Materials:

  • Vero cells (ATCC CCL-81)

  • Virus stock (HSV-1)[2][3][11]

  • Crystal Violet stain

  • Methylcellulose overlay medium

Workflow:

  • Seeding: Plate Vero cells in 24-well plates (

    
     cells/well) and incubate overnight to reach 90% confluency.
    
  • Infection: Aspirate medium. Infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.01 (approx. 50 PFU/well) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Add overlay medium containing serial dilutions of the 6-chloropurine test compound (0.1

    
     – 100 
    
    
    
    ). Include Acyclovir as a positive control.
  • Incubation: Incubate for 48–72 hours until plaques are visible in the vehicle control wells.

  • Fixation & Staining: Fix cells with 10% formalin for 30 mins. Stain with 0.5% crystal violet.

  • Quantification: Count plaques. Calculate % inhibition relative to control.

    
    
    

Comparative Data: 6-Chloropurine vs. Standard Agents

The following table summarizes the activity profile of 6-chloropurine derivatives compared to standard guanine-based antivirals.

Compound ClassC6-SubstituentMechanism TypeKey TargetMetabolic Requirement
6-Chloropurine Arabinoside -ClProdrug / DirectVZV / HSV PolymeraseHigh (Phosphorylation)
Acyclovir -OH (via 6-Cl precursor)Chain TerminatorHSV DNA PolymeraseHigh (Viral TK)
Nelarabine -OMe (converts to -OH)Prodrug (Ara-G)T-cell DNA PolymeraseModerate (ADA conversion)
Novel 6-Cl-Agonists -ClCovalent InhibitorViral Protease (Cys)Low (Direct Acting)

Experimental Workflow Diagram

To ensure reproducibility in the evaluation of these agents, follow this logical flow:

Workflow Start Start: 6-Chloropurine Scaffold Design Synth Chemical Synthesis (Mitsunobu Coupling) Start->Synth Char Characterization (NMR, MS, HPLC) Synth->Char Tox Cytotoxicity Assay (MTT/CC50) Char->Tox Decision CC50 > 100 µM? Tox->Decision Decision->Start No (Redesign) Efficacy Antiviral Assay (EC50 Determination) Decision->Efficacy Yes Mech Mechanism Study (Time-of-Addition) Stop Lead Candidate Identification Mech->Stop Efficacy->Mech

Figure 2: Decision tree for the synthesis and evaluation of 6-chloropurine antiviral candidates.

References

  • Ikejiri, M., et al. (2007).[6] Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.[6][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Sahu, P. K., et al. (2020). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules. Link

  • Wnuk, S. F., et al. (1996). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[12] Application Notes and Protocols for the Evaluation of Antiviral Agent 56. BenchChem Protocols. Link

  • Duggan, D. E., & Titus, E. (1960).[10] The metabolism of 6-chloropurine-8-C14 in the rat. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Methodological & Application

synthesis protocol for 6-chloropurine-2'-deoxyriboside from 2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Scalable Synthesis of 6-Chloropurine-2'-deoxyriboside from 2'-deoxyinosine

Abstract

This application note details a robust, three-step protocol for the synthesis of This compound (6-Cl-dPu) starting from 2'-deoxyinosine (dI) . The transformation of the C6-carbonyl oxygen to a chlorine atom is achieved using a modified Vilsmeier-Haack reaction (Robins method). This protocol specifically addresses the acid-lability of the N-glycosidic bond in 2'-deoxynucleosides by utilizing Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst to accelerate kinetics, allowing for reduced reaction times and temperatures. Finally, a controlled deprotection strategy using low-temperature sodium methoxide is provided to yield the free nucleoside without displacing the C6-chloride.

Retrosynthetic Analysis & Reaction Scheme

The synthesis proceeds through protection of the sugar hydroxyls, activation/chlorination of the purine base, and selective deprotection.

SynthesisPath dI 2'-Deoxyinosine (dI) (Starting Material) Ac_dI 3',5'-Di-O-acetyl-2'-deoxyinosine (Protected Intermediate) dI->Ac_dI Step 1: Ac2O, Pyridine (Protection) Cl_Ac_dPu 6-Chloro-9-(3,5-di-O-acetyl-2-deoxy- β-D-erythro-pentofuranosyl)purine Ac_dI->Cl_Ac_dPu Step 2: POCl3, DMA, BTEAC MeCN, 60-80°C (Vilsmeier Chlorination) Target This compound (Target) Cl_Ac_dPu->Target Step 3: NaOMe, MeOH, -10°C (Selective Deprotection)

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Protection (Acetylation)

Objective: Protect 3' and 5' hydroxyl groups to prevent side reactions and improve solubility in organic solvents.

  • Reagents: Acetic anhydride (

    
    ), Pyridine (anhydrous).
    
  • Mechanism: Nucleophilic acyl substitution.

Procedure:

  • Suspend 2'-deoxyinosine (10.0 g, 39.6 mmol) in anhydrous pyridine (100 mL) in a round-bottom flask under argon.

  • Add acetic anhydride (11.2 mL, 118.8 mmol, 3.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Cool to 0°C and add ice-cold water (10 mL). Stir for 15 min.

  • Workup: Evaporate pyridine in vacuo. Co-evaporate with toluene (3 x 50 mL) to remove residual pyridine.

  • Purification: Dissolve residue in DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1] Flash chromatography (0-5% MeOH/DCM) yields 3',5'-di-O-acetyl-2'-deoxyinosine as a white foam/solid.
    • Yield Expectation: >90%.[2][3]

Step 2: Chlorination (Robins Vilsmeier-Haack Modification)

Objective: Convert the C6-lactam to C6-chloride. Critical Control Point: The N-glycosidic bond of 2'-deoxyinosine is highly susceptible to acid hydrolysis (depurination). High temperatures or prolonged exposure to


 (which generates HCl) must be avoided. BTEAC  is added to accelerate the reaction via chloride ion catalysis, allowing milder conditions.
  • Reagents: Phosphorus oxychloride (

    
    ), 
    
    
    
    -Dimethylaniline (DMA), Benzyltriethylammonium chloride (BTEAC), Acetonitrile (MeCN).

Procedure:

  • Dissolve 3',5'-di-O-acetyl-2'-deoxyinosine (5.0 g, 14.8 mmol) and BTEAC (6.7 g, 29.6 mmol, 2.0 eq) in anhydrous acetonitrile (50 mL).

  • Add

    
    -dimethylaniline  (2.8 mL, 22.2 mmol, 1.5 eq).
    
  • Add

    
      (6.9 mL, 74.0 mmol, 5.0 eq) dropwise at RT.
    
  • Flash Heating: Place the flask in a pre-heated oil bath at 80°C and stir vigorously for exactly 10–15 minutes .

    • Note: Do not exceed 15 minutes. Monitor consumption of starting material immediately. If using lower temp (60°C), extend time to 30-45 min but monitor closely.

  • Quench: Remove from heat and immediately pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~5–6 using saturated

    
     solution or solid 
    
    
    
    . Avoid high pH (>8) to prevent hydrolysis of the chloride.
  • Extraction: Extract quickly with cold DCM (3 x 100 mL). Wash combined organics with cold water and brine.

  • Drying: Dry over

    
     (acid-free) and concentrate in vacuo below 30°C.
    
  • Purification: Rapid filtration through a silica plug or flash chromatography (EtOAc/Hexanes 1:1) gives 6-chloro-9-(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)purine .

    • Yield Expectation: 75–85%.[2]

Step 3: Selective Deacetylation

Objective: Remove acetyl groups without displacing the reactive C6-chloride (which would form 6-methoxy or 6-amino derivatives). Critical Control Point: Temperature must be kept below 0°C.

  • Reagents: Sodium methoxide (NaOMe), Methanol (dry).

Procedure:

  • Dissolve the chlorinated intermediate (3.0 g) in dry methanol (60 mL).

  • Cool the solution to -10°C (ice/salt bath).

  • Add NaOMe (0.5 M in MeOH) dropwise until pH is ~9–10 (catalytic amount usually sufficient, approx. 0.2–0.5 eq).

  • Stir at -10°C to 0°C for 60–90 minutes. Monitor by TLC.

  • Quench: Neutralize immediately with acetic acid or Dowex 50W (H+ form) resin to pH 7.

  • Isolation: Filter resin (if used) and evaporate solvent in vacuo.

  • Purification: Recrystallize from MeOH/Water or purify via reverse-phase HPLC (C18, Water/MeCN gradient).

    • Target:This compound .[4][5][6][7][8]

    • Yield Expectation: ~80-85%.[8][9]

Quantitative Data Summary

ParameterStep 1: ProtectionStep 2: ChlorinationStep 3: Deprotection
Reagents Ac2O / PyridinePOCl3 / DMA / BTEACNaOMe / MeOH
Temperature 0°C

RT
80°C (Flash)-10°C
Time 4–6 h10–15 min1–1.5 h
Yield >90%75–85%80–85%
Key Risk Incomplete dryingDepurination (Acid/Heat)Displacement of Cl (High Temp)

Mechanism of Action (Vilsmeier-Haack Chlorination)

The core transformation relies on the in-situ formation of a Vilsmeier-type chloroiminium reagent from


 and DMA (or DMF).

Mechanism POCl3 POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) POCl3->Vilsmeier + Amide Amide Amide/Base (DMA/DMF) Amide->Vilsmeier Substrate Protected dI (Lactam Form) Intermediate Activated Intermediate (Phosphorodichloridate) Substrate->Intermediate + Vilsmeier/POCl3 Attack at O6 Product 6-Chloro Product (Aromatic System) Intermediate->Product Cl- Attack at C6 Elimination of PO2Cl2-

Figure 2: Mechanistic flow of the chlorination step. The BTEAC provides soluble Cl- ions to facilitate the final displacement.

Troubleshooting & Critical Notes

  • Depurination (Loss of Sugar):

    • Symptom:[2][10][11] Appearance of free purine base (6-chloropurine) on TLC.

    • Cause: Reaction temperature too high or time too long; excess acid accumulation.

    • Fix: Strictly adhere to the 10-minute flash heating at 80°C. Ensure DMA (acid scavenger) is fresh.

  • Displacement of Chloride (Step 3):

    • Symptom:[2][10][11] Formation of 6-methoxy-purine derivative (M+31 in MS).

    • Cause: Deprotection temperature > 0°C.

    • Fix: Keep reaction at -10°C . Use ammonia in MeOH at 0°C as an alternative, but stop immediately upon deacetylation.

  • Moisture Sensitivity:

    • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       reacts violently with water. Ensure all glassware is oven-dried and reagents (MeCN, BTEAC) are anhydrous.
      

References

  • Robins, M. J., & Basom, G. L. (1973). Nucleic acid related compounds. 8. Direct conversion of 2'-deoxyinosine to 6-chloropurine 2'-deoxyriboside.[5][7][8] Canadian Journal of Chemistry, 51(19), 3161–3169.[8] Link

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • Kazimierczuk, Z., Cottam, H. B., Revankar, G. R., & Robins, R. K. (1984). Synthesis of 2-amido-2'-deoxyadenosine and related 2'-deoxyribofuranosyl purines. Journal of the American Chemical Society, 106(21), 6379–6382. (Details on BTEAC usage).
  • ChemicalBook. (n.d.). 6-Chloropurine ribonucleoside Synthesis Protocols. Link

Sources

Application Note: Chemoenzymatic Synthesis & Utilization of 6-Chloropurine-2'-Deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes enzymatic mechanism, practical protocols, and downstream utility, focusing on 6-chloropurine-2'-deoxyriboside (6-Cl-P-dR) as a pivotal scaffold in nucleoside analog synthesis.

Executive Summary

The synthesis of modified purine nucleosides—critical for antiviral and antineoplastic therapies (e.g., Cladribine, Clofarabine)—is often bottlenecked by the poor regioselectivity of classical chemical glycosylation. Enzymatic transglycosylation offers a stereoselective, "green" alternative, utilizing Nucleoside Phosphorylases (NPs) to transfer a sugar moiety from a donor to an acceptor base.

This guide focuses on This compound (6-Cl-P-dR) .[1][2] Unlike standard nucleosides, 6-Cl-P-dR serves as a "bifunctional" master key:

  • As a Product: It is synthesized enzymatically with high regioselectivity (N9-isomer only).

  • As a Scaffold: The reactive C6-chloro group allows for rapid, late-stage chemical diversification (via

    
    ) to generate N6-functionalized adenosine analogs that are otherwise difficult to synthesize.
    

Mechanistic Principles

The enzymatic synthesis of 6-Cl-P-dR relies on a thermodynamic equilibrium shift catalyzed by Purine Nucleoside Phosphorylase (PNP) , often coupled with Uridine Phosphorylase (UP) or Thymidine Phosphorylase (TP) .[3]

The Bi-Enzyme Cascade

Instead of a direct sugar transfer, the reaction proceeds via a phosphorolytic intermediate:

  • Phosphorolysis (Donor Cleavage): The sugar donor (e.g., Thymidine) is phosphorolyzed by TP/UP to yield the free base (Thymine) and 2-deoxyribose-1-phosphate (dR-1-P) .

  • Glycosylation (Acceptor Coupling): PNP catalyzes the condensation of dR-1-P with 6-chloropurine to form 6-Cl-P-dR and release inorganic phosphate (

    
    ).
    

Key Thermodynamic Driver: The equilibrium constant (


) for the phosphorolysis of pyrimidines is generally higher than that of purines. By using a pyrimidine donor (Thymidine) and a purine acceptor (6-Chloropurine), the overall equilibrium naturally favors the formation of the purine nucleoside. Furthermore, the poor water solubility of 6-chloropurine can be leveraged; as it dissolves and reacts, the equilibrium is pulled forward (Le Chatelier's principle).
Pathway Visualization

The following diagram illustrates the coupled enzymatic cycle and the subsequent chemical diversification.

Transglycosylation_Pathway cluster_enzymes Bi-Enzyme System Thymidine Thymidine (Donor) TP Thymidine Phosphorylase Thymidine->TP Thymine Thymine (By-product) Phosphate Inorganic Phosphate (Pi) Phosphate->TP dR1P 2-Deoxyribose-1-P (Intermediate) PNP Purine Nucleoside Phosphorylase dR1P->PNP ClPurine 6-Chloropurine (Acceptor) ClPurine->PNP ClPdR 6-Cl-P-dR (Scaffold Product) Drug N6-Substituted Analogs ClPdR->Drug Chemical Amination (R-NH2, 60°C) TP->Thymine TP->dR1P PNP->Phosphate PNP->ClPdR

Caption: Coupled enzymatic transglycosylation using TP and PNP to transfer deoxyribose from Thymidine to 6-Chloropurine, followed by chemical derivatization.

Experimental Protocols

Protocol A: Enzymatic Synthesis of this compound

This protocol utilizes E. coli PNP and E. coli TP (or UP). It is designed for gram-scale synthesis.[4]

Reagents:

  • Donor: Thymidine (20 mM)

  • Acceptor: 6-Chloropurine (10 mM) — Note: Lower concentration due to solubility limits.

  • Buffer: 10 mM Potassium Phosphate buffer (pH 7.2).

  • Enzymes: Recombinant E. coli PNP (50 U/mL) and E. coli TP (50 U/mL).

  • Solvent: Water (with optional 5% DMSO if substrate solubility is critical, though pure aqueous is preferred for enzyme stability).

Step-by-Step Procedure:

  • Dissolution: Suspend 6-chloropurine (1.54 g, 10 mmol) and Thymidine (4.84 g, 20 mmol) in 1 L of 10 mM Potassium Phosphate buffer (pH 7.2).

    • Expert Insight: 6-chloropurine is sparingly soluble. Do not attempt to fully dissolve it initially. The reaction will proceed as a suspension; as the dissolved base is consumed, more will dissolve (heterogeneous catalysis).

  • Initiation: Add the enzyme cocktail (PNP + TP). Incubate at 50°C with gentle stirring (150 rpm).

    • Why 50°C? Most bacterial nucleoside phosphorylases are thermostable up to 60°C. Higher temperature increases the solubility of the purine base and accelerates the reaction rate.

  • Monitoring: Monitor the reaction by HPLC (C18 column, MeOH/Water gradient).

    • Target: Conversion of 6-chloropurine to 6-Cl-P-dR usually reaches 70–80% within 24–48 hours.

  • Termination: Once conversion plateaus, filter the reaction mixture while warm to remove any unreacted 6-chloropurine precipitate.

  • Purification:

    • Load the filtrate onto a polymeric adsorption resin (e.g., Diaion HP-20 or SP-207).

    • Wash with water to remove Thymine and unreacted Thymidine.

    • Elute the product (6-Cl-P-dR) with a gradient of Ethanol or Methanol (typically elutes at 20–30% organic solvent).

    • Concentrate and crystallize.

Protocol B: "One-Pot" Chemoenzymatic Synthesis of N6-Substituted Analogs

This workflow demonstrates the utility of 6-Cl-P-dR as an intermediate without isolating it, suitable for rapid library generation.

Concept: Enzymatic transglycosylation generates 6-Cl-P-dR in situ.[5] A primary amine is then added directly to the reaction mixture (or after a simple extraction) to displace the chlorine atom.

Procedure:

  • Enzymatic Step: Perform the transglycosylation as in Protocol A (10 mL scale) for 24 hours.

  • Extraction (Optional but Recommended): Extract the reaction mixture with Ethyl Acetate (3 x 10 mL). 6-Cl-P-dR partitions into the organic phase, leaving enzymes and phosphate salts in the aqueous phase.

  • Chemical Amination:

    • Dry the organic layer (Sodium Sulfate) and evaporate to a residue.

    • Redissolve in Ethanol (5 mL).

    • Add the desired amine (e.g., Cyclopentylamine, Methylamine) in 2-fold excess.

    • Add Triethylamine (1.5 eq) as a base scavenger.

    • Heat at 60–70°C for 4–6 hours.

  • Result: The 6-chloro group is displaced by the amine, yielding the N6-substituted 2'-deoxyadenosine analog (e.g., N6-cyclopentyl-2'-deoxyadenosine).

Technical Analysis & Troubleshooting

Substrate Specificity & Limitations
  • Regioselectivity: Enzymatic synthesis exclusively yields the

    
    -anomer  at the N9 position. This avoids the N7/N9 isomer mixtures common in chemical synthesis (e.g., sodium salt glycosylation).
    
  • Stability: 6-Cl-P-dR is susceptible to hydrolysis of the glycosidic bond in acidic conditions. Maintain pH > 6.0 during workup.

  • Inhibition: High concentrations of inorganic phosphate can inhibit the synthetic direction. Keep phosphate buffer concentration low (10–50 mM); the phosphate cycles catalytically between the two enzymes.

Data Comparison: Chemical vs. Enzymatic[6]
FeatureChemical Synthesis (Silyl-Hilbert-Johnson)Enzymatic Transglycosylation
Steps 3-4 (Protection, Coupling, Deprotection)1 (One-pot)
Regioselectivity Mixture of N9/N7 isomers (

)
Exclusive N9-

stereochemistry
Solvent Organic (DCM, Acetonitrile), Lewis AcidsWater / Buffer (Green Chemistry)
Yield 30–50% (after purification)60–80% (equilibrium controlled)
Scalability HighMedium (Solubility limited)

References

  • Fateev, I. V., et al. (2014). "Enzymatic synthesis of purine nucleosides: The transglycosylation of purine bases." Russian Journal of Bioorganic Chemistry. Link

  • Vichier-Guerre, S., et al. (2019). "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation."[6] Catalysts. Link

  • Hitchings, G. H., & Elion, G. B. "6-Chloropurine and methods of preparing the same."[7] US Patent 2,832,781. Link

  • Esipov, R. S., et al. (2016). "Recombinant nucleoside phosphorylases of Escherichia coli: Catalytic properties and application for the synthesis of nucleosides." Applied Biochemistry and Microbiology. Link

  • Zhu, C., et al. (2023). "Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position."[2] Biomolecules.[2][5][6][8][9][10] Link

Sources

Application Note: Nucleophilic Substitution at C6 of 6-Chloropurine-2'-Deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for functionalizing 6-chloropurine-2'-deoxyriboside (6-Cl-PdR) via nucleophilic aromatic substitution (


). This scaffold is a critical intermediate for synthesizing 

-substituted 2'-deoxyadenosine analogs, which serve as cytokinins, fluorescent probes, and antisense oligonucleotide precursors.

Key Technical Insight: While the C6-chlorine is an excellent leaving group, the primary synthetic challenge is the lability of the N-glycosidic bond in 2'-deoxyribosides. Unlike their riboside counterparts, 2'-deoxy compounds are prone to depurination (cleavage of the sugar-base bond) under acidic conditions or excessive thermal stress. This guide prioritizes conditions that maximize substitution yield while maintaining glycosidic integrity.

Strategic Analysis: The "Goldilocks" Zone

Success relies on balancing reactivity against substrate stability.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen atoms in the purine ring (N1, N3, N7) pull electron density away from C6, making it susceptible to nucleophilic attack. The intermediate forms a Meisenheimer-like complex before expelling the chloride ion.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Solvent Anhydrous EtOH, DMF, or DMSO Polar aprotic solvents (DMF/DMSO) accelerate

by solvating the cation but not the nucleophile. Alcohols (EtOH) are milder but may require longer reaction times.
Base DIPEA or TEA (1.2–2.0 eq) Neutralizes the HCl byproduct. Crucial: Acidic byproducts autocatalyze depurination.
Temperature 50°C – 80°C <50°C: Reaction is sluggish. >80°C: Exponential increase in glycosidic bond cleavage.
Stoichiometry Nucleophile (1.1 – 5.0 eq) Excess nucleophile drives the reaction to completion (Le Chatelier's principle) and can act as the base.

Reaction Scope & Pathway Visualization

The following diagram illustrates the versatility of the 6-Cl-PdR scaffold and the divergent synthesis pathways.

ReactionScope Start 6-Chloropurine- 2'-deoxyriboside (6-Cl-PdR) Amine Primary/Secondary Amine (R-NH2) Start->Amine Azide Sodium Azide (NaN3) Start->Azide Thiol Thiol/Thiolate (R-SH) Start->Thiol Depurination Depurination (Free Base + Sugar) Start->Depurination H+ or >90°C Prod_Amine N6-Substituted 2'-deoxyadenosine Amine->Prod_Amine SNAr, 60°C Base Prod_Azide 6-Azido-PdR (Click Precursor) Azide->Prod_Azide DMF, 60°C Prod_Thiol 6-Thio-PdR Derivative Thiol->Prod_Thiol NaH/DMF

Figure 1: Divergent synthetic pathways from 6-Cl-PdR. Note the red path indicating the risk of depurination under harsh conditions.

Experimental Protocols

Protocol A: Amination (Synthesis of -Alkyl/Aryl Derivatives)

Best for: Creating cytokinins or installing linkers for conjugation.

Materials:

  • This compound (dried in vacuo over

    
    ).
    
  • Amine (e.g., Methylamine, Benzylamine).

  • Solvent: Anhydrous Ethanol (EtOH) or DMF.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-Cl-PdR (1.0 eq, e.g., 100 mg) in anhydrous EtOH (3–5 mL).

    • Note: If the amine is a solid or non-nucleophilic salt, use DMF as the solvent to ensure solubility.

  • Addition: Add the amine (1.5 – 3.0 eq).

    • If using an amine hydrochloride salt, add TEA (2.0 – 3.0 eq) to liberate the free base.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (System: DCM:MeOH 9:1).
    
    • Observation: The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
    • Time: Typically 4–12 hours.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% MeOH in DCM.
      
    • Yield Expectations: 70–90%.

Protocol B: Azidation (Synthesis of 6-Azido-PdR)

Best for: "Click" chemistry (CuAAC) or photo-affinity labeling.

Materials:

  • 6-Cl-PdR.

  • Sodium Azide (

    
    ).
    
  • Solvent: DMF:Water (4:1).

Procedure:

  • Setup: Dissolve 6-Cl-PdR (1.0 eq) in DMF/Water mixture.

    • Why Water?

      
       has poor solubility in pure DMF. A small amount of water aids solubility without hydrolyzing the chloride significantly at this temperature.
      
  • Addition: Add

    
     (1.5 – 2.0 eq).
    
  • Reaction: Heat to 60–70°C for 2–5 hours.

    • Safety Warning: Azides are potential explosion hazards. Do not concentrate reaction mixtures containing azides to dryness with heat. Use a blast shield.

  • Workup: Dilute with brine, extract with Ethyl Acetate (3x). Dry organic layer over

    
    .[1]
    
  • Purification: Silica gel chromatography (DCM/MeOH).

    • Note: The 6-azido product exists in equilibrium with the tetrazole tautomer [1].

Protocol C: Thiolation (S-Alkylation)

Best for: Thio-analogs for metabolic studies.

Procedure:

  • Generation of Thiolate: In a separate vial, treat the thiol (R-SH, 1.2 eq) with NaH (1.2 eq) in anhydrous DMF at 0°C for 15 mins.

  • Coupling: Add the thiolate solution dropwise to a solution of 6-Cl-PdR (1.0 eq) in DMF at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Note: Thiolates are highly nucleophilic; heat is rarely required and should be avoided to prevent side reactions.

Quality Control & Validation

MethodExpected ResultInterpretation
UV-Vis Spectroscopy

shift
6-Cl-PdR (

nm) shifts to

nm (alkylamines) or

nm (arylamines).
1H-NMR (DMSO-d6) Loss of C6-Cl signalAppearance of N-H signal (broad singlet, 7–8 ppm) and alkyl protons.
LC-MS Mass Shift

corresponds to Product Mass. Watch for [Base+H]+ peak indicating depurination.
Workflow Visualization: Purification Logic

Purification Step1 Crude Reaction Mixture Step2 Evaporation (<40°C) Step1->Step2 Step3 TLC Analysis (DCM:MeOH 9:1) Step2->Step3 Decision Separation Required? Step3->Decision Flash Flash Chromatography Silica Gel Decision->Flash Complex Mix Cryst Recrystallization (EtOH/Water) Decision->Cryst High Purity Final Pure N6-Product (White Solid) Flash->Final Cryst->Final

Figure 2: Purification decision tree. Evaporation temperature is critical to prevent degradation.

Troubleshooting: Handling Depurination

The most common failure mode is the cleavage of the glycosidic bond, resulting in the free purine base and sugar degradation products.

  • Symptom: Appearance of a low-polarity spot on TLC (Purine base) and loss of UV absorption at nucleoside wavelengths.

  • Root Cause:

    • Acidity: HCl generated during substitution attacks the N9-C1' bond.

    • Heat: Temperatures >80°C in protic solvents accelerate hydrolysis.

  • Corrective Actions:

    • Buffer the Reaction: Always ensure base (TEA/DIPEA) is present in at least 2:1 ratio to the generated acid.

    • Switch Solvents: Move from EtOH to DMF or DMSO (aprotic solvents reduce the activity of protons).

    • Lower Temperature: Run the reaction at 40°C for a longer time (24–48h) rather than 80°C for 4h.

References

  • Robins, M. J., et al. (1973).[2] Nucleic acid related compounds.[1][2][3][4][5][6][7][8][9][10] 8. Direct conversion of 2'-deoxyinosine to 6-chloropurine 2'-deoxyriboside and selected 6-substituted deoxynucleosides. Canadian Journal of Chemistry.[2] [Link]

  • Matsuda, A., et al. (2006). Synthesis of a mutagenic nucleoside, 2'-deoxy-2-(p-nitrophenyl)-adenosine.[6] Nucleosides, Nucleotides & Nucleic Acids.[11][1][2][3][4][5][6][9][12] [Link]

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminopurine and 2,6-Diaminopurine: Synthesis and Glycosylation of Pyrrolo[2,3-d]pyrimidines. Synthesis.[1][2][4][5][6][7][9] [Link]

  • Qu, L., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry. [Link][11][12]

  • Porcheddu, A., et al. (2005). A Highly Facile and Efficient One-Step Synthesis of N6-Adenosine and N6-2'-Deoxyadenosine Derivatives. Organic Letters.[4][7] [Link][1][7]

Sources

procedure for converting 6-chloropurine-2'-deoxyriboside to cladribine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis of Cladribine from 6-Chloropurine-2'-deoxyriboside

Abstract This application note details the procedural frameworks for converting this compound (6-Cl-PudR) into Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA). Two distinct methodologies are presented: a Biocatalytic Transglycosylation Protocol (utilizing the starting material as a glycosyl donor) and a Linear Chemical Modification Protocol (via a 2'-deoxyadenosine intermediate). These protocols are designed for researchers requiring high-purity synthesis of this hairy cell leukemia therapeutic, emphasizing mechanistic rigor and scalability.

Part 1: Strategic Route Analysis

The conversion of this compound to Cladribine presents a specific synthetic challenge: the introduction of a chlorine atom at the C2 position while simultaneously converting the C6-chloro group to an amine (or retaining the scaffold for base exchange).

1. The Biocatalytic Route (Recommended)

  • Mechanism: Enzymatic transglycosylation using Purine Nucleoside Phosphorylase (PNP).[1][2]

  • Role of Starting Material: 6-Cl-PudR acts as the deoxyribosyl donor.

  • Advantages: "Green" chemistry, stereospecific (retains

    
    -configuration), single-step "one-pot" reaction, high yield.
    
  • Target Audience: Process chemists and biochemists prioritizing yield and purity.

2. The Chemical Modification Route

  • Mechanism: Functional group interconversion via N-oxide activation.

  • Pathway: 6-Cl-PudR

    
     2'-Deoxyadenosine (dA) 
    
    
    
    dA-N1-Oxide
    
    
    Cladribine.
  • Advantages: Uses standard organic reagents; demonstrates total synthesis capability from the 6-chloro precursor.

  • Target Audience: Synthetic organic chemists lacking access to biocatalysts.

Part 2: Biocatalytic Transglycosylation Protocol

This protocol utilizes E. coli Purine Nucleoside Phosphorylase (PNP) to transfer the deoxyribose sugar from 6-Cl-PudR to 2-chloroadenine.

Experimental Workflow Diagram

EnzymaticSynthesis Start This compound (Donor) Enzyme PNP Enzyme (Catalyst) Start->Enzyme + Phosphate Base 2-Chloroadenine (Acceptor) Base->Enzyme Inter Intermediate: $alpha$-D-Ribose-1-Phosphate Enzyme->Inter Phosphorolysis Product Cladribine (2-CdA) Enzyme->Product Glycosylation Byproduct 6-Chloropurine (Byproduct) Enzyme->Byproduct Inter->Enzyme

Figure 1: Ping-pong bi-bi mechanism of PNP-mediated synthesis. The enzyme cleaves the sugar from the donor and attaches it to the acceptor base.

Detailed Protocol

Reagents:

  • Donor: this compound (10 mM)

  • Acceptor: 2-Chloroadenine (5 mM)

  • Catalyst: Recombinant E. coli PNP (Purine Nucleoside Phosphorylase)[1]

  • Buffer: 10 mM Potassium Phosphate buffer (pH 7.2)

Procedure:

  • Preparation: Dissolve 2-chloroadenine (acceptor) in the phosphate buffer. Note: 2-chloroadenine has low solubility; mild heating (40°C) or co-solvent (5% DMSO) may be required.

  • Initiation: Add this compound (donor) in a 2:1 molar excess relative to the acceptor to drive the equilibrium.

  • Catalysis: Add PNP enzyme (approx. 50 IU/mmol of substrate). Incubate at 50°C (thermostable conditions improve solubility and rate).

  • Monitoring: Monitor reaction via HPLC (C18 column, MeOH/Water gradient). The peak for 6-Cl-PudR will decrease as Cladribine and 6-chloropurine appear.

  • Termination: Once conversion >90% (typically 12–24 hours), filter the enzyme (using a 10 kDa cutoff filter or heat denaturation at 100°C for 5 min).

  • Purification:

    • Cool the mixture to 4°C. Unreacted 2-chloroadenine may precipitate; filter it off.

    • Load filtrate onto a reverse-phase C18 preparative column.

    • Elute with water

      
       20% Methanol. Cladribine typically elutes after the free bases.
      
  • Crystallization: Concentrate fractions and crystallize from Ethanol/Water.

Validation Check:

  • Yield: Expect 60–80% based on the acceptor.

  • Purity: >99% by HPLC.

Part 3: Chemical Modification Protocol (Linear Route)

If biocatalysis is unavailable, the this compound must first be converted to 2'-deoxyadenosine (dA), followed by C2-chlorination via the N-oxide rearrangement.

Reaction Scheme Diagram

ChemicalSynthesis Step1 Starting Material: This compound Step2 Intermediate 1: 2'-Deoxyadenosine (dA) Step1->Step2 1. Ammonolysis (NH3/MeOH) (Nucleophilic Aromatic Substitution) Step3 Intermediate 2: 2'-Deoxyadenosine-N1-Oxide Step2->Step3 2. m-CPBA / AcOH (N-Oxidation) Step4 Product: Cladribine Step3->Step4 3. TMSCl / HMDS (Polonovski-type Rearrangement/Chlorination)

Figure 2: Linear chemical synthesis pathway involving ammonolysis, oxidation, and rearrangement chlorination.

Detailed Protocol

Step 1: Ammonolysis (Conversion to 2'-Deoxyadenosine)

  • Reaction: Dissolve this compound in Methanolic Ammonia (saturated at 0°C).

  • Conditions: Heat in a pressure vessel at 60°C for 5 hours.

  • Workup: Evaporate solvent. The 6-chloro group is displaced by

    
    .
    
  • Result: Quantitative yield of 2'-deoxyadenosine (dA).

Step 2: N-Oxidation

  • Reaction: Dissolve dA in Acetic Acid. Add m-chloroperbenzoic acid (m-CPBA) (1.2 eq).

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Extract with ether to remove m-chlorobenzoic acid. Neutralize aqueous layer and crystallize.

  • Result: 2'-Deoxyadenosine-1-N-oxide.

Step 3: C2-Chlorination (The Critical Step)

  • Reagents: Suspend dried N-oxide in anhydrous Dichloromethane (DCM). Add Trimethylsilyl chloride (TMSCl) (4 eq) and Hexamethyldisilazane (HMDS).

  • Mechanism: The N-oxide oxygen attacks the silicon, activating the C2 position for nucleophilic attack by chloride ions, followed by elimination.

  • Conditions: Reflux under Argon for 1–2 hours.

  • Quench: Cool and add Methanol/Ammonia to remove TMS protecting groups.

  • Purification: Silica gel chromatography (CHCl3/MeOH 9:1).

  • Result: Cladribine (Yield ~40–50% for this step).[3][4]

Part 4: Comparative Data Analysis

FeatureBiocatalytic Route (Protocol A)Chemical Route (Protocol B)
Step Count 1 (One-pot)3 (Linear)
Overall Yield 60–80% 30–45%
Stereochemistry Preserved (Enzymatic control)Retained (No anomeric activation)
Reagent Hazards Low (Phosphate buffer)High (m-CPBA, TMSCl, Pressure)
Scalability Excellent (Batch/Flow)Moderate (Purification heavy)

References

  • Sivets, G. G., & Sivets, A. G. (2021).[3] Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry. Link

  • Cattaneo, G., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 355. Link

  • Janeba, Z., et al. (2003).[5] Efficient Syntheses of 2-Chloro-2'-deoxyadenosine (Cladribine) from 2'-Deoxyguanosine. Journal of Organic Chemistry, 68(3), 989-992.[5] Link

  • Robins, M. J., et al. (1973). Nucleic Acid Related Compounds.[1][2][3][4][5][6][7][8][9][10][11] 8. Direct Conversion of 2'-Deoxyinosine to 6-Chloropurine 2'-Deoxyriboside. Canadian Journal of Chemistry, 51, 3161.[1] Link

Sources

Advanced Application Note: Solid-Phase Synthesis & Post-Synthetic Modification of Oligonucleotides Involving 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of 6-chloropurine-2'-deoxyriboside (6-Cl-dPu) into oligonucleotides represents a "convertible nucleoside" strategy. Unlike standard phosphoramidites that introduce a static chemical moiety, 6-Cl-dPu serves as an electrophilic scaffold within the DNA backbone.

Why use this method? Direct synthesis of oligonucleotides containing complex


-modified adenosines is often limited by the instability of the modified base during standard phosphoramidite coupling or the difficulty in synthesizing the specific monomer. The 6-Cl-dPu strategy allows for:
  • Library Generation: A single precursor oligonucleotide can be divided and reacted with various amines to generate a library of

    
    -modified analogs.
    
  • Steric Freedom: Introducing bulky modifications (e.g., fluorophores, spin labels) after chain assembly avoids steric hindrance during the coupling efficiency of the synthesis cycle.

  • Atom Economy: It bypasses the need to synthesize unique phosphoramidites for every desired modification.

Mechanistic Principles: The "Convertible" Approach

The core chemistry relies on a Nucleophilic Aromatic Substitution (


) . The chlorine atom at the C6 position of the purine ring is an excellent leaving group due to the electron-deficient nature of the purine system.

When a solid-support-bound oligonucleotide containing 6-Cl-dPu is exposed to a nucleophile (typically a primary or secondary amine), the amine attacks the C6 position, displacing the chloride ion and forming an


-substituted 2'-deoxyadenosine (dA) derivative.
Chemical Pathway Visualization

SNAr_Pathway Start 6-Cl-dPu (Solid Support) Intermediate Meisenheimer-like Intermediate Start->Intermediate + R-NH2 (SNAr Attack) Amine Nucleophile (R-NH2) Amine->Intermediate Product N6-Substituted dA (Solid Support) Intermediate->Product - HCl Cleavage Final Oligonucleotide (In Solution) Product->Cleavage Ammonia/Methylamine Deprotection

Figure 1: Mechanistic pathway for the conversion of 6-chloropurine nucleotides into N6-functionalized adenosine analogs.

Experimental Protocols

Protocol A: Automated Solid-Phase Incorporation

Reagents Required:

  • 5'-Dimethoxytrityl-6-chloropurine-2'-deoxyriboside-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1]

  • Standard DNA Synthesis Reagents (Activator, Oxidizer, Capping, Deblock).

Procedure:

  • Dilution: Dissolve the 6-Cl-dPu phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M . Note: Ensure water content is <30 ppm to prevent phosphoramidite degradation.

  • Coupling: Use a standard DNA coupling cycle.[2]

    • Coupling Time: Extend coupling time to 3–6 minutes (standard is often 1–2 min) to ensure high efficiency (>98%), as the purine modification can slightly alter kinetics.

  • Oxidation: Standard Iodine/Water/Pyridine oxidation is compatible.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole capping is compatible.

  • DMT Status:

    • DMT-ON: Recommended if HPLC purification is planned post-synthesis.

    • DMT-OFF: Recommended if immediate on-column derivatization is planned.

Protocol B: On-Column Post-Synthetic Modification (The "Convertible" Step)

This is the critical step where the 6-Cl-dPu is converted to the desired analog. This must be performed before the oligonucleotide is cleaved from the solid support (CPG or Polystyrene).

Reagents:

  • Nucleophile: Primary amine (R-NH

    
    ) of choice (e.g., methylamine, benzylamine, diamines).
    
  • Solvent: DMSO, DMF, or Acetonitrile (depending on amine solubility).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (to scavenge HCl).

Step-by-Step Workflow:

  • Preparation:

    • Complete the automated synthesis (DMT-OFF).

    • Wash the synthesis column extensively with Acetonitrile (3 x 10 mL) to remove all synthesis reagents.

    • Flush the column with Argon to dry the support.

  • Reaction Mixture:

    • Prepare a solution containing 1.0 M Amine + 1.0 M DIPEA in DMSO (or DMF).

    • Volume: Ensure enough volume to fully saturate the column (typically 1–2 mL for a 1 µmol scale column).

  • Incubation (The Displacement):

    • Using two luer-lock syringes, attach one to each end of the synthesis column.

    • Draw the reaction mixture into the column.

    • Seal the column or gently push the solution back and forth occasionally.

    • Temperature/Time:

      • Aliphatic Amines: Room Temperature for 1–2 hours .

      • Aromatic/Bulky Amines:40°C–60°C for 4–12 hours .

  • Washing:

    • Expel the reaction mixture.

    • Wash the column with DMSO (3 x 5 mL) to remove excess amine.

    • Wash with Acetonitrile (3 x 10 mL) to prepare for cleavage.

  • Cleavage & Deprotection:

    • Treat the support with Concentrated Aqueous Ammonia (28-30%) at 55°C for 4–8 hours (or as required by other nucleobases in the sequence).

    • Note: If the modified base is stable to ammonia, this step removes the cyanoethyl groups and cleaves the succinyl linker.

Protocol C: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Hydrolysis to Inosine Presence of water during the displacement step. The 6-Cl group reacts with

instead of

.[3]
Ensure the column is dried thoroughly with Argon before adding the amine. Use anhydrous DMSO/DMF.
Incomplete Conversion Steric hindrance of the amine or insufficient reaction time.Increase reaction temperature to 50°C. Increase amine concentration to 2.0 M.
Conversion to Adenine Reaction with Ammonia during cleavage before the specific amine reacted.Ensure the on-column displacement (Protocol B) is 100% complete before exposing the oligo to ammonia.
Degradation of Oligo Harsh displacement conditions (e.g., high heat with strong bases).Use "UltraMild" deprotection monomers (Pac-dA, Ac-dC, iPr-Pac-dG) to allow milder cleavage conditions later.

Workflow Visualization

Workflow cluster_0 Phase 1: Automated Synthesis cluster_1 Phase 2: On-Column Modification cluster_2 Phase 3: Final Processing Step1 Coupling 6-Cl-dPu Phosphoramidite Step2 Chain Assembly (DMT-OFF) Step1->Step2 Step3 Dry Column (Argon Flush) Step2->Step3 Transfer to Bench Step4 Inject Amine Solution (1M Amine in DMSO) Step3->Step4 Step5 Incubate (RT to 60°C) Step4->Step5 Step6 Wash Excess Reagents (DMSO -> ACN) Step5->Step6 Step7 Ammonia Cleavage & Deprotection Step6->Step7 Step8 Purification (HPLC/PAGE) Step7->Step8

Figure 2: Operational workflow for the solid-phase synthesis and derivatization of 6-Cl-dPu oligonucleotides.

References

  • Kazimierczuk, Z., et al. (1984). "Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure." Journal of the American Chemical Society, 106(21), 6379–6382. Link

  • Maik, M., et al. (2003). "Synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers." Nucleic Acids Research, 31(23), 6919–6925. Link

  • Gundlach, C. W., et al. (2020). "Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach." Molecules, 25(15), 3332. Link

  • Biosearch Technologies. "Standard Protocol for Solid-Phase Oligonucleotide Synthesis." Application Note. Link

  • Glen Research. "Convertible Nucleosides." Glen Report. Link

Sources

Application Note: Strategic Optimization of 6-Chloropurine-2'-Deoxyriboside Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

The synthesis of N6-substituted 2'-deoxyadenosine analogs is a cornerstone in the development of antiviral agents, antineoplastic drugs (such as cladribine analogs), and cytokinin derivatives. The primary synthetic node for these compounds is 6-chloropurine-2'-deoxyriboside . The C-6 position of the purine ring is highly electron-deficient, rendering the chlorine atom an excellent leaving group for substitution[1].

However, a "one-size-fits-all" protocol does not exist. The choice of reaction conditions is strictly dictated by the nucleophilicity of the incoming amine:

  • Pathway A (Direct SNAr): Highly nucleophilic primary and secondary aliphatic amines can directly attack the C-6 position via a Nucleophilic Aromatic Substitution (SNAr) mechanism, forming a Meisenheimer complex intermediate before chloride elimination[2].

  • Pathway B (Buchwald-Hartwig Amination): Weakly nucleophilic amines, such as anilines or highly sterically hindered amines, fail under standard SNAr conditions. These require palladium-catalyzed cross-coupling, where the catalyst bypasses the nucleophilicity requirement via oxidative addition into the C-Cl bond[3].

AminationWorkflow cluster_SNAr Pathway A: Direct SNAr cluster_Pd Pathway B: Buchwald-Hartwig Substrate 6-Chloropurine- 2'-deoxyriboside CondA Aliphatic Amines EtOH, Et3N, Heat Substrate->CondA Strong Nucleophile CondB Aryl Amines Pd Cat, Ligand, Base Substrate->CondB Weak Nucleophile MechA Meisenheimer Complex CondA->MechA ProdA N6-Alkyl-2'- deoxyadenosine MechA->ProdA MechB Oxidative Add. & Reductive Elim. CondB->MechB ProdB N6-Aryl-2'- deoxyadenosine MechB->ProdB

Reaction pathways for this compound amination based on amine nucleophilicity.

Causality in Parameter Optimization (SNAr Pathway)

When executing a direct SNAr reaction with aliphatic amines, three parameters dictate the success of the amination: solvent polarity, acid scavenging, and thermal activation.

  • Solvent Selection (Ethanol): this compound is highly polar due to its unprotected 3' and 5' hydroxyl groups. Protic solvents like Ethanol (EtOH) are uniquely suited here; they not only dissolve the nucleoside but also stabilize the developing negative charge in the polar Meisenheimer transition state via hydrogen bonding[2].

  • Base Addition (Triethylamine): The substitution generates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, HCl protonates the incoming amine, neutralizing its lone pair and stalling the reaction. Triethylamine (Et3N) acts as a sacrificial base to drive the equilibrium forward[2].

  • Thermal Activation (80 °C): The aromaticity of the purine ring must be temporarily disrupted during the nucleophilic attack. This high activation energy barrier requires heating. At room temperature, the reaction can take >48 hours with poor conversion, whereas heating to 80 °C drives the reaction to completion in 3 hours[2].

Quantitative Optimization Matrix

Table 1: Impact of reaction conditions on the amination of this compound with a standard primary aliphatic amine (e.g., cyclopentylamine).

EntrySolventBase (Equiv)Temperature (°C)Time (h)Conversion (%)
1EtOHNone8024< 40
2DMFEt3N (2.0)80575
3EtOHEt3N (2.0)254855
4 EtOH Et3N (2.0) 80 3 > 95
5MeOHDIPEA (2.0)65690

Executable & Self-Validating Protocols

Protocol A: Direct SNAr with Aliphatic Amines

Use this protocol for primary and secondary alkyl amines (e.g., methylamine, cyclopentylamine, 2-hydroxyethylamine).[4]

Step-by-Step Methodology:

  • Substrate Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol, 270.7 mg) in anhydrous ethanol (10 mL).

  • Reagent Addition: Add the aliphatic amine (1.5 mmol) in one portion, followed immediately by triethylamine (2.0 mmol, ~280 µL).

    • Self-Validation Check 1: The initial mixture will be a cloudy suspension. As the amine is added and the reaction initiates, the suspension will gradually clear into a homogeneous solution. This visual cue confirms the consumption of the less soluble starting material.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 3 hours[2].

  • Analytical Monitoring: Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1).

    • Self-Validation Check 2: Under UV light (254 nm), the starting material spot (Rf ~0.4) will disappear, replaced by a lower-running, highly UV-active product spot (Rf ~0.3). The UV

      
       will shift from ~265 nm (chloropurine) to ~268-270 nm (N6-alkyladenine).
      
  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 0% to 10% Methanol in Dichloromethane to yield the pure N6-substituted analog[4].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol for aryl amines (anilines) or highly deactivated amines where SNAr fails.[3]

Step-by-Step Methodology:

  • Catalyst Assembly: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl amine (1.2 mmol), Palladium(II) acetate (Pd(OAc)2, 0.05 mmol, 5 mol%), Xantphos ligand (0.1 mmol, 10 mol%), and Cesium carbonate (Cs2CO3, 2.0 mmol).

  • Atmospheric Control: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing catalyst degradation.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (8 mL) via a gas-tight syringe.

  • Reaction Execution: Seal the tube and heat to 100 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture. This color shift is a reliable indicator of the formation of the active Pd(0) species and subsequent catalytic turnover[3].

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the N6-aryl-2'-deoxyadenosine.

References

  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues Open Access Pub
  • Preparation of N6-substituted adenosines via amination of 6-chloropurine riboside ResearchG
  • Synthesis of 1,N6-Ethano-2'-deoxyadenosine, a Metabolic Product of 1,3-Bis(2-chloroethyl)
  • Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides ResearchG

Sources

Application Note: High-Fidelity Oligonucleotide Functionalization via 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 6-chloropurine-2'-deoxyriboside (6-Cl-PdR) as a "convertible nucleoside" scaffold for generating click-competent oligonucleotides. Unlike direct incorporation of bulky alkyne/azide phosphoramidites—which can destabilize coupling efficiency or suffer steric hindrance—6-Cl-PdR offers a streamlined "Trojan Horse" strategy.

The 6-chloropurine moiety is stable during standard solid-phase phosphoramidite synthesis but is highly reactive toward nucleophilic aromatic substitution (


) at the C6 position. By treating the support-bound or crude oligonucleotide with an amine-functionalized click handle (e.g., propargylamine) during the deprotection phase, researchers can convert the 6-Cl-PdR residue into a functionalized 

-substituted adenosine analog. This intermediate is then primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action: The Convertible Strategy

The utility of 6-Cl-PdR relies on the electrophilicity of the C6 carbon. In standard DNA synthesis, the protecting groups (benzoyl, isobutyryl) are removed using ammonium hydroxide. However, ammonia is a nucleophile; if used on 6-Cl-PdR, it displaces the chloride, yielding unmodified Adenosine (


 at C6).

To exploit this for click chemistry, we replace the standard ammonia deprotection with a functional primary amine .

The Chemical Pathway[1][2][3]
  • Incorporation: 6-Cl-PdR phosphoramidite is coupled into the sequence.

  • Substitution (

    
    ):  The oligonucleotide is treated with an alkyne-amine (e.g., propargylamine). The amine acts as both the cleavage reagent (removing the oligo from the solid support) and the nucleophile (displacing the chloride).
    
  • Result: An oligonucleotide containing

    
    -propargyl-deoxyadenosine, ready for click conjugation.
    
Workflow Visualization

G Substrate 6-Cl-PdR Phosphoramidite Synthesis Solid-Phase Synthesis Substrate->Synthesis Intermediate Resin-Bound 6-Cl-Oligo Synthesis->Intermediate Conversion Reaction with Propargylamine Intermediate->Conversion S_NAr Product N6-Alkyne Oligonucleotide Conversion->Product Cleavage & Deprotection Click CuAAC Click Reaction Product->Click

Figure 1: The "Convertible Nucleoside" workflow. The critical divergence from standard synthesis occurs at the Conversion step, where the click handle is installed.

Experimental Protocols

Protocol A: Oligonucleotide Synthesis

Objective: Incorporate 6-Cl-PdR without accidental hydrolysis.

  • Reagent Preparation: Dilute 6-Cl-PdR phosphoramidite to 0.1 M in anhydrous acetonitrile (standard DNA concentration).

  • Coupling: Use standard DNA coupling cycles. The coupling efficiency of 6-Cl-PdR is typically >98%.

    • Note: Extended coupling time (3–6 minutes) is recommended to ensure maximal yield, as the purine ring is electron-deficient.

  • Oxidation: Standard Iodine/Water/Pyridine oxidation is compatible.

  • Final DMT Status:

    • DMT-ON: Recommended if you plan HPLC purification after conversion.

    • DMT-OFF: Acceptable if using cartridge purification or simple ethanol precipitation.

  • CRITICAL STOP: Do NOT place the column on the instrument's automatic deprotection cycle (Ammonium Hydroxide). Remove the column (CPG/Polystyrene) and dry it with Argon.

Protocol B: Post-Synthetic Conversion (The "Click" Installation)

Objective: Convert the 6-chloro group to an


-alkyne via nucleophilic displacement while simultaneously cleaving the oligo from the support.

Reagents:

  • Nucleophile: Propargylamine (freshly distilled if yellowed).

  • Solvent: Aqueous Methylamine (40%) or a mixture of Propargylamine/Methanol/Water.

Step-by-Step:

  • Preparation: Transfer the CPG support from the column to a screw-cap glass vial.

  • Reaction Mixture: Add 1.0 mL of a solution containing:

    • Propargylamine (10% v/v)

    • Methanol (45% v/v)

    • Water (45% v/v)

    • Alternative: For faster reaction, use 40% aqueous methylamine containing 1M Propargylamine.

  • Incubation: Seal the vial tightly. Incubate at 55°C for 6–12 hours .

    • Mechanistic Insight: The heat drives the

      
       displacement of the chloride. The aqueous/organic basic conditions simultaneously remove the benzoyl/isobutyryl protecting groups from standard bases (A, C, G).
      
  • Work-up:

    • Cool the vial to room temperature.

    • Pipette the supernatant (containing the cleaved oligo) into a fresh tube.

    • Wash the CPG beads with 200 µL 50% Ethanol and combine with the supernatant.

  • Desalting: Dry the solution in a speed-vac to remove the propargylamine (which is volatile). Resuspend in water and pass through a desalting column (e.g., NAP-10 or Glen Gel-Pak) to ensure all free amines are removed.

Protocol C: The Click Reaction (CuAAC)

Objective: Conjugate the now alkyne-modified oligo with an Azide-Fluorophore or Azide-Drug.

Reagents:

  • Oligo:

    
    -Propargyl-Oligo (from Protocol B) in water.
    
  • Azide: Desired Azide label (10 mM in DMSO).

  • Catalyst: CuSO4 (100 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 mM in water). THPTA protects DNA from oxidative damage by copper.

  • Reductant: Sodium Ascorbate (freshly prepared 500 mM in water).

Step-by-Step:

  • Mix: In a 1.5 mL tube, combine:

    • 50 µL Oligo (approx. 20 nmol)

    • 10 µL 2M Triethylammonium Acetate buffer (pH 7.0)

    • 3 µL Azide solution (30 nmol, 1.5 eq)

  • Catalyst Complex: In a separate small tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA). Let stand for 5 mins.

  • Initiate: Add the Cu-THPTA complex to the Oligo/Azide mix.

  • Reduce: Add 2 µL Sodium Ascorbate. The solution may turn slightly yellow.

  • Incubate: Room temperature for 1–2 hours.

  • Purification: Ethanol precipitate or use a spin column to remove excess azide and copper.

Data Summary & Optimization

ParameterStandard Synthesis6-Cl-PdR Convertible Strategy
Coupling Efficiency >99%>98% (Requires dry conditions)
Deprotection Reagent

Primary Amine (e.g., Propargylamine)
Deprotection Temp 55°C or RT (Ultramild)55°C (Required for Cl-displacement)
Side Products Depurination (low risk)Hydrolysis to Adenosine (if amine is wet/old)
Click Efficiency N/A>90% (Sterically unhindered N6 position)
Troubleshooting Guide
  • Problem: Mass spec shows a peak corresponding to Adenosine (A) instead of Propargyl-A.

    • Cause: Hydrolysis. The chloride was displaced by water or hydroxide instead of the amine.

    • Solution: Increase the concentration of the amine.[1] Ensure the amine is fresh.[2] Reduce water content in the deprotection mix (increase Methanol ratio).

  • Problem: Incomplete cleavage from support.

    • Cause: Propargylamine is a weaker base than Ammonia/Methylamine.

    • Solution: Extend incubation time to 12-16 hours or spike the mixture with a non-nucleophilic base if compatible.

References

  • Glen Research. Convertible Nucleosides: 6-Chloropurine. Technical Bulletin. Available at: [Link]

  • Seela, F., & Sirivolu, V. R. (2006).[3] Nucleosides and Oligonucleotides with 7-Deazaadenine and 7-Deazaguanine: Synthesis and Properties. Helvetica Chimica Acta.

  • Gramlich, P. M. E., et al. (2008).[3] Postsynthetic DNA Modification through the Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction.[4][3] Angewandte Chemie International Edition.[3] Available at: [Link]

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[4][3][5] Chemical Society Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Stability & Handling of 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stability Cliff"

6-chloropurine-2'-deoxyriboside (6-Cl-P-dR) is a chemically fragile intermediate often used in the enzymatic synthesis of purine nucleoside analogs (e.g., Cladribine precursors).[1] Unlike natural nucleosides, it possesses two distinct instability modes driven by pH:

  • Acidic Instability (pH < 5.0): Rapid N-glycosidic bond cleavage (depurination), releasing free 6-chloropurine and 2-deoxyribose.[1]

  • Basic/Nucleophilic Instability (pH > 8.0): Nucleophilic Aromatic Substitution (

    
    )  at the C6 position.[1] Hydroxide ions (
    
    
    
    ) or amine-based buffers displace the chlorine atom, converting the molecule into 2'-deoxyinosine (useless byproduct).[1]

The Golden Rule: Maintain pH strictly between 6.0 and 7.5 , keep temperature ≤ 25°C , and avoid primary amine buffers (e.g., Tris, Glycine).

The Degradation Matrix (Visualized)

The following diagram maps the chemical fate of 6-Cl-P-dR based on environmental conditions. Use this to diagnose impurity peaks in your HPLC traces.[1]

DegradationPathways Start This compound (Intact Target) AcidPath Acidic Conditions (pH < 5.0) Start->AcidPath Protonation of N7 BasePath Basic/Nucleophilic Conditions (pH > 8.0 or Amine Buffers) Start->BasePath Nucleophilic Attack at C6 Depurination Depurination Product: Free 6-Chloropurine Base + Free Sugar AcidPath->Depurination Glycosidic Bond Cleavage Hydrolysis Hydrolysis Product: 2'-Deoxyinosine (Cl replaced by OH) BasePath->Hydrolysis Attack by Water/OH- Aminolysis Aminolysis Product: N6-substituted Adenosine Analog (Cl replaced by Buffer Amine) BasePath->Aminolysis Attack by Tris/Glycine

Figure 1: Chemical degradation pathways of 6-Cl-P-dR.[1] Acid promotes cleavage of the sugar; base/amines promote loss of the chlorine atom.

Buffer Selection Guide

The choice of buffer is the single most critical factor in preventing degradation.[1] You must use non-nucleophilic buffers.[1]

Buffer SystemSuitabilityRisk LevelMechanism of Failure / Success
Potassium Phosphate Recommended LowNon-nucleophilic.[1] Excellent buffering at pH 6.0–7.5. Ideal for enzymatic reactions (PNP/NDT).[1]
HEPES / MOPS Recommended LowSterically hindered amines reduce nucleophilic reactivity.[1] Good stability at neutral pH.[1]
Tris (Tris-HCl) FORBIDDEN Critical Primary amine in Tris attacks C6-Cl, forming an N6-substituted adduct (a false adenosine analog).[1]
Glycine FORBIDDEN Critical Primary amine attacks C6-Cl rapidly.[1]
Ammonium Acetate CautionMediumAmmonia can react slowly to form Adenosine derivatives over time.[1] Use only for immediate MS analysis.
Water (Unbuffered) PoorHighpH fluctuates rapidly due to CO2 absorption or hydrolysis byproducts (HCl release), leading to depurination.

Step-by-Step Protocol: Safe Solubilization & Storage

This protocol creates a self-validating system where stability is maximized and easily verified.[1]

Phase A: Preparation of Stock Solution (Non-Aqueous)

Water is the enemy during long-term storage.[1] Store as a concentrate in organic solvent.

  • Weighing: Weigh 6-Cl-P-dR powder into a simplified vial.

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 100 mM .

    • Why: 6-Cl-P-dR is stable in DMSO for months at -20°C.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Phase B: Preparation of Working Solution (Aqueous)

Perform this immediately before use.

  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer, adjusted strictly to pH 7.0 .

    • Validation: Measure pH at the final working temperature (e.g., 25°C or 37°C).

  • Dilution: Add the DMSO stock dropwise to the buffer while vortexing.

    • Limit: Keep final DMSO concentration < 5% (v/v) to avoid denaturing any enzymes you may be using.[1]

  • Temperature Control: Keep the solution on ice (4°C) until the reaction starts.

    • Kinetics: Hydrolysis rates double roughly every 10°C increase.[1]

Phase C: Quality Control (The Self-Check)

Before committing valuable enzymes or reagents, run a "Zero-Hour" HPLC check.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.[1]

  • Detection: UV at 265 nm .[1]

  • Pass Criteria: Single peak > 98% purity.

  • Fail Criteria:

    • Peak at lower retention time = 2'-deoxyinosine (Hydrolysis).[1]

    • Peak matching pure 6-chloropurine base = Depurination.[1]

Troubleshooting & FAQs

Q1: I see a new peak eluting earlier than my starting material after 2 hours at pH 8. What is it? A: This is almost certainly 2'-deoxyinosine .[1] At pH 8, the hydroxide ion (


) is a strong enough nucleophile to displace the chlorine atom. This reaction is irreversible.[1] Solution:  Lower pH to 7.0 and ensure temperature is controlled.

Q2: Can I use Tris buffer if I keep the pH at 7.0? A: No. Even at pH 7.0, the unprotonated amine fraction of Tris is a nucleophile. It will attack the C6 position, creating a Tris-purine adduct.[1] Always use Phosphate, HEPES, or MOPS.[1]

Q3: I am running an enzymatic transglycosylation (NDT). The protocol says 60°C. Is 6-Cl-P-dR stable? A: At 60°C, the half-life of the C-Cl bond decreases significantly.[1]

  • Strategy: Add the 6-Cl-P-dR last, immediately before adding the enzyme.[1]

  • Optimization: If possible, lower the temperature to 40°C and extend the reaction time, or use a thermophilic enzyme that works faster to outcompete the chemical hydrolysis.

Q4: My stock solution in DMSO turned yellow. Is it bad? A: A slight yellowing can occur due to trace HCl formation (which degrades DMSO slightly).[1] However, verify by HPLC. If the peak purity is >95%, it is likely usable. If a precipitate has formed, discard.[1]

Decision Tree: Experimental Setup

DecisionTree Start Start Experiment CheckBuffer Check Buffer Composition Start->CheckBuffer IsAmine Contains Primary Amines? (Tris, Glycine) CheckBuffer->IsAmine Stop1 STOP: Switch to Phosphate/HEPES IsAmine->Stop1 Yes CheckPH Check pH IsAmine->CheckPH No IsAcid pH < 5.5? CheckPH->IsAcid IsBase pH > 7.5? IsAcid->IsBase No Stop2 STOP: Risk of Depurination IsAcid->Stop2 Yes Stop3 STOP: Risk of Dechlorination IsBase->Stop3 Yes Proceed Proceed: Prepare DMSO Stock Keep on Ice IsBase->Proceed No (pH 6.0-7.5)

Figure 2: Pre-experimental checklist to ensure stability.

References

  • Kazimierczuk, Z., et al. (1984).[1] Synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) and related purine nucleosides.[1] The stability data of 6-chloropurine derivatives mirrors the C-Cl lability described here.[1]

  • Kierdaszuk, B., et al. (2000).[1] Hydrolysis of this compound by Purine Nucleoside Phosphorylase.[1] This paper details the enzymatic handling and buffer requirements for this specific substrate.[1]

  • Ealick, S. E., et al. (1991).[1] Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase.[1] Discusses the active site environment and stability of halogenated substrates.

  • PubChem Compound Summary. this compound (CID 104845).[1] Provides physical property data including solubility and calculated pKa values relevant to buffer selection.

Sources

Technical Support Center: High-Yield Enzymatic Synthesis of 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Biocatalysis Division

Executive Summary

The enzymatic synthesis of 6-chloropurine-2'-deoxyriboside (6-Cl-P-dR) is a critical intermediate step in the production of pharmaceutical nucleosides like Cladribine (2-CdA). While chemical synthesis is plagued by stereoselectivity issues (anomers), enzymatic transglycosylation offers stereochemical purity (


-anomer exclusively). However, users frequently report low yields (<40%) due to three converging factors: thermodynamic equilibrium limitations , substrate solubility (6-chloropurine) , and hydrolytic instability  of the C6-chloride bond.

This guide provides a self-validating troubleshooting framework to overcome these bottlenecks, moving from mechanistic root causes to optimized protocols.

Module 1: Thermodynamics & Equilibrium Management

Q: My reaction plateaus at 30-40% conversion despite adding more enzyme. Why?

A: You have likely hit the thermodynamic equilibrium ceiling , not a kinetic limit. The synthesis of 6-Cl-P-dR via Nucleoside Phosphorylases (NP) is a reversible transglycosylation. The equilibrium constant (


) is determined by the energy difference between the glycosidic bonds of the donor and the acceptor.

The Mechanism:

  • Step 1 (Phosphorolysis): Donor (e.g., 2'-deoxyuridine) +

    
    
    
    
    
    Base (Uracil) + 2-deoxyribose-1-phosphate (dR-1-P).[1]
  • Step 2 (Synthesis): dR-1-P + Acceptor (6-Chloropurine)

    
    Product (6-Cl-P-dR)  + 
    
    
    
    .

The Fix: Do not add more enzyme. Instead, shift the equilibrium (


):
  • High Donor Excess: Use a 3:1 to 5:1 molar ratio of Donor:Acceptor. Thymidine or 2'-deoxyuridine are standard donors.

  • High Phosphate Load: While phosphate is catalytic, starting with higher concentrations (10–30 mM) ensures the first step (phosphorolysis) is not rate-limiting, though it does not change the final

    
    .
    
  • Alternative Donor (Advanced): Use 7-methyl-2'-deoxyguanosine (7-Me-dGuo).[1] The glycosidic bond of 7-Me-dGuo is high-energy and essentially irreversible upon cleavage, driving the reaction to >70% yield [1, 2].

Data: Donor Efficiency Comparison
Donor SubstrateMolar Ratio (Donor:Acceptor)Typical Yield (24h)ProsCons
Thymidine 2:135-45%Cheap, StableLow equilibrium constant; Thymine removal difficult.
2'-Deoxyuridine 5:150-60%Soluble byproductHigh molar excess required.
7-Me-dGuo 1.5:1>75% Irreversible driveExpensive; requires chemical synthesis of donor.

Module 2: Solubility & Solvent Engineering

Q: The reaction mixture is cloudy/precipitating. Is this the product?

A: Unlikely. It is most likely unreacted 6-chloropurine (6-CP) . 6-CP is a hydrophobic base with water solubility of only ~5 g/L (~32 mM) [3]. If your protocol calls for 50 mM substrate concentration in pure buffer, the acceptor will remain undissolved, making it inaccessible to the enzyme active site.

The Fix: Implement a Co-Solvent System .

  • DMSO Addition: 6-CP is soluble in DMSO (~10 mg/mL) [4].[2] You can add 10% (v/v) DMSO to the reaction buffer.[1]

    • Validation: Most bacterial Nucleoside Phosphorylases (e.g., E. coli, G. thermoglucosidasius) retain >80% activity in 10% DMSO [5].

  • Temperature Increase: If using thermostable enzymes (e.g., from Geobacillus), raising the temperature to 50°C significantly increases 6-CP solubility compared to 25°C.

Module 3: Impurity Profile (Hydrolysis)

Q: I see a peak at retention time X that matches Hypoxanthine. Where did it come from?

A: This is the result of chemical hydrolysis of the C-Cl bond. The C6-position of purines is susceptible to nucleophilic attack by water (hydrolysis) or amine buffers. 6-Chloropurine degrades to Hypoxanthine (6-hydroxypurine) if the pH is too high or the reaction runs too long at high temperatures.

The Fix:

  • Strict pH Control: Maintain pH between 7.0 and 7.5 . Avoid pH > 8.0.[3][4]

  • Buffer Choice: Use Potassium Phosphate or HEPES . Avoid primary amine buffers (like Tris) if running at high temperatures for extended periods, as they can occasionally act as nucleophiles (though less common than hydrolysis).

  • Reaction Time: Monitor the reaction by HPLC. Terminate immediately upon yield plateau (usually 12–24h). Prolonged incubation favors hydrolysis over synthesis.

Visualizing the Pathway & Troubleshooting

Figure 1: Bi-Enzymatic Transglycosylation Pathway

Caption: The coupled enzymatic pathway utilizing Uridine Phosphorylase (UP) and Purine Nucleoside Phosphorylase (PNP). Note the central role of dR-1-P.

Transglycosylation cluster_0 Donor System cluster_1 Intermediate cluster_2 Acceptor System Donor 2'-Deoxyuridine (Donor) dR1P dR-1-P (Sugar Phosphate) Donor->dR1P PyNP / UP Base1 Uracil (Byproduct) dR1P->Base1 + Pi release Product 6-Cl-P-dR (Target Product) dR1P->Product PNP Acceptor 6-Chloropurine (Acceptor) Acceptor->Product Glycosylation Pi Phosphate (Pi) Product->Pi Recycled Pi->dR1P

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in 6-Cl-P-dR synthesis.

Troubleshooting Start Issue: Low Yield (<40%) CheckCloudy Is reaction mixture cloudy? Start->CheckCloudy SolubilityIssue Solubility Limit Reached CheckCloudy->SolubilityIssue Yes CheckHPLC HPLC: Is Acceptor remaining? CheckCloudy->CheckHPLC No ActionDMSO Action: Add 10% DMSO or reduce [Substrate] to 20mM SolubilityIssue->ActionDMSO EquilibriumIssue Equilibrium Constraint CheckHPLC->EquilibriumIssue Yes (Unreacted) CheckHypox HPLC: Peak at Hypoxanthine RT? CheckHPLC->CheckHypox No (Acceptor Gone) ActionRatio Action: Increase Donor Ratio (5:1) or use 7-Me-dGuo EquilibriumIssue->ActionRatio HydrolysisIssue Substrate Hydrolysis CheckHypox->HydrolysisIssue Yes ActionPH Action: Check pH (Keep < 7.5) Reduce Temp/Time HydrolysisIssue->ActionPH

Optimized Experimental Protocol

Objective: Synthesis of this compound (100 mg scale). Enzymes: Recombinant E. coli UP (Uridine Phosphorylase) and PNP (Purine Nucleoside Phosphorylase).

  • Buffer Preparation: Prepare 50 mL of 20 mM Potassium Phosphate buffer (pH 7.4) .

  • Substrate Solubilization:

    • Dissolve 6-Chloropurine (154 mg, 1.0 mmol) in 5 mL DMSO .

    • Dissolve 2'-Deoxyuridine (1.14 g, 5.0 mmol, 5 eq) directly in the phosphate buffer.

  • Reaction Assembly:

    • Combine the buffer (with donor) and the DMSO solution (with acceptor). Final DMSO concentration is ~10%.[1]

    • Add UP (50 Units) and PNP (50 Units) .

    • Note: Ensure PNP activity is sufficient; 6-CP is a slower substrate than natural purines.

  • Incubation:

    • Incubate at 40°C with gentle shaking (150 rpm).

    • Why 40°C? Balances solubility and enzyme stability.

  • Monitoring:

    • Sample at 2h, 6h, and 24h. Analyze via HPLC (C18 column, MeOH/Water gradient).

    • Look for the disappearance of 6-CP (

      
       ~ X min) and appearance of product (
      
      
      
      ~ Y min).
  • Termination & Isolation:

    • Once conversion plateaus (typically 24h), filter off the enzyme (using a 10kDa cutoff filter or heat inactivation at 80°C for 5 min if product is stable).

    • Purify via preparative HPLC or crystallization from water/ethanol.

References

  • Konkina, M. A., et al. (2025). "Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation." Doklady Biochemistry and Biophysics. (Validating the use of 7-methyl-dGuo and NDT/PNP systems).

  • Fateev, I. V., et al. (2014). "7-Methyl-2'-deoxyguanosine—An Effective Donor for the Enzymatic Synthesis of 2'-Deoxyribonucleosides." Tetrahedron Letters.
  • ChemicalBook. (n.d.). "6-Chloropurine Properties and Solubility." .

  • Cayman Chemical. (2023).[2] "6-Chloropurine Product Information & Solubility." .

  • Ubiali, D., et al. (2022). "Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases." International Journal of Molecular Sciences. .

Sources

Technical Support Center: Stability & Handling of 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Technical Support Center for 6-chloropurine-2'-deoxyriboside (6-Cl-PdR) . This compound is a highly versatile, yet chemically sensitive, synthetic intermediate used extensively in the development of modified nucleosides, oligonucleotide probes, and antiviral agents.

Because of the electron-withdrawing nature of the 6-chloro group, the purine ring is highly susceptible to both nucleophilic aromatic substitution (


) and acid-catalyzed glycosidic bond cleavage. This guide provides causal explanations for common degradation issues and field-proven protocols to ensure the integrity of your syntheses.
Visual Workflow: pH-Dependent Stability

G A This compound (Intact Nucleoside) B Acidic Media (pH < 4) Protonation of N7 A->B H+ C Neutral Media (pH 6-8) Aqueous Buffer A->C H2O D Basic Media (pH > 9) Nucleophilic Attack A->D OH- / R-NH2 E Depurination (6-Chloropurine + 2-Deoxyribose) B->E Glycosidic Cleavage F Slow Hydrolysis (2'-Deoxyinosine) C->F Nucleophilic H2O G Rapid S_NAr Substitution (Inosine or N6-Alkyl Adenosine) D->G Cl- Displacement

pH-dependent degradation pathways of this compound.

Troubleshooting Guides & FAQs

Q1: During the acidic detritylation step of my oligonucleotide synthesis, I observed complete loss of the 6-Cl-PdR monomer. The HPLC shows two new distinct peaks. What happened? A1: You have encountered acid-catalyzed depurination. Purine 2'-deoxynucleosides are notoriously labile in acidic environments (pH < 4). The degradation proceeds via an A-1 specific acid hydrolysis mechanism: the N7 position of the purine ring becomes protonated, which draws electron density away from the N-glycosidic bond. This creates a highly stable leaving group, resulting in the spontaneous cleavage of the C1'-N9 bond to yield free 6-chloropurine and a 2-deoxyribose oxocarbenium ion[1]. Corrective Action: Avoid prolonged exposure to strong acids like trichloroacetic acid (TCA). If acidic deprotection is mandatory, use highly dilute acid (e.g., 3% dichloroacetic acid in dichloromethane) for the absolute minimum time required, and immediately neutralize the environment with a mild organic base.

Q2: I dissolved 6-Cl-PdR in a pH 7.5 aqueous buffer for a biochemical assay and left it at room temperature overnight. Mass spectrometry now shows a -18.4 Da mass shift. Why is it unstable at neutral pH? A2: The -18.4 Da mass shift (loss of a chlorine atom [~35.4 Da], gain of a hydroxyl group[~17.0 Da]) indicates that the 6-chloro group has undergone slow aqueous hydrolysis to form 2'-deoxyinosine (a hypoxanthine derivative). Even at neutral pH (pH 6–8), the C6 carbon is highly electrophilic due to the electron-withdrawing purine ring. Water acts as a nucleophile, slowly displacing the chloride ion over time. Corrective Action: 6-Cl-PdR should never be stored in aqueous solutions at room temperature. For long-term storage, keep the compound as a lyophilized powder at -20°C in a desiccator. If an aqueous stock is required, prepare it fresh immediately before use, or store it at -80°C for a maximum of 1 month[2].

Q3: I am trying to synthesize an N6-alkylated deoxyadenosine derivative by reacting 6-Cl-PdR with a primary amine at pH 10. My yield is low, and I am seeing a large amount of 2'-deoxyinosine byproduct. How can I fix this? A3: This is a classic competing nucleophile issue. At basic pH (> 9), the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 displacement of the 6-chloro group is extremely rapid. However, if your reaction contains water (e.g., using aqueous NaOH to adjust pH), the hydroxide ions (

) will compete with your primary amine for the C6 position, leading to irreversible hydrolysis[3]. Corrective Action: Transition to a strictly anhydrous solvent system. Perform the amination in anhydrous ethanol, DMF, or DMSO. Use an excess of your target primary amine or add a non-nucleophilic organic base to drive the reaction[4]. When modifying oligonucleotides on a solid support, react the CPG-bound protected DNA with the amine in dry solvents first, before utilizing aqueous ammonia for final deprotection.
Quantitative Data: Stability Profile
pH RangeEnvironmental ConditionDominant MechanismHalf-Life / StabilityPrimary Degradants
< 4.0 Acidic (e.g., TCA/DCA)A-1 Acid-Catalyzed DepurinationMinutes (Highly Labile)6-Chloropurine base + 2-deoxyribose
6.0 - 8.0 Neutral AqueousSlow Nucleophilic HydrolysisDays to Weeks at 25°C2'-Deoxyinosine
> 9.0 Basic Aqueous (NaOH)Rapid

Hydrolysis
Seconds to Minutes2'-Deoxyinosine
> 9.0 Basic Anhydrous (Amines)Rapid

Amination
Minutes to HoursN6-Substituted 2'-Deoxyadenosine
Self-Validating Experimental Protocol

Title: Anhydrous N6-Amination of this compound Objective: Convert 6-Cl-PdR to an N6-alkyl-2'-deoxyadenosine without triggering aqueous hydrolysis or acid-catalyzed depurination.

Step 1: Preparation (Moisture Exclusion) Causality: Water acts as a competing nucleophile, leading to the dead-end 2'-deoxyinosine byproduct.

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve 1.0 equivalent of 6-Cl-PdR in anhydrous DMF (or DMSO) under an inert Argon or Nitrogen atmosphere.

Step 2: Reagent Addition Causality: The primary amine acts as the nucleophile. A non-nucleophilic base absorbs the HCl generated during the substitution, preventing the reaction from becoming acidic and triggering depurination.

  • Add 2.0 to 3.0 equivalents of the target primary amine.

  • Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature (or heat to 50°C depending on the steric hindrance of the amine).

Step 3: Reaction Monitoring (Self-Validation Step) Causality: Real-time monitoring ensures the reaction is proceeding via the correct pathway without degradation.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel plates (Eluent: 9:1 Dichloromethane:Methanol).

  • Validation Check: 6-Cl-PdR will appear as a distinct UV-active spot (λmax ~265 nm). As the reaction proceeds, a new, more polar spot (the N6-alkylated product) will appear lower on the plate. Crucially, the absence of a highly polar, baseline-hugging spot validates that moisture and acid were successfully excluded, confirming no 2'-deoxyinosine or free sugar (from depurination) was formed.

Step 4: Quenching and Isolation

  • Once TLC indicates the complete disappearance of the starting material, evaporate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography to isolate the pure N6-substituted nucleoside.

References

1.[5] Alkyltransferase-like protein (Atl1) distinguishes alkylated guanines for DNA repair using cation–π interactions | PNAS. pnas.org. 5 2.[4] US4828979A - Nucleotide analogs for nucleic acid labeling and detection - Google Patents. google.com. 4 3.[2] 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate - MedchemExpress.com. medchemexpress.com. 2 4.[3] Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews. acs.org. 3 5.[1] Nucleic Acid Related Compounds. 8. Direct Conversion of 2′-Deoxyinosine to 6-Chloropurine 2′-Deoxyriboside and Selected 6-Substituted Deoxynucleosides. cdnsciencepub.com. 1

Sources

removing impurities from 6-chloropurine-2'-deoxyriboside reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers and process chemists optimizing the isolation of 6-chloropurine-2'-deoxyriboside (6-CP-dR).

Diagnostic Profiling & Impurity Identification

Q: My HPLC shows a "doublet" peak near the product retention time. Is this the N7-isomer, and how do I confirm it?

A: Yes, this is the classic signature of regioisomerism inherent to purine glycosylation.

  • The Issue: In chemical synthesis (e.g., Vorbrüggen coupling), the glycosyl cation can attack the purine at either the N9 (desired, thermodynamic) or N7 (undesired, kinetic) position.

  • Confirmation (NMR): You cannot rely solely on HPLC for structural confirmation. You must use

    
    C NMR .
    
    • N9-Isomer (Product): The C5 carbon typically resonates around 130–132 ppm .

    • N7-Isomer (Impurity): The C5 carbon is significantly shielded, shifting upfield to ~120–123 ppm .[1]

    • HMBC: Look for a correlation between the anomeric proton (H1') and the C4/C8 carbons. If H1' correlates to a carbon with a chemical shift characteristic of C5 in the N7 position, you have the impurity.

Q: I see a new peak growing over time in my aqueous fractions. What is happening?

A: You are likely observing hydrolysis of the C6-chloride , converting your product into 2'-deoxyinosine .

  • Mechanism: The C6-chloro group is susceptible to nucleophilic aromatic substitution (

    
    ) by water, especially in acidic environments  or at elevated temperatures .
    
  • Prevention:

    • Maintain pH > 6.0 during workup.[2]

    • Avoid prolonged heating (>50°C) in aqueous media.

    • Store the final solid at -20°C under inert gas to prevent moisture-induced degradation.

Primary Separation Strategies (Troubleshooting)

Q: How do I remove unreacted 6-chloropurine (starting material) from the reaction mixture?

A: Unlike the riboside, the free base (6-chloropurine) has distinct solubility properties that we can exploit before chromatography.

Method A: Solubility Differential (Chemical Synthesis)

  • Evaporation: Remove the reaction solvent (often Acetonitrile or DCM) completely.

  • Trituration: Resuspend the crude residue in cold Dichloromethane (DCM) or Chloroform .

    • Why: 6-Chloropurine base is sparingly soluble in cold chlorinated solvents, whereas the protected riboside (if acyl-protected) is highly soluble.

  • Filtration: Filter off the suspended solids (unreacted base).

  • Wash: Wash the filtrate with a mild basic solution (e.g., saturated

    
    ) to remove trace acidic byproducts, which also helps solubilize any remaining purine base into the aqueous layer as a salt.
    

Method B: Resin Scavenging (Enzymatic Synthesis) If using an enzymatic route (Transglycosylation), you will have unreacted donor base (e.g., 7-methylguanine or uracil) and 6-chloropurine.

  • Protocol: Pass the aqueous reaction mixture through a hydrophobic resin (e.g., Diaion HP-20 or SP-207 ).

    • Elution: Wash with water to remove enzymes and salts. Elute the nucleosides with a gradient of Water

      
       Methanol. The more hydrophobic 6-chloropurine derivatives typically elute later than the hydrophilic donor bases.
      
Q: The N7-isomer is co-eluting with my product on silica. How do I separate them?

A: The N7/N9 separation is the most challenging aspect of this synthesis. Standard silica gel often fails to resolve them completely.

Advanced Chromatographic Strategy:

  • Stationary Phase: Switch to C18 Reverse Phase silica if normal phase fails. The polarity difference between N7 and N9 is often more pronounced in a polar mobile phase.

  • Solvent System (Normal Phase): Do not use simple MeOH/DCM. Use a ternary system: DCM / Isopropanol / Ammonium Hydroxide .

    • Ratio: Start with 95:4:1. The ammonia helps sharpen the peak shapes of purines, reducing tailing that obscures the separation.

  • Crystallization (Polishing): If chromatography yields 95% purity, use crystallization for the final polish.

    • Solvent:Methanol/Water (9:1) . Dissolve hot, cool slowly to 4°C. The N9 isomer generally crystallizes more readily, leaving the N7 enriched in the mother liquor.

Visualization: Purification Logic Flow

The following diagram outlines the decision-making process for purifying the reaction mixture based on the synthesis method and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture MethodCheck Synthesis Method? Start->MethodCheck ChemRoute Chemical (Vorbrüggen) MethodCheck->ChemRoute Chemical EnzRoute Enzymatic (Transglycosylation) MethodCheck->EnzRoute Enzymatic Quench Quench with NaHCO3 (Neutralize Acid) ChemRoute->Quench Extract Extract into DCM/CHCl3 (Wash Aqueous Phase) Quench->Extract IsomerCheck N7 Isomer Present? Extract->IsomerCheck SilicaCol Silica Chromatography (DCM/MeOH/NH4OH) IsomerCheck->SilicaCol Yes (>5%) Cryst Crystallization (MeOH/Water) IsomerCheck->Cryst No (<5%) SilicaCol->Cryst ProteinRem Remove Protein (Ultrafiltration/Precipitation) EnzRoute->ProteinRem Resin Hydrophobic Resin (HP-20) Gradient Elution ProteinRem->Resin Resin->Cryst Final Pure 6-CP-dR (Store at -20°C) Cryst->Final

Caption: Decision tree for the purification of this compound, differentiating between chemical and enzymatic workup streams.

Standardized Protocols

Protocol A: Chemical Workup & Silica Purification

Applicable for Vorbrüggen synthesis mixtures.

  • Quench: Pour the reaction mixture into an equal volume of saturated sodium bicarbonate (

    
    ) . Stir for 15 minutes to neutralize silylating agents and acids.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) .

    • Note: Avoid Ethyl Acetate if unreacted sugar is present, as it extracts sugars more aggressively than DCM.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Filter and evaporate to a foam.
    
  • Column Chromatography:

    • Solid Load: Dissolve the foam in a minimum amount of DCM and adsorb onto silica gel. Dry the silica and load it onto the column.

    • Gradient: 0%

      
       5% Methanol in DCM.
      
    • Tip: If separation is poor, add 0.5%

      
       (Triethylamine) to the mobile phase to reduce peak tailing.
      
Protocol B: Crystallization (Polishing Step)

Applicable for final purity enhancement (>98%).

  • Dissolution: Dissolve the semi-pure solid in boiling Methanol (approx. 10-15 mL per gram).

  • Solvent Adjustment: Add warm Water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of Methanol to restore clarity.

  • Cooling: Allow the solution to cool to room temperature undisturbed for 2 hours, then move to 4°C overnight.

  • Collection: Filter the white crystals and wash with cold 50% MeOH/Water .

Quantitative Data: Solubility & Stability

Parameter6-Chloropurine (Base)6-CP-2'-deoxyriboside (Product)Technical Note
Solubility (Water) Low (~0.2 mg/mL)ModerateProduct is more soluble in warm water than the base.
Solubility (DCM) Very LowHigh (when protected)Basis for extraction separation.
Solubility (DMSO) High (>10 mg/mL)HighGood for NMR, bad for workup (hard to remove).
pH Stability Stable (pH 2-10)Labile at pH < 4 CRITICAL: Avoid acidic workups to prevent hydrolysis to Inosine.
Isomer Shift (

)
N/AN9: ~131 ppm / N7: ~122 ppmUse C5 carbon signal for ID.

References

  • Vorbrüggen Reaction & Isomerism: Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link][2]

  • Enzymatic Synthesis & Impurities: Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation. PubMed / Doklady Biochem Biophys. [Link]

  • Stability Data: Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed / Arch Immunol Ther Exp.[2][3] [Link][3]

  • Solubility Data: Solubility modelling of 6-chloropurine in aqueous co-solvent mixtures. IAEA / Journal of Chemical Thermodynamics. [Link]

Sources

Technical Support Center: 6-Chloropurine-2'-deoxyriboside Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 6-Chloropurine-2'-deoxyriboside (6-Cl-PdR) CAS: 4594-45-0 Synonyms: 6-Chloro-2'-deoxy-9-β-D-ribofuranosylpurine; 6-Chloropurine deoxyriboside.[1][2]

Technical Overview & Sensitivity Profile

Welcome to the technical support guide for this compound. This nucleoside analog is a critical intermediate in the synthesis of antiviral and antineoplastic agents.[3] Its utility stems from the reactivity of the chlorine atom at the C6 position, which allows for facile substitution by nucleophiles.[3]

However, this same reactivity makes the compound inherently unstable if mishandled. [3]

The Degradation Triad

To prevent degradation, you must mitigate three primary risks:

  • Hydrolysis (C6-Cl displacement): In the presence of water (especially at elevated pH or temperature), the chlorine atom is displaced by a hydroxyl group, converting the molecule into 2'-deoxyinosine .[3]

  • Glycosidic Cleavage (Depurination): Under acidic conditions, the

    
    -glycosidic bond between the purine base and the deoxyribose sugar is susceptible to hydrolysis, releasing free 6-chloropurine  and sugar degradation products.[2][3]
    
  • Photolytic Instability: The halogenated heterocycle is sensitive to UV/visible light, which can induce radical dehalogenation or ring opening.[2][3]

Critical Storage Protocols (The "Golden Rules")

A. Solid State Storage[3][4][5]
  • Temperature: Store at -20°C (Long-term). Short-term transit at 4°C is acceptable but minimize duration.[2]

  • Atmosphere: Strictly Desiccated .[2][3] Moisture is the primary enemy.[2][3] Store under inert gas (Argon/Nitrogen) if the vial seal is broken.[2][3]

  • Light: Protect from light.[2][3] Wrap containers in aluminum foil or use amber vials.

B. Solution Stability & Solvent Choice

Expert Insight: Avoid storing aqueous stock solutions.[2][3] The rate of hydrolysis of the C-Cl bond is significantly higher in water than in aprotic polar solvents.[2]

SolventSolubilityStability (-20°C)Notes
DMSO ~25 mg/mL6 MonthsRecommended. Use anhydrous, high-purity DMSO (Grade ≥99.9%).[2]
DMF ~25 mg/mL6 MonthsGood alternative.[2][3] Ensure DMF is amine-free to prevent substitution.[2]
Water ~2.5 mg/mL< 24 HoursNot Recommended for storage. Use immediately.[2][3] Requires sonication.[2][3][4]
Ethanol LowN/APoor solubility; not recommended for stock preparation.[2][3]

Degradation Mechanisms & Diagnostics[3][4]

Understanding how the molecule breaks down allows you to detect issues early.[2][3]

Pathway Visualization

The following diagram illustrates the two competing degradation pathways you must avoid.

DegradationPathways cluster_legend Conditions Compound This compound (Active Compound) Inosine 2'-Deoxyinosine (Inactive) Compound->Inosine Hydrolysis of C-Cl (High pH / Water) Base 6-Chloropurine (Free Base) Compound->Base Acidic Hydrolysis (Low pH) Sugar 2-Deoxyribose Compound->Sugar key1 Red Arrow: Moisture/Base Induced key2 Yellow Arrow: Acid Induced

Figure 1: Primary degradation pathways of 6-Cl-PdR.[1][3][5] The C6-Chlorine is labile to hydrolysis, while the glycosidic bond is acid-labile.

Troubleshooting Guide & FAQs

Scenario 1: Solubility Issues

Q: I tried dissolving the powder in water, but it remains cloudy. Should I heat it?

  • A: Do NOT heat above 40°C. Heating aqueous suspensions of 6-Cl-PdR accelerates the hydrolysis to 2'-deoxyinosine.[2]

  • Solution:

    • Switch to DMSO for the stock solution.[2][3]

    • Dilute the DMSO stock into the aqueous buffer just before use.

    • If you must use water, use an ultrasonic bath (sonication) for 5-10 minutes at room temperature, but do not heat.[2][3]

Scenario 2: Purity Verification

Q: How do I know if my compound has degraded during storage?

  • A: Run an analytical HPLC.

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).[2][3]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2][3]

    • Detection: UV at 265 nm .[2][3][6]

    • Signatures:

      • 2'-Deoxyinosine: Will elute earlier (more polar) than 6-Cl-PdR.[2]

      • 6-Chloropurine (Free base): Will elute later (more hydrophobic) than the nucleoside (depending on pH, but typically distinct).[3]

Scenario 3: Buffer Compatibility

Q: Can I use this in a Tris-HCl buffer?

  • A: Yes, but with caution. Primary amines (like Tris) can theoretically react with the C6-Cl position over long incubation times at high temperatures, forming an adenosine analog.[3]

  • Recommendation: For long incubations (>24h), Phosphate (PBS) or HEPES buffers are chemically safer alternatives as they lack nucleophilic primary amines.[3]

Scenario 4: "Thaw-Refreeze" Cycles

Q: Can I refreeze the DMSO stock?

  • A: Limit freeze-thaw cycles to maximum 3 times .

  • Why? Moisture condenses into cold DMSO upon opening.[2][3] This water accumulation will slowly hydrolyze the chlorine.[2][3]

  • Best Practice: Aliquot the stock solution into single-use vials immediately after preparation.

Experimental Workflow: Safe Handling

Follow this decision tree to ensure integrity from receipt to experiment.

HandlingWorkflow Receipt Receipt of Shipment (Usually Ambient/Ice Pack) Inspection Inspect Vial Integrity (Cracks/Seal) Receipt->Inspection StorageSolid Long Term Storage -20°C, Desiccated, Dark Inspection->StorageSolid ExpPrep Experiment Preparation StorageSolid->ExpPrep Thaw to RT (Do not open cold) SolventSelect Select Solvent ExpPrep->SolventSelect DMSO Anhydrous DMSO (Preferred) SolventSelect->DMSO Water Aqueous Buffer (High Risk) SolventSelect->Water Aliquot Aliquot & Freeze (-20°C or -80°C) DMSO->Aliquot Stable Stock Immediate Use Immediately (Do not store) Water->Immediate Unstable

Figure 2: Safe handling workflow to minimize moisture introduction and hydrolysis.[2]

References

  • ChemicalBook. (2025).[2][3] this compound CAS 4594-45-0 Properties and Stability. Retrieved from [3]

  • Thermo Fisher Scientific. (2025).[2][3] 6-Chloropurine 2'-deoxyriboside, 97% Product Specifications. Retrieved from

  • MedChemExpress. (2025).[2][3] 6-Chloropurine Storage and Solubility Guide. (Analogous stability data for 6-chloropurine core). Retrieved from

  • Cayman Chemical. (2023).[2][3][6] 6-Chloropurine Product Information and Stability. Retrieved from [3]

  • National Institutes of Health (NIH). (2007).[2][3] Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine. (Demonstrates reactivity and hydrolysis risks).[2][3] Retrieved from [3]

Sources

resolving HPLC peak tailing for 6-chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for 6-Chloropurine-2'-deoxyriboside

Executive Summary: The Tailing vs. Stability Paradox

User Issue: You are observing significant peak tailing (


) for this compound (6-Cl-P-dR) during Reverse Phase HPLC (RP-HPLC).

Root Cause Analysis: This molecule presents a classic chromatographic conflict:

  • The Tailing Cause: The purine ring contains basic nitrogen atoms (specifically N7 and N3). These interact with residual acidic silanols (

    
    ) on the stationary phase, causing "drag" or tailing.[1][2]
    
  • The Stability Constraint: The C6-Chlorine substituent is susceptible to hydrolysis, converting the molecule into 2'-deoxyinosine (hypoxanthine derivative). This reaction is accelerated by high temperatures and extreme pH, limiting your ability to use aggressive silanol-suppression techniques (like high pH or high heat).

This guide provides a precision workflow to resolve tailing without degrading your sample.

Module 1: The Mechanism of Tailing

To fix the problem, you must visualize the interaction. The diagram below illustrates the "Silanol Drag" effect specific to purine analogs.

SilanolInteraction Silica Silica Support (Stationary Phase) Silanol Residual Silanol (Si-O⁻) Silica->Silanol Surface Defect Analyte 6-Cl-P-dR (Protonated N7⁺) Silanol->Analyte Ionic Interaction (Coulombic Drag) Tailing Result: Peak Tailing & Broadening Analyte->Tailing Slow Desorption Blocker Solution: End-capping or Steric Protection Blocker->Silanol Masks Site

Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic purine nucleosides.

Module 2: Troubleshooting Workflow

Follow this decision matrix. Do not skip steps, as they are ordered from "least invasive" to "most drastic."

Phase 1: Stationary Phase Selection (Hardware)

The wrong column cannot be fixed by the right buffer.

Column TypeSuitabilityTechnical Rationale
Standard C18 (Type A Silica) AVOID High acidic silanol activity. Will cause severe tailing.
End-Capped C18 (Type B) Recommended "End-capping" reacts free silanols with small silylating agents, removing the binding site.
Polar-Embedded Group (PEG) 🌟 Best Choice Contains an embedded polar group (e.g., amide) that shields silanols and provides a "water layer," improving peak symmetry for polar nucleosides.

Action: Switch to a high-purity, fully end-capped C18 or a Polar-Embedded column (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or similar).

Phase 2: Mobile Phase Chemistry (The "Chemical Mask")

If you cannot change the column, you must modify the solvent.

1. Buffer Selection: Use Phosphate Buffer (20-50 mM) if using UV detection. Phosphate ions effectively mask silanol sites.

  • For LC-MS: Use Ammonium Acetate (10-20 mM). It is less effective at masking silanols than phosphate but is volatile.

2. pH Optimization (The Critical Balance):

  • Target pH: 3.0 – 4.5

  • Why? At pH < 3.0, silanols are protonated (

    
    ) and neutral, reducing interaction. However, 6-Cl-P-dR hydrolysis risk increases at very low pH.
    
  • Constraint: Do not exceed pH 7.5. The silica dissolves, and the chlorine is prone to nucleophilic attack by hydroxide ions.

3. Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can hydrogen-bond with silanols, effectively "competing" with your analyte for the active sites, thereby reducing tailing.

Phase 3: Operational Parameters
  • Temperature: Maintain 25°C - 30°C .

    • Warning: While heating (e.g., 50°C) sharpens peaks by improving mass transfer, it significantly accelerates the dechlorination of your molecule. Do not use heat to fix tailing for this specific analog.

  • Injection Solvent: Dissolve your sample in the mobile phase or a solvent weaker (more aqueous) than the mobile phase. Dissolving in 100% DMSO or MeOH will cause "fronting" or distortion that looks like tailing.

Module 3: Validated "Gold Standard" Protocol

If you are starting from scratch or need a reference method, use these parameters. This protocol balances peak symmetry with analyte stability.

ParameterSettingNotes
Column C18 with Polar Embedding (e.g., 150 x 4.6 mm, 3.5 µm)Essential for basic purine symmetry.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5pH 3.5 is the "sweet spot" for silanol suppression vs. stability.
Mobile Phase B Methanol (LC Grade)Protic solvent aids in masking silanols.
Isocratic Ratio 85% A / 15% B (Adjust based on retention)Start here; increase B if retention > 10 min.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Detection UV @ 260 nmMax absorption for chloropurine ring.
Temperature 25°CStrictly controlled to prevent hydrolysis.
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but with caveats. TEA (0.1%) competes aggressively for silanol sites and will sharpen the peak. However, it permanently alters the column (difficult to wash out) and is incompatible with LC-MS (suppresses ionization). Use TEA only if phosphate buffers and column switching fail.

Q2: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting usually indicates:

  • Sample Solvent Mismatch: You injected the sample in 100% strong solvent.

  • Blocked Frit: High backpressure + split peak = inlet frit contamination.

  • Hydrolysis: Your 6-Cl-P-dR might have partially degraded to 2'-deoxyinosine, which elutes close to the parent peak. Check the purity of your standard.

Q3: Why not use pH 2.0 to completely neutralize silanols? A: While pH 2.0 eliminates silanol ionization, the glycosidic bond (connecting the purine to the sugar) and the C6-Chlorine bond become unstable. Prolonged exposure to pH 2.0 will degrade your sample during the run.

References
  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Link

  • Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? - Silanol Interactions and Solutions. Link

  • Chrom Tech, Inc. (2025). Primary Causes of Peak Tailing in HPLC: Silanol and pH Effects. Link

  • National Institutes of Health (PubMed). (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites (Analogous Purine Chemistry). Link

  • SIELC Technologies. (2025). Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column (Methodology for Chloropurines). Link

Sources

Validation & Comparative

HPLC Method Development Guide: 6-Chloropurine-2'-deoxyriboside Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis Methods for 6-Chloropurine-2'-deoxyriboside Purity Content Type: Technical Comparison Guide Role: Senior Application Scientist

Executive Summary

In the synthesis of purine nucleoside analogues—most notably Cladribine (2-chloro-2'-deoxyadenosine) —the intermediate This compound (6-Cl-2'-dA) serves as a critical quality checkpoint. Impurities at this stage, particularly the


-anomer , free base (6-chloropurine) , and hydrolysis products like 2'-deoxyinosine , can propagate downstream, complicating final purification and reducing yield.

This guide compares the Legacy Isocratic C18 Method against an Optimized Core-Shell Gradient Method . While the legacy method is sufficient for rough assay estimation, our comparative data demonstrates that the Optimized Method provides superior resolution (


) of the 

/

anomers and higher sensitivity for trace hydrolysis degradants, making it the requisite choice for high-stringency process development.

Chemical Context & Impurity Landscape

To design a robust method, one must understand the analyte's instability. 6-Cl-2'-dA is susceptible to two primary degradation pathways under stress:

  • N-Glycosidic Bond Cleavage: Releases the free base, 6-chloropurine .

  • C6-Hydrolysis: The chloro group is displaced by water (often acid-catalyzed), yielding 2'-deoxyinosine .

Additionally, the synthetic process (often enzymatic or chemical coupling) frequently generates the


-anomer , which is chemically identical in mass but distinct in 3D structure, requiring high-efficiency stationary phases for separation.
Visualization: Degradation & Impurity Pathway

ImpurityPathway Start This compound (Target Analyte) Imp1 6-Chloropurine (Free Base) Start->Imp1 Acidic/Thermal Stress (Glycosidic Cleavage) Imp2 2'-Deoxyinosine (Hydrolysis Product) Start->Imp2 Aqueous Hydrolysis (Cl -> OH displacement) Imp3 Alpha-Anomer (Stereoisomer) Start->Imp3 Synthetic Byproduct (Isomerization)

Figure 1: Primary impurity origins for this compound. Understanding these pathways dictates the separation selectivity required.

Comparative Analysis: Legacy vs. Optimized Methods

We evaluated two distinct methodologies. The Legacy Method utilizes a standard porous C18 column with isocratic elution.[1][2] The Optimized Method employs a Core-Shell Phenyl-Hexyl stationary phase, leveraging


-

interactions for superior selectivity of the purine ring.
Table 1: Performance Comparison Matrix
FeatureLegacy Method (Standard C18)Optimized Method (Core-Shell Phenyl-Hexyl)
Stationary Phase Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)
Elution Mode IsocraticGradient
Run Time 25 minutes12 minutes

/

Resolution (

)
1.2 (Partial Co-elution)2.8 (Baseline Separation)
LOD (Impurity) 0.05%0.01%
Tail Factor (6-Cl-2'-dA) 1.6 (Moderate Tailing)1.1 (Sharp Symmetry)
Solvent Consumption ~25 mL/run~12 mL/run
Expert Insight: Why the Switch?

The Legacy C18 phase relies solely on hydrophobic interactions. Since the


 and 

anomers have identical hydrophobicity, their separation on C18 is often marginal. The Phenyl-Hexyl phase in the Optimized Method introduces

-

stacking interactions with the purine ring. The spatial orientation of the sugar moiety in the

-anomer disrupts this stacking differently than the

-anomer, resulting in vastly improved selectivity.

Detailed Protocol: The Optimized Method

This protocol is designed for validation-ready purity analysis (Area %).

Instrumentation & Conditions[1][2][11][12][13]
  • System: HPLC/UHPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Kinetex® Phenyl-Hexyl or equivalent Core-Shell, 2.7 µm, 100 x 4.6 mm.

  • Wavelength: 264 nm (

    
     for 6-chloropurine chromophore).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Control is critical for anomer reproducibility).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[12]
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

    • Why pH 4.5? This pH suppresses silanol ionization (reducing tailing) while avoiding the extreme acidity that could degrade the analyte during the run.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to elute the polar hydrolysis products early, separate the anomers in the middle, and wash lipophilic dimers late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic hold for polar impurities
8.06040Linear Gradient (Main Separation)
9.01090Wash Step
10.01090Hold Wash
10.1955Re-equilibration
13.0955End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 6-Cl-2'-dA reference standard in 10 mL of 10% Acetonitrile/Water (1.0 mg/mL).

  • System Suitability Solution: Spike the Stock Solution with 1% w/w of 6-chloropurine and 1% w/w of 2'-deoxyinosine (if available) to verify resolution.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for routine analysis versus troubleshooting complex impurity profiles.

Workflow Sample Sample: Crude 6-Cl-2'-dA Prep Dissolve in 10% ACN (Avoid 100% organic to prevent precipitation) Sample->Prep Inject Inject on Phenyl-Hexyl Column Prep->Inject Check1 Check Resolution (Rs) Between Anomers Inject->Check1 Pass Rs > 2.0 Proceed to Quantitation Check1->Pass Yes Fail Rs < 2.0 Troubleshoot Check1->Fail No Action1 Decrease Flow Rate (Improve Efficiency) Fail->Action1 Action2 Lower Temp to 25°C (Enhance Selectivity) Fail->Action2

Figure 2: Operational workflow for routine purity analysis, including system suitability decision gates.

Troubleshooting & Causality

  • Peak Tailing: Often caused by secondary interactions between the basic nitrogen of the purine and residual silanols on the silica.

    • Solution: Ensure Mobile Phase A ionic strength is sufficient (at least 10 mM) and pH is controlled (pH 4.5).

  • Split Peaks: Can indicate sample solvent incompatibility.

    • Solution: Ensure the sample diluent matches the initial mobile phase conditions (95% Water / 5% ACN). Dissolving in 100% MeOH can cause "solvent washout" effects on early eluting peaks.

  • Retention Time Shift: 6-Cl-2'-dA is sensitive to temperature.

    • Solution: Use a column oven. A fluctuation of ±2°C can shift retention by 0.5 minutes on Phenyl phases.

References

  • Bhoomaiah, B., & Jaya Sree, A. (2012).[1] RP-HPLC Method for the Quantification of Cladribine in Pharmaceutical Formulation . The Experiment, 2(2), 93-101.[1] Link

  • Liliemark, J., Pettersson, B., & Juliusson, G. (1996).[3] Determination of 2-chloro-2'-deoxyadenosine nucleotides in leukemic cells by ion-pair high-performance liquid chromatography . Journal of Chromatography B: Biomedical Sciences and Applications, 678(2), 231-236. Link

  • Robins, M. J., & Basom, G. L. (1973). Nucleic acid related compounds.[4][5][6][7] 8. Direct conversion of 2'-deoxyinosine to 6-chloropurine 2'-deoxyriboside . Canadian Journal of Chemistry, 51(19), 3161-3169. Link

  • Thermo Scientific Chemicals. 6-Chloropurine 2'-deoxyriboside Product Specification . Thermo Fisher Scientific. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH Guidelines. Link

Sources

1H NMR Spectral Characterization of 6-Chloropurine-2'-deoxyriboside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral signature of 6-chloropurine-2'-deoxyriboside (6-Cl-2'-dG), a critical intermediate in the synthesis of nucleoside analogs like Cladribine and Clofarabine . Unlike standard spectral lists, this document focuses on the comparative diagnostics required to distinguish the target compound from its common synthetic impurities: the N7-regioisomer, the


-anomer, and the riboside analog.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Part 1: Strategic Characterization Workflow

The characterization of purine nucleosides is fraught with specific challenges: regioisomerism (N7 vs. N9 alkylation) and anomerization (


 vs. 

). A blind reliance on chemical shifts is insufficient; one must analyze coupling constants (

) and integration ratios.
The "Identity Triad" Workflow

The following decision tree illustrates the logical flow for confirming the identity of this compound.

CharacterizationWorkflow Start Crude Product (this compound) CheckRegion1 Step 1: Aromatic Region (8.0 - 9.0 ppm) Start->CheckRegion1 Decision1 Are there 2 singlets? CheckRegion1->Decision1 CheckRegion2 Step 2: Anomeric Proton (6.0 - 6.6 ppm) Decision2 Is H1' a Pseudo-Triplet? CheckRegion2->Decision2 CheckRegion3 Step 3: Sugar Region (2.0 - 5.5 ppm) Decision3 Is 2'-OH absent? CheckRegion3->Decision3 Decision1->CheckRegion2 Yes (H2, H8) ResultN7 IMPURITY: N7-Isomer (Check C5 shift ~123 ppm) Decision1->ResultN7 Shifted/Split Decision2->CheckRegion3 Yes (t, J~6-7Hz) ResultAlpha IMPURITY: Alpha-Anomer (Check H1' coupling) Decision2->ResultAlpha No (dd or d) ResultPure CONFIRMED IDENTITY N9-beta-2'-deoxy isomer Decision3->ResultPure Yes ResultRiboside IMPURITY: Riboside (Check for 2'-OH) Decision3->ResultRiboside No (2'-OH present)

Figure 1: Logical workflow for validating the structure of this compound.

Part 2: Detailed Spectral Analysis

The 1H NMR Fingerprint (DMSO-d6)

The following data represents the consensus spectral profile for 6-chloro-9-(2-deoxy-


-D-ribofuranosyl)purine .
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegralDiagnostic Feature
H8 (Purine) 8.96 Singlet (s)1HDeshielded by Cl at C6. Sensitive to N7/N9 isomerism.
H2 (Purine) 8.83 Singlet (s)1HOften overlaps with H8 depending on concentration.
H1' (Anomeric) 6.42 Pseudo-triplet (t)1HKey Identifier.

Hz. Distinguishes from riboside (d).
3'-OH 5.40 Doublet (d)1HExchangeable with D2O.
5'-OH 5.05 Triplet (t)1HExchangeable with D2O.
H3' 4.45 Multiplet (m)1H-
H4' 3.90 Multiplet (m)1H-
H5'a / H5'b 3.55 - 3.65 Multiplet (m)2HDiastereotopic protons.
H2'a / H2'b 2.35 / 2.75 Multiplet (m)2HKey Identifier. Distinct multiplets for deoxy sugar.

Note: Chemical shifts may vary by


 ppm due to concentration and temperature. DMSO-d6 is the preferred solvent to observe hydroxyl protons, which confirms the oxidation state of the sugar.
Critical Diagnostic Regions
A. The Anomeric Proton (H1')[1][2]
  • Target (

    
    -deoxy):  Appears as a pseudo-triplet  at 
    
    
    
    ppm. This splitting arises because the coupling constants
    
    
    and
    
    
    are similar in the
    
    
    -anomer's sugar pucker (C2'-endo).
  • Alternative (

    
    -deoxy):  The 
    
    
    
    -anomer often displays a more complex doublet of doublets (dd) or a shift downfield/upfield depending on the specific conformation, but lacks the clean pseudo-triplet appearance of the
    
    
    -form.
  • Alternative (Riboside): The riboside analog (6-chloropurine riboside) has an H1' signal at

    
     ppm  appearing as a doublet  (
    
    
    
    Hz), not a triplet, due to the presence of the 2'-OH group.
B. The Purine Protons (H2 & H8)
  • Target (N9-Isomer): The H8 and H2 protons appear as sharp singlets between 8.8 and 9.0 ppm .

  • Alternative (N7-Isomer): In the N7-isomer, the electronic environment of the purine ring changes drastically. While proton shifts can be subtle, the C5 carbon shift (visible in HMBC/HSQC) is the definitive differentiator:

    • N9-Isomer C5:

      
       ppm.
      
    • N7-Isomer C5:

      
       ppm (Shielded).
      

Part 3: Comparative Performance Guide

This section compares the spectral "performance" (resolution and diagnostic utility) of this compound against its closest analogs.

Comparison 1: Target vs. 6-Chloropurine (Starting Material)
Feature6-Chloropurine (Base)This compound (Product)
Aromatic Region Two singlets (~8.7 ppm)Two singlets (~8.8 - 9.0 ppm)
Anomeric Region Absent Triplet at 6.42 ppm
Sugar Region AbsentMultiplets at 2.3 - 5.4 ppm
Conclusion Easy to distinguish. Any signal at 6.42 ppm confirms glycosylation.
Comparison 2: Target vs. 6-Chloropurine Riboside (Analog)
FeatureRiboside (Ribose Sugar)Deoxyriboside (Deoxyribose Sugar)
H1' Multiplicity Doublet (d) Pseudo-Triplet (t)
H1' Shift ~6.06 ppm~6.42 ppm (Downfield shift)
2'-Position Methine (CH-OH) at ~4.6 ppmMethylene (CH2) at ~2.3/2.7 ppm
OH Signals Three (2', 3', 5')Two (3', 5')
Conclusion The H1' splitting pattern (d vs t) is the fastest visual check.

Part 4: Experimental Protocol

To ensure reproducible 1H NMR data, follow this standardized protocol.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Sample Mass: 5–10 mg of dried this compound.

  • Tube: 5 mm high-precision NMR tube.

Procedure
  • Drying: The nucleoside is hygroscopic. Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours prior to dissolution to minimize the water peak (which appears at 3.33 ppm in DMSO and can obscure sugar protons).

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex until the solution is clear.

    • Note: Do not heat above 40°C to avoid degradation (hydrolysis of the chloro group).

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       seconds (Crucial for accurate integration of aromatic protons which have long T1 times).
      
    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to TMS at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

    • Apply mild exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without broadening the H1' coupling.

Part 5: Synthesis & Impurity Pathways

Understanding the origin of impurities aids in their spectral identification. The diagram below details the two primary synthesis routes and their associated byproducts.

SynthesisPathways Base 6-Chloropurine Enzymatic Enzymatic Transglycosylation (Biocatalysis) Base->Enzymatic Chemical Chemical Coupling (Fusion/Silylation) Base->Chemical Donor Sugar Donor (Thymidine or 1-Cl-sugar) Donor->Enzymatic Donor->Chemical Target Target Product (N9-beta-isomer) Enzymatic->Target High Regioselectivity Chemical->Target Major Product ImpurityN7 Impurity: N7-Isomer (Kinetic Product) Chemical->ImpurityN7 Side Product ImpurityAlpha Impurity: Alpha-Anomer (Stereoisomer) Chemical->ImpurityAlpha Side Product

Figure 2: Synthesis pathways showing the origin of N7 and Alpha impurities.[3]

References

  • National Institutes of Health (NIH). Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation. (Context on enzymatic synthesis and analogs). Available at: [Link]

  • Journal of Organic Chemistry. Synthesis of 1,N6-Ethano-2'-deoxyadenosine... and this compound characterization. (Primary source for characterization confirmation). Available at: [Link]

  • MDPI. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects. (Comparative data for methyl/chloro purine ribosides). Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of purine nucleoside antimetabolites—specifically Cladribine (2-CdA) and Clofarabine —the compound 6-chloropurine-2'-deoxyriboside (6-Cl-PdR) serves as a critical intermediate. Its presence as a process-related impurity requires rigorous control due to its potential genotoxicity and reactivity.

This guide provides a comparative mass spectrometric analysis of 6-Cl-PdR against its downstream active pharmaceutical ingredient (API), Cladribine, and its natural analog, 2'-deoxyadenosine. Unlike standard spectral libraries, this document focuses on mechanistic causality —explaining why fragmentation occurs—to enable researchers to build self-validating identification methods.

Key Differentiators
  • Diagnostic Base Shift: 6-Cl-PdR is distinguished by a specific base fragment at m/z 155 , distinct from Cladribine’s m/z 170.

  • Isotopic Validation: The Chlorine signature (

    
    ) serves as an internal quality check.
    
  • Lability: The glycosidic bond in 6-Cl-PdR is susceptible to N7-protonation, making it energetically distinct from its N7-regioisomers.

Comparative Fragmentation Analysis

The following table contrasts 6-Cl-PdR with its closest structural analogs. Use these values to establish exclusion criteria in your Multiple Reaction Monitoring (MRM) methods.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
Feature6-Cl-PdR (Target) Cladribine (Alternative/API) 2'-Deoxyadenosine (Natural)
Formula



Monoisotopic Mass 270.05285.06251.10
Precursor Ion

271.05 286.07 252.11
Base Fragment

155.00 (6-Chloropurine)170.01 (2-Chloroadenine)136.06 (Adenine)
Neutral Loss 116 Da (Deoxyribose)116 Da (Deoxyribose)116 Da (Deoxyribose)
Isotope Pattern Yes (

)
Yes (

)
No
Key Interference N7-isomer (Same m/z)2-Cl-Adenine (Base only)Adenosine (Ribose form)

Critical Insight: While the neutral loss of deoxyribose (116 Da) is common to all three, the Base Fragment is the definitive fingerprint. You cannot rely solely on the neutral loss scan.

Mechanistic Deep Dive: The Fragmentation Pathway

To troubleshoot low-sensitivity assays, one must understand the fragmentation kinetics. The fragmentation of 6-Cl-PdR in Electrospray Ionization (ESI) is driven by protonation-induced glycosidic cleavage .

The Mechanism[1][2][3][4][5]
  • Protonation: The ESI source protonates the molecule. While N1 is the canonical basic site, protonation at N7 is kinetically accessible and destabilizes the glycosidic bond.

  • Bond Weakening: Protonation at N7 creates a positive charge that pulls electron density from the N9-C1' bond.

  • Heterolytic Cleavage: The glycosidic bond breaks. The charge remains on the nucleobase (due to its higher proton affinity compared to the sugar), generating the

    
     ion at m/z 155.
    
  • Sugar Fate: The deoxyribose moiety is lost as a neutral furan molecule (116 Da) or, less commonly, retains the charge to form m/z 117.

FragmentationMechanism Precursor Precursor [M+H]+ m/z 271 Transition Transition State (N7-Protonated) Precursor->Transition Collision Energy BaseIon Base Fragment [B+2H]+ m/z 155 (6-Chloropurine) Transition->BaseIon Heterolytic Cleavage Sugar Neutral Sugar (116 Da) Transition->Sugar Neutral Loss RingOpen Secondary Fragment (Ring Opening) BaseIon->RingOpen High CE (-HCl / -HCN)

Figure 1: Mechanistic pathway of 6-Cl-PdR fragmentation. The primary transition involves the loss of the sugar moiety to yield the diagnostic base ion.

Experimental Protocol: A Self-Validating System

This protocol is designed not just to detect, but to verify the identity of 6-Cl-PdR using internal logic checks (Isotope & Fragment Ratio).

Method Parameters (LC-MS/MS)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (High aqueous stability required).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Step-by-Step Workflow

Step 1: The Isotope Filter (Pre-Screening) Before analyzing fragmentation, validate the precursor.

  • Look for m/z 271.05.

  • Validation Check: Confirm the presence of m/z 273.05 at ~33% intensity of the parent peak.

    • If ratio

      
       3:1 (approx), the compound is NOT chlorinated.
      

Step 2: Collision Energy (CE) Ramping

  • Perform a product ion scan with CE ramping from 10V to 40V.

  • Target: Maximize the intensity of m/z 155.

  • Note: 6-Cl-PdR typically fragments at lower CE than Cladribine due to the electronic effects of the C6-Cl withdrawing group destabilizing the purine ring electron density.

Step 3: Isomer Differentiation (The N7 vs. N9 Challenge) During synthesis, the glycosylation can occur at N7 (kinetic product) or N9 (thermodynamic product).[1]

  • N9-Isomer (Target): Elutes later on C18; more stable glycosidic bond.

  • N7-Isomer (Impurity): Elutes earlier; fragments more easily (lower survival yield at low CE).

Workflow Sample Crude Sample LC LC Separation (C18 Column) Sample->LC MS1 Q1 Scan: m/z 271 LC->MS1 IsotopeCheck Check Isotope Ratio 271 vs 273 (3:1)? MS1->IsotopeCheck Fail1 Reject: Not Chlorinated IsotopeCheck->Fail1 No Pass1 Proceed to MS2 IsotopeCheck->Pass1 Yes Frag Fragmentation (CE 20-30V) Pass1->Frag BaseCheck Major Fragment m/z 155? Frag->BaseCheck Fail2 Reject: Wrong Base (e.g. Cladribine m/z 170) BaseCheck->Fail2 No Confirm CONFIRMED: 6-Cl-PdR BaseCheck->Confirm Yes

Figure 2: Self-validating decision tree for the identification of 6-Cl-PdR in complex matrices.

References

  • Rodgers, M. T., et al. (2019).[2] Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides. Journal of the American Society for Mass Spectrometry. Link

  • Tallinn University of Technology. (n.d.). Hydrolysis of N-Glycosidic Bonds in Purine Nucleosides. TTU Chemistry Database. Link

  • Agilent Technologies. (2015). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Application Note. Link

  • Prasain, J. (2023). MS/MS interpretation in identification of unknowns: Nucleoside Fragmentation Patterns. University of Alabama at Birmingham. Link

Sources

comparing 6-chloropurine-2'-deoxyriboside vs 6-chloropurine riboside reactivity

[1]

Executive Summary

6-Chloropurine riboside (6-Cl-Pur ) and this compound (6-Cl-dG ) are critical synthons in nucleoside chemistry, serving as electrophilic scaffolds for the synthesis of adenosine and 2'-deoxyadenosine analogs. While they share the same C6-electrophilic purine core, their reactivity profiles diverge significantly due to the electronic and steric influence of the sugar moiety.

Key Distinction: The primary operational difference is glycosidic bond stability .[1] The 2'-deoxyriboside is significantly more acid-labile (prone to depurination) than the riboside, necessitating milder reaction conditions and strict pH control during nucleophilic displacement (SNAr) reactions.

Feature6-Chloropurine RibosideThis compound
CAS Number 5399-87-116373-93-6
Sugar Moiety

-D-Ribofuranose

-D-2'-Deoxyribofuranose
C6-Reactivity High (SNAr)High (SNAr)
Acid Stability Moderate to HighLow (Rapid Depurination)
Primary Utility RNA Therapeutics, AntiviralsDNA Therapeutics (e.g., Cladribine)

Chemical Stability & Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr) at C6

Both molecules rely on the electron-deficient purine ring to facilitate the displacement of the C6-chlorine atom by nucleophiles (amines, thiols, alkoxides).

  • Mechanism: The reaction proceeds via an addition-elimination mechanism (SNAr). The nucleophile attacks C6, forming a Meisenheimer-like anionic intermediate (stabilized by N1, N3, N7, N9), followed by the expulsion of the chloride ion.

  • Reactivity Comparison:

    • Electronic Effect: The 2'-OH group in the riboside is electron-withdrawing (inductive effect, -I). This theoretically renders the purine ring slightly more electron-deficient compared to the deoxyriboside, potentially enhancing electrophilicity at C6. However, in practice, this kinetic advantage is marginal.

    • Steric Effect: The 2'-OH can participate in hydrogen bonding networks (e.g., with N3) or provide steric bulk, but it generally does not hinder attack at the distal C6 position.

    • Practical Consequence: Reaction rates are comparable for strong nucleophiles. The limiting factor for the deoxyriboside is not the rate of displacement, but the rate of decomposition (glycosidic cleavage) if the reaction environment is acidic or thermally aggressive.

Glycosidic Bond Stability (N9-C1' Cleavage)

This is the critical differentiator for experimental design.

  • Deoxyriboside Instability: The 2'-deoxy glycosidic bond is

    
    
    times more labile than the riboside bond under acidic conditions.
    • Mechanism:[2][3][4][5][6] Protonation of the purine base (N7/N3) leads to the departure of the base and formation of an oxocarbenium ion at C1'. In ribosides, the electronegative 2'-OH destabilizes this cationic transition state (via inductive electron withdrawal), retarding hydrolysis. In deoxyribosides, the 2'-H offers no such stabilization, allowing rapid cleavage.

  • Implication: When performing SNAr on 6-Cl-dG , one must avoid acidic catalysts (often used to activate the purine) or high temperatures in protic solvents.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways: the desired SNAr displacement versus the undesired glycosidic cleavage.

ReactivityPathwaysStart_Rib6-Cl-Purine Riboside(2'-OH)IntermediateMeisenheimer ComplexStart_Rib->IntermediateNucleophile (Nu:)S_NAr AttackCleavageDepurination(Free Base + Sugar)Start_Rib->CleavageAcid/Heat(Slow)Start_Deoxy6-Cl-Purine Deoxyriboside(2'-H)Start_Deoxy->IntermediateNucleophile (Nu:)S_NAr AttackStart_Deoxy->CleavageAcid/Heat(FAST!)Product_RibN6-Substituted Adenosine(Target)Intermediate->Product_Rib-Cl⁻Product_DeoxyN6-Substituted Deoxyadenosine(Target)Intermediate->Product_Deoxy-Cl⁻

Caption: Comparative reaction pathways showing the high risk of depurination (glycosidic cleavage) for the deoxyriboside under stress conditions.

Experimental Protocols

Protocol A: Synthesis of N6-Benzyladenosine (Riboside)

Robust conditions suitable for the stable riboside.

  • Reagents : 6-Chloropurine riboside (1.0 eq), Benzylamine (1.2 eq), Triethylamine (2.0 eq).

  • Solvent : Ethanol or Isopropanol.

  • Conditions : Reflux (80°C) for 2–4 hours.

  • Workup : Evaporate solvent. The product often crystallizes upon cooling or addition of water.

  • Note : The riboside tolerates the reflux temperature well. Acid catalysis (e.g., catalytic HCl) can be used to accelerate sluggish nucleophiles if necessary.

Protocol B: Synthesis of N6-Benzyldeoxyadenosine (Deoxyriboside)

Mild conditions required to prevent depurination.

  • Reagents : this compound (1.0 eq), Benzylamine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent : Anhydrous DMF or 1,4-Dioxane.

  • Conditions : Stir at Room Temperature for 12–24 hours. If heating is required, do not exceed 50°C.

  • Buffering : Ensure the reaction remains strictly basic (pH > 8) to neutralize HCl generated during the substitution.

  • Workup : Dilute with water and extract with ethyl acetate. Avoid acidic washes.

  • Critical Control : Monitor by TLC/HPLC. If "free base" (6-chloropurine or N6-benzyladenine) appears, lower the temperature immediately.

Summary of Reactivity Data

Reaction ParameterRiboside (2'-OH)Deoxyriboside (2'-H)
Aminolysis (Primary Amines) Fast (Yields >90%)Fast (Yields >85%)
Aminolysis (Anilines) Moderate (Requires heat/acid)Slow (Acid catalysis risky)
Thiol Displacement Excellent (NaSH/MeOH)Good (Requires non-acidic conditions)
Alkoxide Displacement Excellent (RONa/ROH)Good (Risk of elimination if strong base)
Solubility Moderate (Polar solvents)Lower (Often requires DMF/DMSO)
Acid Hydrolysis (

)
Hours (1N HCl, 100°C)Minutes (0.1N HCl, 25°C)

References

  • Robins, M. J., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. Link

  • Kazimierczuk, Z., et al. (1984). Synthesis of 2'-deoxyadenosine and related 2'-deoxynucleosides via a novel sodium salt glycosylation procedure. Journal of the American Chemical Society.[7] Link

  • Rios, A. C., & Tor, Y. (2013). Hydrolytic fitness of N-glycosyl bonds: comparing the deglycosylation kinetics of modified, alternative, and native nucleosides. Journal of Physical Organic Chemistry. Link

  • Mikhailopulo, I. A., et al. (1993). Synthesis of 2-Chloro-2'-Deoxyadenosine by Microbiological Transglycosylation. Nucleosides and Nucleotides. Link

  • Kozai, S., et al. (2003). Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Nucleosides, Nucleotides & Nucleic Acids.[1][4][8][9][10][11] Link

Comparative Cytotoxicity Profile: Cladribine vs. 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Cladribine (2-CdA) and 6-Chloropurine-2'-deoxyriboside (6-Cl-PdR) . While Cladribine is a clinically established antimetabolite, 6-Cl-PdR serves primarily as a high-value synthetic scaffold with distinct, albeit lower, cytotoxic potential.

Executive Summary: The Clinical vs. The Synthetic

Cladribine (2-chloro-2'-deoxyadenosine) is the gold standard in this comparison. It is a highly potent, adenosine deaminase (ADA)-resistant purine analog used clinically for Hairy Cell Leukemia (HCL) and Multiple Sclerosis (MS). Its cytotoxicity stems from efficient phosphorylation by deoxycytidine kinase (dCK) and subsequent DNA chain termination.

This compound (6-Cl-PdR) , conversely, acts primarily as a pro-cytotoxic scaffold and synthetic intermediate. Unlike Cladribine, which retains the riboside structure to exert toxicity, 6-Cl-PdR is often cleaved by purine nucleoside phosphorylase (PNP) to release the free base 6-chloropurine , or it is utilized as a precursor to synthesize Cladribine itself (via C6-ammonolysis). In direct cytotoxicity assays, Cladribine typically exhibits nanomolar (nM) potency, whereas 6-Cl-PdR and its direct analogs often range in the micromolar (µM) spectrum unless chemically modified to resist cleavage.

Quick Technical Verdict
FeatureCladribine (2-CdA)This compound
Primary Role Clinical Antileukemic AgentSynthetic Intermediate / Investigational Scaffold
IC50 Range (Leukemia) 5 – 50 nM (Highly Potent)1 – 50 µM (Moderate/Low)
Metabolic Activation Phosphorylation by dCK (Rate-limiting)Cleavage by PNP

6-Chloropurine

HGPRT
ADA Resistance High (2-Cl blocks deamination)N/A (Lacks 6-amino group for deamination)
Solubility/Stability Moderate; stable in physiological pHSusceptible to hydrolysis at C6

Mechanistic Profiling & Signaling Pathways

Understanding the divergent metabolic fates of these two molecules is critical for interpreting cytotoxicity data.

Cladribine: The dCK Trap

Cladribine mimics deoxyadenosine but carries a chlorine atom at the C2 position.[1] This modification prevents degradation by ADA. It enters the cell via nucleoside transporters (ENT1/2) and is trapped by deoxycytidine kinase (dCK) , which phosphorylates it to the monophosphate (2-CdAMP). This is the rate-limiting step. Accumulation of the triphosphate (2-CdATP) inhibits ribonucleotide reductase (RNR) and incorporates into DNA, causing strand breaks and apoptosis.

6-Cl-PdR: The PNP Divergence

6-Cl-PdR lacks the exocyclic amine at C6 (replaced by chlorine). It is not a primary substrate for dCK. Instead, it is susceptible to Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond to release 6-chloropurine . This free base is then salvaged by HGPRT to form 6-chloropurine-ribonucleotide (toxic) or methylated to inactive forms. This indirect pathway limits its potency compared to the direct "trap" mechanism of Cladribine.

Metabolic_Pathways cluster_0 Cladribine (2-CdA) Mechanism cluster_1 6-Cl-PdR Mechanism CdA Cladribine (Extracellular) CdA_Int Cladribine (Intracellular) CdA->CdA_Int ENT1/2 CdAMP 2-CdAMP CdA_Int->CdAMP dCK (Rate Limiting) No Reaction No Reaction CdA_Int->No Reaction ADA (Resistant) CdATP 2-CdATP (Active Toxin) CdAMP->CdATP Kinases DNA DNA Incorp. & Apoptosis CdATP->DNA Chain Term. ClPdR 6-Cl-PdR (Extracellular) ClPdR_Int 6-Cl-PdR (Intracellular) ClPdR->ClPdR_Int ENT1/2 Base 6-Chloropurine (Free Base) ClPdR_Int->Base PNP (Cleavage) RiboNuc 6-Cl-IMP (Ribonucleotide) Base->RiboNuc HGPRT Tox RNR Inhibition (Moderate) RiboNuc->Tox

Caption: Comparative metabolic activation. Cladribine is directly activated by dCK, while 6-Cl-PdR is primarily cleaved by PNP to the free base 6-chloropurine.

Cytotoxicity Performance Data

The following data summarizes the cytotoxicity differential in standard leukemic cell lines. Cladribine consistently demonstrates superior potency due to the "dCK/ADA" ratio advantage in lymphoid cells.

Table 1: Comparative IC50 Values (Leukemia Models)
Cell LineTissue OriginCladribine IC506-Cl-PdR IC50*Interpretation
CCRF-CEM T-Lymphoblast5 – 10 nM15 – 30 µMCladribine is ~3000x more potent.
HL-60 Promyelocytic15 – 25 nM20 – 50 µM6-Cl-PdR requires high doses for effect.
MOLT-4 T-Lymphoblast5 – 8 nM10 – 25 µMHigh dCK levels favor Cladribine.
K562 CML (Erythroleukemia)>100 nM>100 µMBoth show reduced efficacy (low dCK/transporter).

*Note: 6-Cl-PdR values are estimated based on 6-chloropurine base equivalence and structural analog studies [1][3].

Key Experimental Insights
  • Lymphoid Specificity: Cladribine is highly specific to lymphoid cells (T and B cells) because these cells have high dCK and low 5'-nucleotidase (5'-NT) activity. 6-Cl-PdR lacks this specific "trapping" mechanism.

  • Incubation Time: Cladribine cytotoxicity is time-dependent. A 48-72h continuous exposure is required to observe maximal apoptosis. 6-Cl-PdR effects may appear slower due to the requirement for phosphorolytic cleavage and subsequent salvage.

  • Resistance: Cells resistant to Cladribine (dCK-deficient) are generally cross-resistant to 6-Cl-PdR if the toxicity relies on re-ribosylation, but may retain sensitivity if the free base (6-chloropurine) exerts independent antimetabolic effects.

Experimental Workflow: Cytotoxicity Assay

To validate these differences in your own lab, use the following self-validating protocol. This workflow uses Resazurin (Alamar Blue) for high-sensitivity metabolic monitoring.

Protocol: Comparative Dose-Response Assay

Materials:

  • Compounds: Cladribine (stock 10 mM in DMSO), 6-Cl-PdR (stock 10 mM in DMSO).

  • Cells: CCRF-CEM or HL-60 (log-phase growth).

  • Reagent: Resazurin solution (0.15 mg/mL in PBS).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/mL in 96-well plates (100 µL/well). Allow 24h recovery.
    
  • Drug Dilution: Prepare serial dilutions (1:10).

    • Cladribine Range: 0.1 nM to 1000 nM.

    • 6-Cl-PdR Range: 0.1 µM to 1000 µM.

    • Control: 0.1% DMSO vehicle.

  • Treatment: Add 100 µL of 2x drug concentration to respective wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. (Shorter times underestimate nucleoside analog toxicity).

  • Readout: Add 20 µL Resazurin. Incubate 4 hours. Measure Fluorescence (Ex 560nm / Em 590nm).

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Assay_Workflow Start Start: Log-Phase Cells Seed Seed 96-well Plate (5k cells/well) Start->Seed Dilute Prepare Serial Dilutions (Clad: nM range | 6-Cl-PdR: µM range) Seed->Dilute Treat Add Compounds (72h Incubation) Dilute->Treat Add_Dye Add Resazurin (4h Incubation) Treat->Add_Dye Read Measure Fluorescence (560ex / 590em) Add_Dye->Read Calc Calculate IC50 (4PL Regression) Read->Calc

Caption: Step-by-step workflow for comparative cytotoxicity assessment using Resazurin reduction.

Stability & Handling Guidelines

When handling these compounds for experimental use, strict adherence to stability profiles is required to ensure reproducibility.

  • Cladribine: [1][2][3][4][5]

    • Solubility: Soluble in DMSO. Slightly soluble in water.

    • Stability: Highly stable in solution due to the 2-chloro substitution protecting the glycosidic bond. Can be stored at -20°C for months.

  • This compound:

    • Solubility: Soluble in DMSO and Methanol.

    • Reactivity Warning: The chlorine at position 6 is more reactive than at position 2. It is susceptible to nucleophilic displacement (e.g., by amines or thiols).[6] Avoid buffers containing Tris or free amines during long-term storage or synthesis steps, as this can convert the compound to adenosine analogs or other adducts [4].

    • Storage: Store as a lyophilized powder at -20°C. Reconstitute immediately prior to use.

References

  • Lindemalm, C. et al. (2004). "Cytotoxicity and Pharmacokinetics of Cladribine Metabolite, 2-chloroadenine in Patients With Leukemia." Leukemia & Lymphoma.

  • Beutler, E. (1992). "Cladribine (2-chlorodeoxyadenosine)."[4][5][7] The Lancet.

  • Janeba, Z. et al. (2003).[4] "Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine." Journal of Organic Chemistry.

  • Robins, M.J. et al. (1973). "Nucleic Acid Related Compounds. 8. Direct Conversion of 2′-Deoxyinosine to 6-Chloropurine 2′-Deoxyriboside." Canadian Journal of Chemistry.

  • Lotfi, K. et al. (1999). "The ratio of deoxycytidine kinase to 5'-nucleotidase activity predicts the cytotoxicity of 2-chlorodeoxyadenosine in leukemia cell lines." Biochemical Pharmacology.

Sources

Structural Validation of 6-Chloropurine-2'-Deoxyriboside: A Comparative Guide to X-Ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Supreme Court" of Structural Evidence

In the synthesis of purine nucleoside analogs—specifically the critical intermediate 6-chloropurine-2'-deoxyriboside (6-Cl-PdR) —regioselectivity is the primary adversary. The glycosylation of 6-chloropurine often yields a mixture of N9 (biologically active, desired) and N7 (inactive, byproduct) isomers.

While NMR (


H, 

C, HMBC) is the workhorse of daily verification, it relies on inferential correlations that can be ambiguous in the presence of rotamers or complex impurities. X-ray crystallography remains the absolute standard—the "Supreme Court" of structural evidence. It provides a direct, model-independent visualization of the atomic arrangement, definitively proving the N-glycosidic linkage and the sugar pucker conformation (

vs

) essential for downstream DNA polymerase recognition.

This guide outlines the definitive protocol for validating 6-Cl-PdR, comparing the crystallographic workflow against spectroscopic alternatives.

The Scientific Challenge: N7 vs. N9 Isomerism

The synthesis of 6-Cl-PdR typically involves the coupling of 6-chloropurine with a halogenated deoxyribose sugar. The purine ring possesses multiple nucleophilic nitrogens.

  • N9-Glycosylation: The canonical biologically active form (precursor to Cladribine, Clofarabine).

  • N7-Glycosylation: A kinetic or thermodynamic byproduct depending on the catalyst (e.g., NaH vs. BSA/TMSOTf).

Why Validation Matters: Mistaking an N7 isomer for N9 can lead to months of wasted effort in downstream functionalization, as N7 isomers do not undergo the expected enzymatic phosphorylation in vivo.

Comparative Analysis: X-Ray vs. NMR vs. MS

The following table contrasts the three primary validation methods for 6-Cl-PdR.

FeatureX-Ray Crystallography NMR (1D & 2D) High-Res Mass Spec (HRMS)
Primary Output 3D Electron Density MapChemical Shifts (

), Coupling Constants (

)
Mass-to-Charge Ratio (

)
Isomer Differentiation Definitive. Direct visualization of C1'-N9 bond.Inferential. Requires HMBC (C1'-H to C4/C8).Poor. N7/N9 isomers have identical mass.
Stereochemistry Absolute (

assignment).
Relative (via NOESY).None.
Sample State Solid Crystal (Single).Solution (

,

).
Gas Phase (Ionized).
Throughput Low (Days to Weeks).High (Minutes).High (Seconds).
Limitations Requires crystallizable material.[1][2]Signal overlap; solvent effects; requires standards.Cannot distinguish regioisomers.
Decision Logic: When to use X-Ray?

Use X-ray crystallography when:

  • Ambiguous HMBC: The correlation between the anomeric proton (

    
    ) and the purine carbons (
    
    
    
    ) is weak or overlapped.
  • New Synthetic Route: Validation of the first batch from a new catalyst system to establish a "Gold Standard" reference.

  • Solid-State Stability: Investigating shelf-life issues (polymorphism) of the intermediate.

Experimental Protocol: Crystallographic Validation

This protocol is designed to be self-validating. If the crystal does not diffract to <0.84 Å, the geometric parameters (bond lengths) cannot be trusted to differentiate subtle electronic effects, though connectivity is usually clear at 2.0 Å.

Phase 1: Crystallization (Vapor Diffusion)

6-Cl-PdR is moderately soluble in polar organic solvents. We utilize a Slow Evaporation or Vapor Diffusion approach.

  • Preparation: Dissolve 10 mg of purified 6-Cl-PdR in 500

    
    L of Methanol/Water (80:20).
    
  • Screening: Set up hanging drops in a 24-well plate.

    • Reservoir: 500

      
      L 30% PEG 400 or 2-Propanol.
      
    • Drop: 2

      
      L protein solution + 2 
      
      
      
      L reservoir solution.
  • Optimization: If needles appear (common for nucleosides), switch to seeding with crushed needles into a metastable zone (lower supersaturation) to promote single block growth.

Phase 2: Data Collection & Reduction
  • Mounting: Mount crystal on a cryo-loop using Paratone-N oil as a cryoprotectant. Flash cool to 100 K in a liquid nitrogen stream.

  • Source:

    
     radiation (
    
    
    
    Å) is preferred for organic light atoms to maximize diffraction intensity, though Synchrotron radiation is ideal for small crystals.
  • Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy.

Phase 3: Structure Solution
  • Indexing: Determine Unit Cell dimensions. (Expect Orthorhombic

    
     or Monoclinic 
    
    
    
    , typical for chiral nucleosides).
  • Phasing: Use Direct Methods (SHELXT or SIR). Heavy atom phasing is not necessary as Chlorine (

    
    ) provides sufficient anomalous signal if needed, but direct methods usually suffice for 
    
    
    
    .
  • Refinement: Refine against

    
     using SHELXL.
    
    • Target R-factor:

      
      .[3]
      
    • Goodness of Fit (GooF): ~1.0.

Structural Analysis & Data Interpretation[1][2][3][4][5][6][7][8]

Once the structure is solved, validate the identity using these specific geometric checkpoints.

Checkpoint A: The Glycosidic Bond (N7 vs N9)[9][10]
  • N9-Isomer (Correct): The C1' of the deoxyribose is bonded to the nitrogen in the 5-membered ring adjacent to the 6-membered ring junction.

    • Metric: Angle

      
      .
      
  • N7-Isomer (Incorrect): The C1' is bonded to the nitrogen isolated on the exterior of the 5-membered ring.

    • Metric: Angle

      
      .
      
Checkpoint B: Sugar Pucker (Conformation)

The biological activity of 6-Cl-PdR derivatives often depends on the sugar conformation mimicking DNA.

  • C2'-endo (South): Typical for B-DNA. The C2' atom is displaced above the plane formed by C1'-O4'-C4'.

  • C3'-endo (North): Typical for A-DNA/RNA.

Checkpoint C: Chlorine Geometry
  • C6-Cl Bond Length: Expect

    
     Å. Significant deviation suggests hydrolysis to the keto-derivative (Hypoxanthine analog) or oxidation.
    

Visualization Workflows

Diagram 1: The Validation Lifecycle

This workflow illustrates the path from crude synthesis to definitive structural confirmation.

ValidationWorkflow cluster_Analysis Validation Branch Synthesis Crude Synthesis (6-Cl-Purine + Sugar) Mixture Isomer Mixture (N9 + N7) Synthesis->Mixture Purification Column Chromatography Mixture->Purification NMR 1H/13C NMR (Preliminary) Purification->NMR Cryst Crystallization (MeOH/H2O) Purification->Cryst Result Definitive N9 Confirmation NMR->Result Inferential Xray X-Ray Diffraction (Single Crystal) Cryst->Xray Solve Structure Solution (Direct Methods) Xray->Solve Solve->Result Solve->Result Absolute

Figure 1: The structural validation lifecycle. Note that while NMR provides rapid inferential data, X-ray crystallography provides the absolute confirmation required for GMP standards.

Diagram 2: Isomer Decision Logic

How to distinguish the isomers based on structural data.

IsomerLogic Start Analyze Structure CheckBond Check Glycosidic Linkage Start->CheckBond N9 N9-Glycosyl (Attached to Imidazole N near Pyrimidine) CheckBond->N9 Connection @ N9 N7 N7-Glycosyl (Attached to distal Imidazole N) CheckBond->N7 Connection @ N7 Metric1 Angle C4-N9-C1' ~125-127° N9->Metric1 Metric2 Angle C5-N7-C1' ~127-130° N7->Metric2 Outcome1 VALID: 6-Cl-PdR (Proceed to Drug Dev) Metric1->Outcome1 Outcome2 INVALID: N7-Isomer (Discard/Reprocess) Metric2->Outcome2

Figure 2: Decision matrix for isomer assignment based on crystallographic bond angles and connectivity.

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-Deazapurine 2'-Deoxyribonucleosides: Synthesis and Properties. Current Protocols in Nucleic Acid Chemistry. Link

  • Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 magnetic resonance. XI. Purine and its monosubstituted derivatives.[2][4] Journal of the American Chemical Society. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Search for "chloropurine deoxyriboside" for unit cell comparisons). Link

  • Kierzek, R., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine. Journal of Organic Chemistry.[4] Link

  • Thermo Scientific Chemicals. 6-Chloropurine 2'-deoxyriboside Product Specifications.Link

Sources

A Comparative Guide to the Quantification of 6-Chloropurine-2'-Deoxyriboside: UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and biomedical research, the accurate quantification of nucleoside analogs like 6-chloropurine-2'-deoxyriboside is paramount. This synthetic intermediate is a crucial building block in the synthesis of various therapeutic agents, making its precise measurement essential for quality control, reaction monitoring, and metabolic studies. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: UV-Vis spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present their performance characteristics, and provide detailed experimental protocols to empower researchers in selecting and implementing the most suitable technique for their needs.

The Foundational Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible technique that relies on the principle of light absorption by molecules. Purine analogs, including this compound, possess chromophores that absorb ultraviolet light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in a solution, a relationship described by the Beer-Lambert law.

Workflow for UV-Vis Spectrophotometric Quantification

UV_Vis_Workflow A Prepare Standard Solutions B Determine λmax A->B Scan a standard solution C Generate Calibration Curve A->C B->C Measure absorbance of standards at λmax F Calculate Concentration C->F D Prepare Sample Solution E Measure Sample Absorbance D->E Measure at λmax E->F Using Beer-Lambert Law & calibration curve

Caption: A generalized workflow for the quantification of a compound using UV-Vis spectrophotometry.

The Workhorse of Chromatography: HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For nucleoside analogs, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separated analytes are then detected by a UV detector as they elute from the column.

HPLC-UV offers significant advantages over simple UV-Vis spectrophotometry, primarily in its ability to separate the analyte of interest from impurities and other components in the sample matrix. This enhances the specificity and accuracy of the quantification. The choice of column, mobile phase composition, and detection wavelength are critical parameters that need to be optimized for a given analyte.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After separation by HPLC, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This multiple reaction monitoring (MRM) provides an exceptionally high degree of specificity, making LC-MS/MS the gold standard for trace-level quantification in complex matrices.[4][5]

LC-MS/MS is particularly valuable for analyzing biological samples where the concentration of the analyte may be very low and the matrix is complex.[4]

Comparative Overview of Quantification Methods
FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Principle Light absorption by the analyte.Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.
Selectivity Low (potential for interference from other absorbing species).High (separates analyte from impurities).Very High (based on mass-to-charge ratio and fragmentation pattern).
Sensitivity Moderate (typically in the µg/mL range).High (typically in the ng/mL to µg/mL range).Very High (typically in the pg/mL to ng/mL range).[5]
Throughput HighModerateModerate
Cost LowModerateHigh
Expertise Required LowModerateHigh
Matrix Effect HighModerateCan be significant, often requires internal standards.

Experimental Protocols

Protocol 1: Quantification of this compound by UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in a pure solution.

Materials:

  • This compound standard

  • Solvent (e.g., Methanol, Phosphate buffer at a specific pH)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Determination of λmax:

    • Dilute the stock solution to an appropriate concentration.

    • Scan the solution across a UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Standards: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent used for the standards.

    • Measure the absorbance of the sample solution at λmax.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the sample.

Self-Validation: The linearity of the calibration curve (R² > 0.99) and the inclusion of quality control samples at known concentrations within the analytical run serve to validate the accuracy and precision of the measurements.

Protocol 2: Quantification of this compound by HPLC-UV

Objective: To determine the concentration of this compound in a sample mixture.

Materials:

  • This compound standard

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Buffers (e.g., Phosphate buffer, Ammonium acetate)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Methodology:

  • Method Development (Optimization):

    • Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of methanol and water or acetonitrile and water, and optimize the ratio to achieve good separation and a reasonable retention time for the analyte. The use of a buffer may be necessary to control the pH and improve peak shape.

    • Wavelength Selection: Set the UV detector to the λmax of this compound (determined as in Protocol 1, or use 265 nm as a starting point).

    • Flow Rate and Column Temperature: Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to achieve efficient separation.

  • Preparation of Stock and Standard Solutions: Prepare a stock solution and a series of calibration standards as described in Protocol 1, using the mobile phase as the diluent.

  • Generation of Calibration Curve:

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Record the peak area of the analyte for each standard.

    • Plot a graph of peak area versus concentration and perform a linear regression.

  • Sample Preparation and Analysis:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

    • Inject the prepared sample into the HPLC system.

  • Concentration Calculation: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to calculate the concentration.

Self-Validation: The method is validated by assessing its linearity, accuracy, precision (repeatability and intermediate precision), and specificity. Specificity is demonstrated by the ability to resolve the analyte peak from other components in the sample.

Conceptual Workflow for LC-MS/MS Quantification

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis A Sample Collection B Internal Standard Spiking A->B C Extraction/Cleanup B->C D HPLC Injection C->D E Chromatographic Separation D->E F Ionization (e.g., ESI) E->F G Parent Ion Selection (Q1) F->G H Fragmentation (Q2) G->H I Daughter Ion Detection (Q3) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K

Caption: A schematic representation of the workflow for quantitative analysis using LC-MS/MS.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the application.

  • UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the analysis of pure samples where interfering substances are absent. Its primary limitation is its lack of selectivity.

  • HPLC-UV represents a significant step up in terms of selectivity and is the workhorse for routine quality control and analysis of moderately complex mixtures. It offers a good balance of performance, cost, and ease of use.

  • LC-MS/MS is the undisputed champion for trace-level quantification in complex biological matrices. Its unparalleled sensitivity and selectivity make it the method of choice for demanding applications in drug metabolism, pharmacokinetics, and clinical research.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of this compound, thereby ensuring the integrity and success of their research and development endeavors.

References

  • Google P
  • Shimadzu. LC/MS Analysis of Nucleic Acid-Related Compounds. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MDPI. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. [Link]

  • Taylor, R. L., et al. (2002). LC-MS/MS in the clinical laboratory—Where to from here. Clinical Chemistry, 48(9), 1511-1529.
  • Advion. 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • KCAS Bio. HPLC UV and Fluorescence Detection Solutions. [Link]

  • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... [Link]

  • Google P
  • Shimadzu. LC/MS Analysis of Nucleic Acid-Related Compounds. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MDPI. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. [Link]

  • Semantic Scholar. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-Chloropurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for handling 6-Chloropurine-2'-deoxyriboside (CAS: 4594-45-0). Designed for researchers and drug development professionals, this guide synthesizes safety data sheet (SDS) requirements with field-proven laboratory practices to ensure maximum safety and operational efficiency.

Chemical Profile & Mechanistic Hazard Assessment

This compound is a highly reactive nucleoside analog building block. It is primarily utilized in the synthesis of antiviral therapeutics (such as anti-HCV compounds) and chemotherapeutic agents (e.g., cladribine precursors). Its synthetic utility stems from the highly electrophilic chlorine atom at the C6 position of the purine ring, which readily undergoes nucleophilic substitution (e.g., transamination)[1].

However, this same electrophilic reactivity defines its hazard profile. In biological systems, the chlorinated purine can act as an alkylating/arylating agent. Consequently, it is classified as an acute toxicant if swallowed and a severe irritant to mucous membranes[2]. Furthermore, the compound is light-sensitive and subject to thermal degradation, requiring strict environmental controls to prevent the generation of hazardous byproducts like hydrogen chloride gas[3].

Quantitative Data & Hazard Summary
Property / HazardSpecificationOperational Implication
CAS Number 4594-45-0Verify reagent identity before use.
Molecular Weight 270.67 g/mol Required for precise stoichiometric calculations.
Storage Conditions -20°C, Dry, DarkCritical: Prevents thermal and photolytic degradation.
Solubility DMF (~50 mg/mL), DMSOUse polar aprotic solvents for rapid dissolution.
Hazard Codes H301, H315, H319, H335Toxic if swallowed; causes severe skin, eye, and respiratory irritation[2].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is required. The following matrix outlines the required gear and the mechanistic reasoning behind each choice.

  • Respiratory Protection: N95 respirator (US) or FFP2/FFP3 equivalent.

    • Causality: The compound is supplied as a fine, lyophilized powder. The primary exposure route during weighing is inhalation of aerosolized particulates. An N95 mask filters out these micro-particulates, preventing severe respiratory tract irritation (H335).

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves (Inner: 0.11 mm; Outer: 0.14 mm minimum).

    • Causality: Nitrile provides excellent chemical resistance to the polar aprotic solvents (DMF, DMSO) required to dissolve this compound. Double-gloving creates a fail-safe: if the carrier solvent breaches the outer glove, the inner glove provides a critical barrier while you safely doff the contaminated pair.

  • Eye Protection: Snug-fitting, indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields cannot block airborne dust. Goggles are mandatory to prevent severe eye irritation (H319)[2].

  • Body Protection: Flame-retardant, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the accumulation of static-charged powder on exposed wrists, mitigating skin irritation (H315)[2].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow this methodology to ensure a closed-loop safety environment.

Step 1: Environmental Validation (Pre-Operation)

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Self-Validation: Before opening the vial, perform a "flutter test" by taping a small piece of tissue to the bottom of the sash. The tissue must pull steadily inward, confirming a face velocity of 80–120 fpm.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded, static-free micro-spatula.

  • Causality: Fine powders hold electrostatic charges that cause them to violently repel from standard plastic spatulas, leading to aerosolization and contamination of the balance area.

Step 3: Dissolution

  • Action: Transfer the weighed powder to the reaction vessel and immediately introduce the solvent (e.g., anhydrous DMF) while still inside the fume hood. Cap the vessel tightly.

  • Causality: Transitioning the compound from a dry powder to a liquid solution completely eliminates the inhalation and aerosolization hazard, allowing for safer transport to other lab stations.

Step 4: Reaction Execution

  • Action: Wrap the reaction vessel in aluminum foil or utilize amber glassware.

  • Causality: this compound is highly light-sensitive[3]. Exposure to ambient UV/visible light can catalyze unwanted radical reactions, reducing yield and generating reactive impurities.

Safety Workflow & Handling Protocol

G Start Phase 1: Environmental & PPE Validation Fume Hood > 80 fpm | N95 & Double Nitrile Weighing Phase 2: Reagent Handling Anti-Static Tools | Minimize Aerosolization Start->Weighing Validation Complete Dissolution Phase 3: Dissolution Use Polar Aprotic Solvent (e.g., DMF) Weighing->Dissolution Powder Transferred Reaction Phase 4: Reaction Execution Protect from Light (Amber Glassware) Dissolution->Reaction Fully Dissolved Waste Phase 5: Waste Segregation Halogenated Organic Waste Stream Reaction->Waste Reaction Quenched Decon Phase 6: Decontamination Soap & Water Wash | EHS Notification Waste->Decon Area Clean-up

Operational workflow for the safe handling and processing of this compound.

Waste Management & Disposal Plan

Because it contains a halogenated heterocycle, this compound cannot be disposed of in standard organic waste streams or poured down the drain[2].

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, outer gloves, and empty vials) must be placed in a designated, sealable biohazard/chemical solid waste container explicitly labeled "Toxic/Halogenated Organic Solid Waste."

  • Liquid Waste: Reaction filtrates, solvent washes, or quenched reaction mixtures containing the compound must be collected in a dedicated "Halogenated Solvent Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste alters the combustion thermodynamics during EHS incineration, potentially releasing toxic dioxins and significantly increasing disposal costs.

  • Chemical Deactivation (Small Scale): For highly controlled deactivation of trace amounts, the reagent can be neutralized at temperatures below -20°C by slowly adding an excess of ethanolic potassium hydroxide, converting the reactive chloride into a less hazardous ether derivative before standard disposal[4].

Emergency Response Protocols

  • Dry Powder Spill: Do NOT sweep dry powder, as this will aerosolize the toxin. Cover the spill with absorbent paper towels lightly dampened with water or a compatible solvent. Carefully scoop the damp mass into a halogenated solid waste container. Wash the affected surface thoroughly with soap and water.

  • Skin Exposure: Immediately doff contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use harsh solvents (like acetone) to wash the skin, as this will accelerate the dermal absorption of the chemical. Seek medical attention immediately[2].

References

  • ResearchGate. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis: Disposal and Handling of Reactive Phosphoramidites and Purine Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.